3-(1,1,2,2-Tetrafluoroethoxy)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,1,2,2-tetrafluoroethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-7(10)8(11,12)14-6-3-1-2-5(13)4-6/h1-4,7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXGNBYVIMYKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380217 | |
| Record name | 3-(1,1,2,2-tetrafluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53997-99-2 | |
| Record name | 3-(1,1,2,2-tetrafluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53997-99-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(1,1,2,2-Tetrafluoroethoxy)phenol molecular weight
An In-Depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)phenol: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles.[1] Phenolic compounds, in particular, are recurring and significant motifs in a vast number of natural products and FDA-approved pharmaceuticals, valued for their ability to participate in crucial hydrogen bonding interactions with biological targets.[2] This guide focuses on this compound, a specialized building block that combines the foundational phenol scaffold with the unique physicochemical advantages conferred by a tetrafluoroethoxy substituent.
The incorporation of fluorinated groups, such as the tetrafluoroethoxy moiety, is a well-established strategy in drug design to improve metabolic stability, membrane permeability, and binding affinity.[1] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the physicochemical properties, a robust synthetic protocol, and the strategic utility of this compound as a valuable intermediate in the synthesis of novel therapeutic agents. The central focus is to deliver not just data, but actionable, field-proven insights grounded in established chemical principles.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This compound is a liquid at standard conditions, possessing a unique combination of aromatic and fluorinated aliphatic characteristics.[3] The key quantitative and identifying data are summarized below for ease of reference.
| Property | Value | Source |
| Molecular Weight | 210.128 g/mol | [3] |
| Molecular Formula | C₈H₆F₄O₂ | [3][4][5] |
| CAS Number | 53997-99-2 | [3][4] |
| IUPAC Name | This compound | [3][4] |
| Physical State | Liquid | [3] |
| Purity (Typical) | ≥97% | [3][4] |
| Monoisotopic Mass | 210.0304 Da | [5] |
| InChI Key | DEXGNBYVIMYKJB-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | OC1=CC=CC(OC(F)(F)C(F)F)=C1 | [3] |
Synthesis and Mechanistic Considerations
The synthesis of fluorinated aryl ethers is a critical process in the development of novel compounds for agrochemical and pharmaceutical applications. While multiple routes can be envisioned, a practical and scalable approach involves the nucleophilic substitution of a phenol with a suitable fluorinated electrophile.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The most direct and industrially relevant method for preparing this compound is the reaction of resorcinol (1,3-dihydroxybenzene) with tetrafluoroethylene (TFE) in the presence of a suitable base. The base deprotonates one of the phenolic hydroxyl groups, forming a potent nucleophile that subsequently attacks the electron-deficient double bond of TFE.
Caption: Proposed synthesis of this compound via Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is a representative methodology adapted from general procedures for the synthesis of fluoroalkyl aryl ethers.[6]
Objective: To synthesize this compound from resorcinol and tetrafluoroethylene.
Materials:
-
Resorcinol (1.0 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv.)
-
Dimethylformamide (DMF), anhydrous
-
Tetrafluoroethylene (TFE) gas (1.1 equiv.)
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet, add resorcinol (1.0 equiv.) and anhydrous potassium carbonate (1.5 equiv.).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry.
-
Causality: DMF is an excellent polar aprotic solvent that facilitates the dissolution of the reactants and promotes the SₙAr-type reaction mechanism. Anhydrous conditions are critical to prevent quenching of the phenoxide intermediate.
-
-
Reactant Addition: Heat the mixture to 70-80 °C. Once the temperature is stable, carefully bubble tetrafluoroethylene (TFE) gas (1.1 equiv.) through the reaction mixture via the gas inlet tube.
-
Causality: Heating provides the necessary activation energy for the reaction. Using a slight excess of TFE ensures the complete consumption of the limiting reagent, resorcinol.
-
-
Reaction Monitoring: Allow the reaction to stir at temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 2M HCl to neutralize the excess base and quench the reaction.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.
-
Causality: The brine wash helps to break any emulsions and further removes water from the organic phase.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel to obtain the final this compound.
Applications in Drug Development
The strategic value of this compound lies in its utility as a molecular building block for creating more complex drug candidates with enhanced properties.
Role of the Phenol Moiety: The free phenolic hydroxyl group is a versatile functional handle. It can act as both a hydrogen bond donor and acceptor, which is critical for forming specific, high-affinity interactions with protein targets.[2] Furthermore, it provides a reactive site for further chemical modification, allowing for the attachment of other pharmacophoric elements or linkers in more complex synthetic schemes.
Impact of the Tetrafluoroethoxy Group: This fluorinated substituent is not merely a passive placeholder. Its properties significantly influence the parent molecule:
-
Metabolic Stability: The C-F bonds are exceptionally strong, making the tetrafluoroethoxy group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can block a potential metabolic hotspot, increasing the half-life and bioavailability of a drug candidate.[1]
-
Lipophilicity: The fluorinated group increases the lipophilicity (logP) of the molecule, which can enhance its ability to cross cellular membranes. This is a critical parameter for oral bioavailability and reaching intracellular targets.
-
Modulation of Acidity: As a potent electron-withdrawing group, it lowers the pKa of the phenolic proton, making it more acidic. This can fine-tune the ionization state of the molecule at physiological pH, impacting solubility and receptor binding.
Conceptual Workflow: Fragment-Based Drug Discovery (FBDD)
This compound is an ideal candidate for a fragment-based drug discovery (FBDD) campaign, where small, low-complexity molecules ("fragments") are screened for weak binding to a target, and then optimized into potent leads.
Caption: Conceptual workflow for utilizing the title compound in Fragment-Based Drug Discovery.
Safety, Handling, and Storage
Given its structure as a substituted phenol, this compound must be handled with care, assuming it possesses significant toxicity and corrosive properties analogous to other halogenated phenols.[7]
Hazard Identification:
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin. Phenols can be fatal in small doses.[7]
-
Corrosivity: Expected to cause severe skin burns and eye damage.[7] Phenol has anesthetic properties that can mask initial skin exposure, leading to delayed and severe injury.[7]
-
Organ Damage: Prolonged or repeated exposure may cause damage to the liver, kidneys, and nervous system.
Safe Handling Protocol:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7][8]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | Provides chemical resistance. Latex is not suitable.[7] |
| Eye Protection | ANSI Z87.1-compliant safety goggles or face shield | Protects against splashes and corrosive vapors.[7] |
| Lab Coat | Standard lab coat with a chemical-resistant apron | Protects skin and clothing from spills. |
-
Spill Response: Treat any spill as a major event. Evacuate the immediate area and notify supervisory and safety personnel. Do not attempt to clean up a significant spill without proper training and equipment.[7]
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Keep away from strong oxidizing agents and incompatible materials.[7][9]
-
Store under an inert atmosphere (e.g., argon or nitrogen) and protect from light, as phenols can be sensitive.[10]
Conclusion
This compound, with a molecular weight of 210.128 g/mol , is more than a simple chemical entity; it is a strategically designed building block for advanced research.[3] Its hybrid structure, featuring a reactive phenol group and a stabilizing tetrafluoroethoxy moiety, offers a compelling combination of features for medicinal chemists. By providing enhanced metabolic stability and modulated physicochemical properties, it represents a valuable tool for overcoming common challenges in drug discovery. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a clear rationale for its application, empowering researchers to leverage this compound in the pursuit of novel and effective therapeutics.
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RSC Publishing, "Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions," [Link]
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MDPI, "FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis," [Link]
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3-(1,1,2,2-Tetrafluoroethoxy)phenol physical properties
An In-Depth Technical Guide to the Physicochemical Properties of 3-(1,1,2,2-Tetrafluoroethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive overview of the known and predicted physical properties of this compound. Given that detailed experimental data for this specific molecule is not extensively published, this document emphasizes the theoretical underpinnings of its behavior and outlines robust experimental protocols for its characterization. This approach ensures a self-validating system for researchers working with this compound.
Introduction and Molecular Identity
This compound is an aromatic compound featuring a phenol core functionalized with a tetrafluoroethoxy group at the meta position. This substitution is significant; the highly electronegative fluorine atoms in the ethoxy tail dramatically influence the electronic properties of the phenol ring and its hydroxyl group. This modification is expected to impact key physicochemical parameters such as acidity (pKa), lipophilicity (LogP), and intermolecular interactions, which are critical for applications in drug development and materials science.
The presence of the fluorinated moiety can enhance metabolic stability, improve membrane permeability, and modulate binding affinities, making fluorinated phenols valuable scaffolds in medicinal chemistry.[1] A thorough understanding of the physical properties is the foundational step for any further development.
Molecular Structure
Caption: General workflow for the physicochemical characterization of a research compound.
Protocol 1: Boiling Point Determination at Reduced Pressure
Causality: Direct boiling point measurement at atmospheric pressure may be unsuitable if the compound degrades at high temperatures. Measurement under vacuum allows boiling at a lower temperature, preserving the sample's integrity. The data can then be extrapolated to atmospheric pressure using a nomograph.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.
-
Sample Preparation: Place a small volume (e.g., 5-10 mL) of the compound into the distillation flask with a magnetic stir bar.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge. Gradually reduce the pressure to a stable, known value (e.g., 10 mmHg).
-
Heating: Gently heat the flask in an oil bath while stirring.
-
Observation: Record the temperature at which a steady stream of condensate is observed on the thermometer. This is the boiling point at the recorded pressure.
-
Extrapolation: Use the Clausius-Clapeyron equation or a pressure-temperature nomograph to estimate the boiling point at atmospheric pressure (760 mmHg).
Protocol 2: pKa Determination via Potentiometric Titration
Causality: The pKa is the pH at which the phenolic proton is 50% dissociated. This can be precisely measured by titrating a basic solution into a solution of the acidic phenol and monitoring the pH change. The midpoint of the steepest part of the titration curve corresponds to the pKa.
-
Solution Preparation: Prepare a ~0.01 M solution of this compound in a suitable co-solvent system (e.g., 50:50 water:methanol) to ensure solubility.
-
Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Calibrate a pH meter and immerse the probe in the phenol solution. Add the titrant in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the point where half the volume of titrant needed to reach the equivalence point has been added).
Expected Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of the compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the single proton on the fluoroethoxy tail. The aromatic protons will exhibit complex splitting patterns due to their meta-relationship and coupling to each other. The proton of the -CHF₂ group will appear as a triplet of triplets due to coupling with the adjacent CF₂ group and the fluorine atoms on the same carbon.
-
¹⁹F NMR: The fluorine NMR will be most informative for the substituent. Two distinct signals are expected: one for the -CF₂- group adjacent to the oxygen and another for the terminal -CHF₂ group. These will show characteristic splitting patterns due to fluorine-fluorine coupling.
-
¹³C NMR: The carbon spectrum will show 8 distinct signals corresponding to the 8 carbon atoms in the molecule. The carbons bonded to fluorine will show characteristic C-F coupling.
-
IR Spectroscopy: Key peaks will include a broad O-H stretch (~3200-3500 cm⁻¹), C-O stretches (~1200-1300 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and strong C-F stretches (~1000-1200 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 210.13. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₈H₆F₄O₂. [2]
Safety and Handling
Researchers must handle this compound with appropriate care, referencing the Safety Data Sheet (SDS) provided by the supplier.
-
Hazards: The compound is listed as toxic if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation. [3][4]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [3]* Handling: Use only in a well-ventilated area or a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [3]
References
Sources
An In-depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)phenol: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1,1,2,2-Tetrafluoroethoxy)phenol, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document delves into the molecule's structural features, outlines a detailed synthetic protocol based on established chemical principles, and provides a thorough analysis of its predicted spectroscopic characteristics. Furthermore, it explores the potential applications of this compound, particularly in the realm of drug development, by examining the unique properties conferred by its phenolic and tetrafluoroethoxy moieties. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and scientists working with or considering the use of this versatile chemical building block.
Introduction: The Significance of Fluorinated Phenols in Modern Chemistry
Phenolic compounds are a cornerstone of organic chemistry, widely recognized for their diverse biological activities and utility as synthetic intermediates.[1][2] The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Consequently, fluorinated phenols have emerged as a privileged scaffold in drug discovery and materials science. This compound, with its unique combination of a meta-substituted phenol and a tetrafluoroethoxy group, presents a compelling case for exploration. This guide aims to provide the foundational knowledge necessary for its synthesis, characterization, and application.
Chemical Structure and Physicochemical Properties
This compound is characterized by a phenol ring substituted at the meta-position with a 1,1,2,2-tetrafluoroethoxy group. This substitution pattern has significant implications for the molecule's electronic properties and reactivity.
| Property | Value | Source |
| CAS Number | 53997-99-2 | [4] |
| Molecular Formula | C₈H₆F₄O₂ | [4] |
| Molecular Weight | 210.13 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| SMILES | OC1=CC=CC(OC(F)(F)C(F)F)=C1 | [4] |
| InChI Key | DEXGNBYVIMYKJB-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 3.2 | [5] |
| Appearance | Liquid | [4] |
| Purity | Typically ≥97% | [4] |
The tetrafluoroethoxy group is a strong electron-withdrawing group, which influences the acidity of the phenolic proton and the electron density of the aromatic ring. The predicted high XlogP value suggests significant lipophilicity, a key parameter in drug design influencing membrane permeability and bioavailability.
Synthesis of this compound
Proposed Synthetic Protocol: Williamson Ether Synthesis
This protocol outlines a laboratory-scale synthesis of this compound from resorcinol and tetrafluoroethylene.
Materials:
-
Resorcinol (1,3-dihydroxybenzene)
-
Tetrafluoroethylene (TFE) gas
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a gas inlet, and a septum, dissolve resorcinol (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add potassium carbonate (1.1 eq) to the solution. The use of a stronger base like sodium hydride (1.1 eq) can also be considered for more efficient deprotonation, in which case the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 30 minutes. The formation of the potassium or sodium salt of resorcinol is the key first step.
-
Reaction with TFE: Carefully bubble tetrafluoroethylene (TFE) gas (1.0-1.2 eq) through the solution at a controlled rate. The reaction is expected to be exothermic, and cooling with a water bath may be necessary. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), quench the reaction by slowly adding 1 M HCl until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Mechanistic Rationale
The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[10] The base deprotonates one of the hydroxyl groups of resorcinol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of tetrafluoroethylene, leading to the formation of the ether linkage. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 reaction by solvating the cation of the base and leaving the nucleophilic anion more reactive.
Figure 1. Conceptual workflow of the Williamson ether synthesis for this compound.
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, its spectroscopic features can be reliably predicted based on the known spectral data of analogous compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the proton of the hydroxyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | Singlet (broad) | 1H | Phenolic -OH |
| ~7.2 - 7.4 | Multiplet | 1H | Aromatic C-H |
| ~6.8 - 7.0 | Multiplet | 3H | Aromatic C-H |
The broadness of the phenolic proton signal is due to hydrogen bonding and exchange. The exact chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the tetrafluoroethoxy group.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | C-OH (aromatic) |
| ~145 - 150 | C-O-CF₂ (aromatic) |
| ~130 - 135 | Aromatic C-H |
| ~115 - 125 | Aromatic C-H |
| ~105 - 115 | Aromatic C-H |
| ~105 - 120 (quartet) | -O-CF₂-CF₂H |
The carbon atoms attached to the fluorine atoms will exhibit splitting due to C-F coupling.
Predicted IR Spectrum
The infrared (IR) spectrum is expected to show characteristic absorption bands for the hydroxyl and aromatic functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 1500 - 1600 | Medium to Strong | Aromatic C=C stretch |
| 1100 - 1300 | Strong | C-F stretch |
| ~1220 | Strong | Aromatic C-O stretch |
The broad O-H stretching band is a hallmark of phenolic compounds.[11][12][13] The strong C-F stretching bands are characteristic of the tetrafluoroethoxy group.[14]
Predicted Mass Spectrum
The mass spectrum (electron ionization) should show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 210 | Molecular ion [M]⁺ |
| 110 | [M - CF₂CF₂H]⁺ |
| 93 | [M - OCF₂CF₂H]⁺ |
| 65 | [C₅H₅]⁺ |
The fragmentation will likely involve the loss of the tetrafluoroethoxy group and subsequent rearrangements of the aromatic ring.[15][16][17]
Potential Applications in Drug Development
The unique structural features of this compound make it an attractive building block for the design of novel therapeutic agents.
Role of the Phenolic Moiety
The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, enabling interactions with biological targets such as enzymes and receptors.[18] It is a common pharmacophore in many approved drugs.[1] The acidity of the phenol can also be tuned to optimize pharmacokinetic properties.
Impact of the Tetrafluoroethoxy Group
The tetrafluoroethoxy group can significantly enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism.[3] Its high lipophilicity can improve membrane permeability and oral bioavailability. Furthermore, the strong C-F bonds contribute to the overall stability of the molecule.
Figure 2. Key structural features of this compound and their potential contributions to drug development.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) is not widely available, general guidelines for handling phenols and fluorinated compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
It is highly recommended to consult the SDS of structurally similar compounds, such as 3-(trifluoromethoxy)phenol, for more detailed safety information.[19][20][21]
Conclusion
This compound is a promising chemical entity with significant potential for applications in drug discovery and materials science. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and predicted spectroscopic data to aid in its characterization. The unique combination of a phenolic hydroxyl group and a tetrafluoroethoxy substituent imparts desirable physicochemical properties that can be exploited in the design of novel molecules with enhanced biological activity and metabolic stability. As research in the field of fluorinated compounds continues to expand, this compound stands out as a valuable and versatile building block for future innovation.
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Fujiwara, H., & O'Hara, F. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development, 18(7), 869-873. [Link]
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A Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)phenol: Properties, Synthesis, and Applications
Abstract: This guide provides a comprehensive technical overview of 3-(1,1,2,2-Tetrafluoroethoxy)phenol, a fluorinated aromatic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its fundamental chemical identity, physicochemical properties, a representative synthetic pathway with detailed experimental protocol, and a discussion of its potential applications, grounded in its unique structural features. Furthermore, this document consolidates critical safety, handling, and toxicity information to ensure its responsible use in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound is an organic compound characterized by a phenol ring substituted at the meta-position with a tetrafluoroethoxy group. This combination of a reactive phenolic hydroxyl group and a metabolically robust, lipophilic fluoroalkyl ether moiety makes it a versatile intermediate for chemical synthesis.
Its core identifiers are confirmed by multiple chemical suppliers and databases.[1][2][3] The IUPAC name for the compound is This compound .[1][2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [1][2] |
| CAS Number | 53997-99-2 | [1][2] |
| Molecular Formula | C₈H₆F₄O₂ | [2][3] |
| Molecular Weight | 210.13 g/mol | [1][2] |
| Physical State | Liquid | [2] |
| Purity | Typically ≥97% | [1][2] |
| InChI Key | DEXGNBYVIMYKJB-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | OC1=CC=CC(OC(F)(F)C(F)F)=C1 | [2] |
| Predicted pKa | 9.05 ± 0.10 | [4] |
| Predicted Density | 1.408 ± 0.06 g/cm³ |[4] |
Synthesis and Manufacturing Rationale
The synthesis of aryl fluoroalkyl ethers such as this compound typically involves the formation of an ether bond between a phenol and a fluorinated alkylating agent. A chemically intuitive and robust approach is a variation of the Williamson ether synthesis, reacting a phenoxide with an electrophilic source of the tetrafluoroethyl group.
A plausible and commonly employed strategy involves the reaction of resorcinol (1,3-dihydroxybenzene) with tetrafluoroethylene (TFE) gas under basic conditions. The use of resorcinol provides a cost-effective starting material, but the reaction must be carefully controlled to favor mono-alkylation over di-alkylation. The base (e.g., potassium carbonate or sodium hydride) is critical for deprotonating the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion required to attack the TFE.
Caption: Proposed synthetic workflow for this compound.
Representative Experimental Protocol
This protocol describes a general procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reactor Setup: A 500 mL three-neck, round-bottom flask is equipped with a mechanical stirrer, a thermometer, a gas inlet adapter, and a condenser connected to a bubbler. The system is purged with an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Add resorcinol (1 equivalent) and a suitable base such as potassium carbonate (1.1 equivalents) to the flask. Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to dissolve the reactants.
-
Rationale: A polar aprotic solvent is chosen to solubilize the phenoxide salt and facilitate the nucleophilic reaction without interfering via protonation.
-
-
Reaction Initiation: While stirring vigorously, carefully introduce tetrafluoroethylene (TFE) gas (1-1.2 equivalents) subsurface into the reaction mixture at a controlled rate. The reaction is exothermic; maintain the internal temperature between 25-35°C using a water bath.
-
Rationale: Controlling the TFE addition rate and temperature is crucial to prevent dangerous pressure buildup and minimize the formation of the di-substituted byproduct.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material is observed (typically 4-8 hours).
-
Work-up and Quenching: Once the reaction is complete, cautiously quench the mixture by pouring it into ice-cold water. Acidify the aqueous solution with 1M HCl to a pH of ~2-3 to protonate any remaining phenoxide and precipitate the product.
-
Extraction: Extract the product from the aqueous layer using a suitable organic solvent, such as ethyl acetate or diethyl ether (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification (Self-Validation): Concentrate the crude product under reduced pressure. The resulting oil is then purified using flash column chromatography on silica gel.
-
Rationale: This purification step is essential to isolate the desired mono-substituted product from unreacted starting material, the di-substituted byproduct, and other impurities, thus validating the synthesis.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Research and Development
This compound is not an end-product but a strategic building block. Its value lies in the orthogonal properties of its functional groups, which can be exploited, particularly in drug discovery and materials science.
-
Medicinal Chemistry: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The tetrafluoroethoxy group serves this purpose effectively.
-
Metabolic Blocking: The C-F bonds are exceptionally strong, making the ether group resistant to oxidative metabolism by cytochrome P450 enzymes. Placing this group adjacent to a reactive site on a molecule can shield it from degradation, thereby increasing the drug's half-life.
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter the pKa of the neighboring phenol and influence the molecule's overall electronic profile and membrane permeability.
-
Phenolic Handle: The free hydroxyl group is a versatile anchor point for further chemical modifications. It can be used as a nucleophile in etherification or esterification reactions to link the core scaffold to other pharmacophores. It also serves as a critical hydrogen bond donor/acceptor for target engagement.
-
Sources
A Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)phenol: Commercial Availability, Properties, and Synthetic Considerations for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Commercial Availability
3-(1,1,2,2-Tetrafluoroethoxy)phenol, identified by CAS Number 53997-99-2, is commercially available from several chemical suppliers. This accessibility makes it a viable starting material or building block for various research and development applications. Researchers can procure this compound in varying quantities and purities, typically around 97%.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Fluorochem | 97.0% | 5 g, 25 g |
| Sigma-Aldrich | 97% | Varies by partner |
| Apollo Scientific | Not specified | Inquire for details |
Note: Availability and packaging may vary. Researchers should consult the suppliers' websites for the most current information.
Physicochemical and Safety Data
Understanding the fundamental properties and hazard profile of this compound is crucial for its safe handling and effective use in experimental design.
Table 2: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 53997-99-2 | [1] |
| Molecular Formula | C8H6F4O2 | |
| Molecular Weight | 210.13 g/mol | |
| Physical State | Liquid | |
| Purity | Typically 97% | [1] |
| IUPAC Name | This compound | |
| InChI Key | DEXGNBYVIMYKJB-UHFFFAOYSA-N | [1] |
Safety and Hazard Information:
This compound is classified as a hazardous substance. According to supplier safety data, it is toxic if swallowed or in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthetic Considerations
While a specific, detailed, and publicly available peer-reviewed synthesis protocol for this compound was not identified, a general retrosynthetic analysis points towards two primary disconnection approaches. These are based on established methodologies for the synthesis of aryl ethers.
Diagram 1: Retrosynthetic Analysis of this compound
Caption: Retrosynthetic pathways for this compound.
Approach A: Williamson Ether Synthesis from Resorcinol
This classical approach involves the reaction of a phenoxide with an alkyl halide. In this context, the synthesis would likely proceed via the mono-alkylation of resorcinol (1,3-dihydroxybenzene).
Proposed Experimental Workflow:
Diagram 2: Proposed Williamson Ether Synthesis Workflow
Caption: Step-by-step workflow for the proposed Williamson ether synthesis.
Causality and Experimental Choices:
-
Choice of Base: A moderately strong base like potassium carbonate is often sufficient for deprotonating phenols. For less reactive alkylating agents, a stronger base such as sodium hydride might be necessary.
-
Solvent Selection: A polar aprotic solvent like DMF or DMSO is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Control of Selectivity: A key challenge in this approach is achieving mono-alkylation over di-alkylation of resorcinol. Careful control of stoichiometry (using resorcinol in excess) and reaction conditions is critical.
Approach B: Nucleophilic Aromatic Substitution (SNAr)
This approach is less common for this specific transformation but is a viable strategy in fluorination chemistry. It would involve the reaction of a suitably activated aromatic ring with a tetrafluoroethoxide source.
Applications in Research and Drug Development
The introduction of the tetrafluoroethoxy moiety can impart desirable properties to bioactive molecules. The high electronegativity of fluorine can influence the acidity of the phenolic proton, while the lipophilicity of the fluorinated tail can enhance membrane permeability.
Potential Areas of Application:
-
Medicinal Chemistry: The phenol group is a common structural motif in many pharmaceuticals.[2] Modification with a tetrafluoroethoxy group can be a strategy to:
-
Improve metabolic stability by blocking sites of oxidation.
-
Enhance binding affinity to target proteins through favorable interactions with the fluorinated group.
-
Modulate pKa to optimize pharmacokinetic properties.
-
-
Materials Science: Fluorinated phenols can be used as monomers or precursors for the synthesis of specialty polymers with unique thermal and chemical resistance properties.
Logical Relationship between Structure and Function:
Diagram 3: Impact of Tetrafluoroethoxy Group on Phenol Properties
Caption: Influence of the tetrafluoroethoxy group on the properties of phenol.
Conclusion
This compound is a commercially available and synthetically accessible building block for researchers in drug discovery and materials science. While a definitive, peer-reviewed synthesis protocol is not prominently available, established methods of aryl ether synthesis provide a solid foundation for its preparation in the laboratory. The unique electronic and steric properties conferred by the tetrafluoroethoxy group make it an attractive moiety for the strategic modification of phenolic compounds to enhance their biological activity and material properties.
References
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Dey, S.; Biswal, D. P. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. J. Med. Chem.2022 , 65 (11), 7567–7596. [Link]
Sources
Navigating the Unseen Threat: A Technical Safety and Handling Guide for 3-(1,1,2,2-Tetrafluoroethoxy)phenol
This guide provides an in-depth technical overview of the safety, handling, and toxicological considerations for 3-(1,1,2,2-Tetrafluoroethoxy)phenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a comprehensive understanding of the compound's potential hazards and the rationale behind the recommended safety protocols. Our focus is on fostering a proactive safety culture through scientific integrity and field-proven insights.
Chemical Identity and Physicochemical Characteristics
This compound, a fluorinated aromatic compound, presents a unique combination of a phenolic hydroxyl group and a tetrafluoroethoxy substituent. This structure dictates its reactivity and toxicological profile. A clear understanding of its fundamental properties is the first step in safe handling.
| Property | Value | Source |
| CAS Number | 53997-99-2 | [1][2] |
| Molecular Formula | C8H6F4O2 | [1][3] |
| Molecular Weight | 210.13 g/mol | [1] |
| Physical State | Liquid | [1] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | This compound | |
| InChI Key | DEXGNBYVIMYKJB-UHFFFAOYSA-N | [1][2] |
Hazard Identification and Toxicological Profile: A Deep Dive
While a complete toxicological profile for this compound is not extensively documented in publicly available literature, the available GHS hazard classifications from suppliers, coupled with the known toxicology of phenols and halogenated organic compounds, paint a picture of a substance that demands respect and careful handling.
GHS Hazard Classification
The following table summarizes the GHS hazard statements associated with this compound, indicating its potential for severe acute toxicity.
| Hazard Class | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | H301: Toxic if swallowed | Skull and crossbones |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Skull and crossbones |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | Skull and crossbones |
Source:
It is important to note that a structurally similar isomer, 2-(1,1,2,2-tetrafluoroethoxy)phenol, is classified as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4]. This suggests that this compound is also likely to be a significant irritant to the skin, eyes, and respiratory system.
Anticipated Toxicological Effects
The toxicity of this compound can be inferred from its structural components: the phenol group and the fluorinated tail.
-
Systemic Toxicity: Phenol itself is a systemic poison that can cause damage to the central nervous system, heart, blood vessels, lungs, and kidneys[5][6][7][8]. The GHS classification "Toxic" suggests that exposure to even small quantities of this compound via ingestion, skin contact, or inhalation could lead to serious health consequences, including fatality.
-
Dermal Effects: Phenols are known to be corrosive and can be readily absorbed through the skin[7]. The presence of the fluorinated group may enhance skin penetration. Therefore, dermal contact should be strictly avoided.
-
Respiratory Irritation: As with many volatile organic compounds, inhalation of vapors is likely to cause irritation to the respiratory tract.
-
Ocular Irritation: Direct contact with the liquid can be expected to cause serious eye irritation or damage.
Safe Handling and Storage: A Proactive Approach
A proactive and informed approach to handling and storage is paramount to ensuring the safety of all laboratory personnel. The following protocols are designed to be self-validating systems, minimizing the risk of exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against exposure. The following are mandatory when handling this compound:
-
Hand Protection: Due to the compound's toxicity and potential for skin absorption, double-gloving is recommended. An inner nitrile glove should be worn, with an outer glove of a more resistant material such as Viton™ or butyl rubber. Gloves should be inspected before use and changed immediately if contamination is suspected.
-
Eye Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Body Protection: A flame-resistant lab coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is also necessary.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors.
Caption: A typical workflow for safely handling this compound.
Storage
Proper storage is crucial to maintain the integrity of the compound and prevent accidental release.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Container: Keep the container tightly closed.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and metals. Halogenated compounds can react violently with alkali metals[9].
Emergency Procedures: Rapid and Informed Response
In the event of an exposure or spill, a rapid and correct response is critical.
First Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including hydrogen fluoride.
Accidental Release Measures
A spill of this compound should be treated as a serious incident.
Caption: A stepwise procedure for responding to a spill of this compound.
Disposal Considerations: Environmental Responsibility
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated absorbent material and disposable PPE, in a clearly labeled, sealed container for hazardous waste.
-
Disposal Method: The primary recommended method for the disposal of fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility[10][11]. This method is designed to break the strong carbon-fluorine bonds and prevent the release of persistent pollutants into the environment. Landfilling in a designated hazardous waste landfill is a less preferable but acceptable alternative if incineration is not available[11].
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.
Conclusion: A Culture of Safety
This compound is a compound with significant potential hazards. However, by understanding its chemical nature, adhering to rigorous safety protocols, and being prepared for emergencies, researchers can handle this substance safely and effectively. The principles outlined in this guide are intended to empower scientific professionals to not only protect themselves but also to foster a culture of safety within their organizations.
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Google Patents. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
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MCF Environmental Services. Guidelines for Disposing of PFAs.
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spectral data of 3-(1,1,2,2-Tetrafluoroethoxy)phenol
An In-depth Technical Guide to the Spectral Analysis of 3-(1,1,2,2-Tetrafluoroethoxy)phenol
Introduction
This compound is an aromatic compound featuring a phenol core functionalized with a tetrafluoroethoxy group. This moiety is of significant interest to researchers in drug development and materials science due to the unique physicochemical properties imparted by fluorine, such as increased metabolic stability, lipophilicity, and altered electronic characteristics.[1] Verifying the precise chemical structure and purity of such molecules is paramount for any subsequent application.
This guide provides a comprehensive framework for the spectral characterization of this compound. Rather than merely presenting data, this document serves as a methodological whitepaper, detailing the predicted spectral outcomes and the experimental rationale from the perspective of a senior scientist. We will explore the anticipated features in Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), and Mass Spectrometry (MS), offering field-proven insights into data acquisition and interpretation.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Expertise & Experience: IR spectroscopy is the first line of analysis for confirming the presence of key functional groups. For this molecule, we are primarily looking for evidence of the hydroxyl (-OH) group, the aromatic ring, the ether linkage (C-O-C), and the highly characteristic carbon-fluorine (C-F) bonds. The broadness of the hydroxyl peak is a critical diagnostic tool, indicating the extent of hydrogen bonding.[2]
Predicted IR Absorption Data
The expected vibrational modes for this compound are summarized below.
| Functional Group | Predicted Absorption (cm⁻¹) | Rationale & Expected Appearance |
| O-H Stretch | 3550 - 3200 | A strong, characteristically broad peak resulting from intermolecular hydrogen bonding.[3] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium intensity, sharp peaks appearing just above the 3000 cm⁻¹ threshold, typical for sp² C-H bonds.[4] |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple medium-to-strong sharp peaks corresponding to the benzene ring vibrations. |
| C-O Stretch (Phenolic) | ~1220 | A strong peak distinguishing the phenolic C-O bond from an aliphatic alcohol C-O bond.[2] |
| C-O-C Stretch (Ether) | 1320 - 1000 | A strong absorption associated with the aryl ether linkage. |
| C-F Stretch | 1200 - 1000 | Very strong, sharp absorptions are expected in this region, characteristic of C-F bonds. These may overlap with C-O stretches but their intensity is often dominant.[5] |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and ATR correction if available in the software. Label the significant peaks corresponding to the predicted functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
Expertise & Experience: NMR is the most powerful tool for elucidating the precise atom-by-atom connectivity of a molecule. For a fluorinated compound like this, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial, but essential. The key challenge and opportunity lie in interpreting the spin-spin coupling between protons and fluorine nuclei (¹H-¹⁹F coupling) and carbons and fluorine nuclei (¹³C-¹⁹F coupling), which provides definitive proof of proximity.[6][7]
Logical Workflow for NMR Analysis
The following diagram illustrates the workflow for comprehensive NMR-based structure elucidation.
Caption: Workflow for NMR-based structure confirmation.
¹H NMR Spectroscopy
Trustworthiness: The proton NMR spectrum provides a direct count of protons in different electronic environments. The tetrafluoroethoxy group is strongly electron-withdrawing, which will deshield (shift downfield) the aromatic protons relative to unsubstituted phenol.[8] The most unique signal will be the single proton on the terminus of the tail (-CF₂H), which will exhibit complex splitting due to coupling to four neighboring fluorine atoms.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| -OH | ~5.0 - 6.0 | Broad Singlet (s) | Exchangeable proton; chemical shift is concentration and solvent dependent.[8] |
| Ar-H (ortho, para to -OH) | 6.8 - 7.0 | Complex Multiplets (m) | Shielded protons on the aromatic ring. |
| Ar-H (ortho to -OCF₂) | 7.2 - 7.4 | Complex Multiplets (m) | Deshielded protons due to the inductive effect of the ether group. |
| -CF₂CF₂H | 5.8 - 6.2 | Triplet of Triplets (tt) | The proton is coupled to the two geminal fluorine atoms (²JHF) and the two vicinal fluorine atoms (³JHF).[9] |
¹³C NMR Spectroscopy
Expertise & Experience: In a proton-decoupled ¹³C spectrum, each unique carbon environment gives a single peak. However, for this molecule, the carbons of the tetrafluoroethoxy group will be split into multiplets by the fluorine atoms to which they are bonded. This C-F coupling is unambiguous evidence of the fluorinated moiety's location.[10] The ipso-carbon attached to the oxygen will be significantly deshielded.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to JCF) | Rationale |
| C -OH | ~155 | Singlet (s) | Deshielded ipso-carbon of the phenol.[11] |
| C -OCF₂ | ~148 | Singlet (s) or small triplet (t) | Deshielded ipso-carbon of the ether, may show small ³JCF. |
| Ar-CH | 115 - 130 | Singlets (s) | Standard aromatic region. Four distinct signals are expected. |
| -OC F₂- | ~120 | Triplet (t) | Large one-bond C-F coupling (¹JCF). |
| -CF₂C F₂H | ~110 | Triplet of Triplets (tt) | Large one-bond C-F coupling (¹JCF) and smaller two-bond coupling (²JCF) to the other CF₂ group. |
¹⁹F NMR Spectroscopy
Authoritative Grounding: ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for analyzing fluorinated molecules.[12] For this compound, we expect two distinct signals for the two chemically non-equivalent CF₂ groups. Their coupling to each other and to the terminal proton provides definitive structural confirmation.
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| -OF ₂- | -80 to -90 | Triplet (t) | Coupled to the two fluorine atoms on the adjacent carbon (³JFF). |
| -CF ₂H | -135 to -145 | Doublet of Triplets (dt) | Coupled to the single geminal proton (²JFH) and the two vicinal fluorine atoms (³JFF). |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required if solubility is an issue and will better resolve the -OH proton.[13]
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard 1D proton spectrum with a 90° pulse angle, a relaxation delay (d1) of at least 1-2 seconds, and typically 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Switch the nucleus to ¹³C. Tune and shim.
-
Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time is necessary. Use a 30-45° pulse angle and a 2-second relaxation delay, and acquire several hundred to a few thousand scans.
-
-
¹⁹F NMR Acquisition:
-
Switch the nucleus to ¹⁹F. Tune and shim.
-
Acquire a standard 1D fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition is typically fast (16-64 scans).
-
-
Data Processing: For all spectra, apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (like CFCl₃) for ¹⁹F. Integrate ¹H peaks and analyze all multiplicities and coupling constants.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry provides two key pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition. The fragmentation pattern acts as a fingerprint, revealing the weakest bonds and most stable fragments, which for this molecule will likely involve the ether linkage.
Predicted Mass Spectrometry Data
The molecular formula is C₈H₆F₄O₂. The monoisotopic mass is 210.0298 Da.[14]
| m/z Value | Ion Formula | Rationale |
| 210 | [C₈H₆F₄O₂]⁺ | Molecular Ion (M⁺) . Should be clearly visible. |
| 109 | [C₆H₅O₂]⁺ | Cleavage of the O-CF₂ bond, loss of ·CF₂CF₂H radical. |
| 94 | [C₆H₅OH]⁺ | Fragmentation resulting in a phenol radical cation. A common pathway for aryl ethers.[15] |
| 65 | [C₅H₅]⁺ | Loss of CO from the phenoxy cation, a characteristic fragmentation of phenols.[16][17] |
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce the sample into the ion source. For a volatile compound, this can be done via a direct insertion probe or a gas chromatography (GC-MS) inlet.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the EI source. This causes ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment peaks to corroborate the proposed structure. For definitive formula confirmation, use an ESI-TOF or Orbitrap instrument for high-resolution analysis.
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the synergistic interpretation of IR, multi-nuclear NMR, and mass spectrometry data. The key identifiers for this molecule are:
-
IR: A broad O-H stretch and intense C-F stretches.
-
NMR: The unique "triplet of triplets" signal for the terminal proton (-CF₂H) in the ¹H spectrum, the C-F coupled carbons in the ¹³C spectrum, and the two distinct, coupled signals in the ¹⁹F spectrum.
-
MS: A clear molecular ion peak at m/z 210 and fragmentation patterns indicative of an aryl ether and phenol substructure.
By following the detailed protocols and interpretative logic outlined in this guide, researchers and drug development professionals can confidently verify the structure and purity of this and related fluorinated compounds, ensuring the integrity of their scientific endeavors.
References
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Bhat, A. P., Mundhenke, T. F., Whiting, Q. T., Peterson, A. A., Pomerantz, W. C. K., & Arnold, W. A. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(3), 242–252. [Link]
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Yeh, H. J. C., & Wasylishen, R. E. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 8(2), 1235–1244. [Link]
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Bhat, A. P., Arnold, W. A., & Pomerantz, W. C. K. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10694–10704. [Link]
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Bhat, A. P., Arnold, W. A., & Pomerantz, W. C. K. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]
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University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]
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Bar-On, O., & Fischer, B. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health. [Link]
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Espinosa, J. F., & Broughton, H. (2014). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 79(1), 365–370. [Link]
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Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000228). [Link]
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Lee, C. F., & Ritter, T. (2015). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society, 137(24), 7831–7834. [Link]
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University of Regensburg. (n.d.). 13C NMR Spectroscopy. [Link]
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PubChemLite. (n.d.). This compound. [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. [Link]
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ResearchGate. (n.d.). 13C NMR spectra of phenol oxidation. [Link]
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PubChem. (n.d.). 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane. [Link]
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Sha, Y., et al. (2021). Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties. RSC Advances. [Link]
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The Strategic Incorporation of Fluorinated Phenols in Modern Drug Discovery: A Technical Guide
Abstract
The phenol moiety, a common scaffold in biologically active compounds, presents both opportunities and challenges in drug discovery. Its ability to act as a hydrogen bond donor and its synthetic tractability are often offset by rapid metabolism and suboptimal physicochemical properties. The introduction of fluorine into the phenolic ring has emerged as a powerful strategy to mitigate these liabilities and unlock new pharmacological potential. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the role and application of fluorinated phenols in medicinal chemistry. We will explore the profound impact of fluorination on the physicochemical properties of phenols, delve into synthetic methodologies, provide detailed experimental protocols for property determination, and examine case studies that highlight the successful application of this strategy in drug development.
The Rationale for Fluorinating Phenols: A Physicochemical Perspective
The strategic replacement of a hydrogen atom with fluorine on a phenolic ring can dramatically alter a molecule's properties, influencing its journey from administration to target engagement. These changes are primarily driven by the unique characteristics of the fluorine atom: its small size, high electronegativity, and the strength of the carbon-fluorine bond.
Modulation of Acidity (pKa)
The acidity of the phenolic hydroxyl group is a critical determinant of a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding.[1] Fluorine's strong electron-withdrawing inductive effect (-I effect) significantly lowers the pKa of the phenol, making it more acidic. This increased acidity can be advantageous in several ways:
-
Enhanced Target Interactions: A lower pKa can lead to a greater proportion of the more polarized phenolate form at physiological pH, potentially strengthening interactions with positively charged residues in a protein binding pocket.
-
Improved Solubility: Increased ionization can enhance aqueous solubility, a crucial factor for drug formulation and bioavailability.[2]
The position of the fluorine atom on the aromatic ring has a pronounced effect on the extent of pKa modulation, with the effect being most significant when fluorine is in the ortho position due to its proximity to the hydroxyl group.
Table 1: Comparison of pKa Values for Phenol and Fluorinated Phenols
| Compound | pKa |
| Phenol | 10.0 |
| 2-Fluorophenol | 8.7 |
| 3-Fluorophenol | 9.3 |
| 4-Fluorophenol | 9.9 |
Data compiled from reference[3].
Tuning Lipophilicity (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] The introduction of fluorine generally increases the lipophilicity of a molecule.[5] This is because the C-F bond, despite being highly polarized, is a poor hydrogen bond acceptor, leading to weaker interactions with water and a greater preference for a lipid environment.
This increase in lipophilicity can enhance a drug's ability to cross cell membranes, including the blood-brain barrier, which can be beneficial for central nervous system (CNS) targets.[5] However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity. Therefore, the strategic placement of fluorine allows for the fine-tuning of a molecule's lipophilicity to achieve the desired balance.
Table 2: LogP Values for Phenol and Monofluorinated Phenols
| Compound | LogP |
| Phenol | 1.46 |
| 2-Fluorophenol | 1.83 |
| 3-Fluorophenol | 1.83 |
| 4-Fluorophenol | 1.83 |
LogP values are consensus values and can vary slightly depending on the determination method.
Impact on Metabolic Stability
Phenolic compounds are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance from the body.[6] Fluorination can significantly enhance metabolic stability by blocking sites of oxidation. The strong C-F bond is resistant to enzymatic cleavage, and the electron-withdrawing nature of fluorine can deactivate the aromatic ring towards oxidative attack.[7] This "metabolic shielding" can prolong a drug's half-life, leading to improved efficacy and potentially allowing for lower or less frequent dosing.[5]
For instance, if a para-position on a phenol is a known site of metabolism, introducing a fluorine atom at that position can effectively block this metabolic pathway.
Altering Conformation and Binding Interactions
The introduction of fluorine can influence the conformational preferences of a molecule through steric and electronic effects.[5] This can be exploited to lock a drug molecule into its bioactive conformation, thereby enhancing its binding affinity for the target protein. Furthermore, the polarized C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein residues, contributing to increased binding energy. While the C-F bond is a weak hydrogen bond acceptor, under certain geometric constraints, it can form weak hydrogen bonds that contribute to ligand binding.
Synthetic Strategies for Accessing Fluorinated Phenols
Several synthetic methods are available for the preparation of fluorinated phenols, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern and the presence of other functional groups in the molecule.
The Balz-Schiemann Reaction
A classic and reliable method for introducing a fluorine atom into an aromatic ring is the Balz-Schiemann reaction.[8][9] This reaction involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[8]
A [label="Aromatic Amine\n(e.g., aminophenol derivative)"]; B [label="Diazonium Salt"]; C [label="Diazonium Tetrafluoroborate"]; D [label="Fluorinated Phenol"];
A -> B [label="NaNO₂, HCl\n0-5 °C"]; B -> C [label="HBF₄"]; C -> D [label="Heat (Δ)"]; }
Experimental Protocol: Synthesis of 4-Fluorophenol from 4-Aminophenol via the Balz-Schiemann Reaction
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-aminophenol (1.0 eq) in a solution of fluoroboric acid (HBF₄, 48% in water, 3.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The diazonium tetrafluoroborate salt will precipitate.
-
-
Isolation of the Diazonium Salt:
-
Filter the precipitate under vacuum and wash with cold water, followed by cold ethanol, and finally with diethyl ether.
-
Dry the diazonium tetrafluoroborate salt in a desiccator.
-
-
Thermal Decomposition:
-
Carefully heat the dry diazonium salt in a flask equipped with a condenser. The decomposition is often exothermic and should be controlled.
-
The aryl fluoride product can be isolated by distillation or extraction.
-
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another powerful method for synthesizing fluorinated phenols, particularly when the aromatic ring is activated by electron-withdrawing groups.[10][11] In this reaction, a leaving group (often a halogen other than fluorine) on an activated aromatic ring is displaced by a nucleophile (e.g., hydroxide).
A [label="Activated Aryl Halide\n(e.g., dinitrofluorobenzene)"]; B [label="Meisenheimer Complex\n(intermediate)"]; C [label="Fluorinated Phenol Derivative"];
A -> B [label="+ Nucleophile (e.g., OH⁻)"]; B -> C [label="- Leaving Group"]; }
Experimental Protocol: Synthesis of 2,4-Dinitrophenol from 1-Fluoro-2,4-dinitrobenzene
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1-fluoro-2,4-dinitrobenzene (1.0 eq) in a suitable solvent such as ethanol or DMSO.
-
Add an aqueous solution of a base, such as sodium hydroxide (NaOH, 1.1 eq).
-
-
Reaction Conditions:
-
Heat the reaction mixture under reflux for a specified period (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and acidify with a dilute acid (e.g., HCl) to protonate the phenoxide.
-
The product, 2,4-dinitrophenol, will precipitate and can be collected by filtration.
-
The crude product can be purified by recrystallization.
-
Experimental Determination of Key Physicochemical Properties
Accurate determination of pKa and LogP/LogD is crucial for understanding the behavior of fluorinated phenols in biological systems. Several robust experimental techniques are available for these measurements.
pKa Determination using 19F NMR Spectroscopy
19F NMR spectroscopy is a particularly powerful technique for determining the pKa of fluorinated compounds.[12] The chemical shift of the fluorine atom is highly sensitive to changes in the electronic environment, including the ionization state of a nearby functional group.[13] By monitoring the change in the 19F chemical shift as a function of pH, a titration curve can be generated, and the pKa can be determined as the inflection point of this curve.[14][15]
Experimental Protocol: pKa Determination by 19F NMR
-
Sample Preparation:
-
Prepare a series of buffer solutions with a range of known pH values spanning the expected pKa of the fluorinated phenol.
-
Dissolve a small, constant amount of the fluorinated phenol in each buffer solution.
-
-
NMR Acquisition:
-
Acquire a 19F NMR spectrum for each sample at a constant temperature.
-
Record the chemical shift of the fluorine signal for each pH value.
-
-
Data Analysis:
-
Plot the 19F chemical shift (δ) versus the pH.
-
Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal function) to determine the pKa, which corresponds to the pH at the midpoint of the titration curve.
-
LogP/LogD Determination by the Shake-Flask Method with 19F NMR
The classic shake-flask method, which involves partitioning a compound between n-octanol and water, can be adapted for fluorinated compounds using 19F NMR for quantification.[16][17] This method avoids the need for a UV chromophore, which is a limitation of traditional spectrophotometric methods.
Experimental Protocol: LogP Determination by Shake-Flask and 19F NMR
-
Partitioning:
-
Prepare a solution of the fluorinated phenol in n-octanol pre-saturated with water.
-
Add an equal volume of water pre-saturated with n-octanol.
-
Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
-
Sample Analysis:
-
Carefully remove an aliquot from both the n-octanol and the aqueous phase.
-
Add a known amount of an internal standard (a non-partitioning fluorinated compound) to each aliquot.
-
Acquire a 19F NMR spectrum for each sample.
-
-
Calculation:
-
Determine the concentration of the fluorinated phenol in each phase by integrating the fluorine signal relative to the internal standard.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
-
Case Studies: Fluorinated Phenols in Approved Drugs
The successful application of fluorinated phenols in drug discovery is evident in several marketed drugs.
-
Celecoxib (Celebrex®): This nonsteroidal anti-inflammatory drug (NSAID) features a trifluoromethyl group on a phenyl ring adjacent to a pyrazole. While not a phenol itself, the principles of using fluorine to enhance metabolic stability and modulate electronic properties are well-illustrated. The trifluoromethyl group blocks a potential site of metabolism and contributes to the desired electronic character for selective COX-2 inhibition.
-
Ezetimibe (Zetia®): Used to lower cholesterol levels, ezetimibe contains two p-fluorophenyl groups. The fluorine atoms in this case are thought to enhance metabolic stability and contribute to the overall lipophilicity of the molecule, aiding in its absorption.
Conclusion
The incorporation of fluorine into phenolic scaffolds is a well-established and highly effective strategy in modern drug discovery. By judiciously positioning fluorine atoms, medicinal chemists can fine-tune a molecule's pKa, lipophilicity, and metabolic stability to overcome common liabilities associated with phenolic compounds. The synthetic and analytical methods described in this guide provide a framework for the rational design and evaluation of fluorinated phenol-containing drug candidates. As our understanding of the subtle interplay between fluorine and biological systems continues to grow, so too will the opportunities to leverage this unique element in the development of safer and more effective medicines.
References
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Parman, E., Toom, L., Selberg, S., & Leito, I. (n.d.). New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR. University of Tartu. Retrieved from [Link]
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Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]
- Sarmini, K., & Kenndler, E. (1998). Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure.
- Parman, E., Toom, L., Selberg, S., & Leito, I. (2019). Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Physical Organic Chemistry, 32(11), e4008.
- Gallardo, A., et al. (2003). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development.
- Wang, Z., et al. (2021). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology, 55(21), 14747-14757.
- Altria, K. D. (1999). Capillary Electrophoresis for Pharmaceutical Analysis. In Capillary Electrophoresis of Small Molecules and Ions (pp. 245-271). Humana Press.
- Sarmini, K., & Kenndler, E. (1998). Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure.
- Wang, Z., et al. (2021). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology, 55(21), 14747-14757.
- Wang, Z., et al. (2021). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology, 55(21), 14747-14757.
- Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58567.
-
JoVE. (2018, August 9). Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
- Koerts, J., et al. (1998). Occurrence of the NIH Shift upon the Cytochrome P450-Catalyzed in Vivo and in Vitro Aromatic Ring Hydroxylation of Fluorobenzenes. Chemical Research in Toxicology, 11(7), 749-756.
- Gurbych, A., et al. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning.
- Gurbych, A., et al. (2024).
- Zhang, Y., et al. (2024). Theoretical Investigation of Cytochrome P450 Enzyme-Mediated Biotransformation Mechanism of BHPF: Unveiling the Metabolic Safety Aspects of an Alternative to BPA. Environmental Health Perspectives, 132(9), 097003.
- El-Sayed, H., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2879-2883.
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Allen Institute for AI. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link]
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BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]
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YouTube. (2025, January 1). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. Retrieved from [Link]
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protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
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An In-depth Technical Guide to Elucidating the Potential Biological Activity of 3-(1,1,2,2-Tetrafluoroethoxy)phenol
Introduction
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties.[1][2] This strategic modification has been a cornerstone of modern medicinal chemistry, leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity of drug candidates.[2][3] This guide focuses on 3-(1,1,2,2-Tetrafluoroethoxy)phenol, a compound characterized by a phenol ring substituted with a tetrafluoroethoxy group. While direct biological data for this specific molecule is not extensively documented in publicly available literature, its structural motifs—the phenolic hydroxyl group and the polyfluorinated ether chain—suggest a range of plausible biological activities.
This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining a systematic approach to investigate and characterize the potential biological profile of this compound. We will proceed from foundational physicochemical characterization to hypothesis-driven biological screening and mechanistic studies, providing detailed experimental protocols and the underlying scientific rationale.
Physicochemical Profile and Structural Considerations
A thorough understanding of a compound's physical and chemical properties is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).
Structural Features:
-
Phenolic Hydroxyl Group: The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with biological targets such as enzymes and receptors. It also imparts weakly acidic properties.
-
Tetrafluoroethoxy Group: This bulky, lipophilic group is expected to significantly influence the molecule's overall lipophilicity (logP). The high electronegativity of the fluorine atoms can alter the electron distribution of the phenyl ring, potentially modulating the pKa of the phenolic proton and influencing metabolic stability by shielding adjacent positions from enzymatic attack.[2][3]
Predicted Properties:
| Property | Predicted Value/Characteristic | Source |
| Molecular Formula | C8H6F4O2 | [4][5] |
| Molecular Weight | 210.13 g/mol | [6] |
| XlogP | 3.2 | [5] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 2 (Oxygen atoms) | Inferred |
| pKa (Phenolic OH) | Predicted to be lower than phenol (~9.9) due to the electron-withdrawing nature of the tetrafluoroethoxy group. | Chemical theory |
Hypothesized Biological Activities and Experimental Validation
Based on the structural features, we can formulate several hypotheses for the potential biological activities of this compound. Phenolic compounds are well-known for their diverse biological effects, including antimicrobial and antioxidant properties.[8][9][10] The introduction of the fluorinated moiety may enhance these activities or introduce novel ones.
Hypothesis 1: Antimicrobial Activity
The lipophilic nature of the tetrafluoroethoxy group could facilitate the molecule's penetration through microbial cell membranes. The phenolic hydroxyl group could then disrupt membrane potential or inhibit essential enzymes.
Experimental Workflow: Antimicrobial Susceptibility Testing
This workflow aims to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of clinically relevant microorganisms.
Caption: Workflow for determining antimicrobial activity.
Step-by-Step Protocol:
-
Preparation:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Culture a panel of microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) in appropriate broth media to the mid-logarithmic phase of growth. Adjust the turbidity to a 0.5 McFarland standard.
-
-
Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).
-
Inoculate each well with the prepared microbial suspension. Include positive (microbes only) and negative (broth only) controls.
-
-
Analysis:
-
Incubate the plates under appropriate conditions.
-
Determine the MIC by visual inspection for the lowest concentration that inhibits microbial growth.
-
To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in a significant reduction (e.g., ≥99.9%) in colony-forming units (CFUs) is the MBC.
-
Hypothesis 2: Antioxidant Activity
The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, a hallmark of antioxidant activity. The electron-withdrawing tetrafluoroethoxy group may influence the bond dissociation enthalpy of the O-H bond, thereby modulating this activity.
Experimental Workflow: In Vitro Antioxidant Assays
A combination of assays is recommended to evaluate different aspects of antioxidant capacity.
Caption: In vitro assays for antioxidant activity.
Step-by-Step Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare various concentrations of the test compound in methanol.
-
Add a methanolic solution of DPPH to each concentration.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid or Trolox should be used as a positive control.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical cation solution with ethanol to a specific absorbance at 734 nm.
-
Add various concentrations of the test compound to the ABTS radical cation solution.
-
Measure the absorbance at 734 nm after a short incubation period. A decrease in absorbance indicates scavenging activity.
-
Hypothesis 3: Enzyme Inhibition
The structure of this compound bears some resemblance to substrates of various enzymes, such as tyrosinase or cyclooxygenases. The fluorinated tail could promote binding to hydrophobic pockets within an enzyme's active site.
Experimental Workflow: Enzyme Inhibition Screening
This workflow provides a general framework for screening the compound against a panel of enzymes.
Caption: General workflow for enzyme inhibition assays.
Step-by-Step Protocol (Example: Tyrosinase Inhibition):
-
Preparation:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA (substrate) in the same buffer.
-
Prepare serial dilutions of this compound. Kojic acid should be used as a positive control.
-
-
Assay:
-
In a 96-well plate, add the enzyme solution and different concentrations of the test compound.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA solution.
-
-
Analysis:
-
Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Future Directions and Mechanistic Studies
Should initial screenings yield positive results in any of the above areas, further investigation will be warranted.
-
Cytotoxicity and Safety Profiling: Before considering any in vivo applications, it is crucial to assess the compound's cytotoxicity against mammalian cell lines (e.g., HeLa, HepG2) using assays such as the MTT or LDH release assay.
-
Mechanism of Action Studies: For confirmed activities, detailed mechanistic studies should be undertaken. For example, if antimicrobial activity is observed, studies could include membrane permeabilization assays and investigations into effects on microbial DNA or protein synthesis.
-
In Vivo Efficacy: Promising candidates with a good safety profile could be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
Conclusion
While this compound is a relatively uncharacterized compound, its chemical structure provides a strong rationale for investigating its potential biological activities. The phenolic moiety is a well-established pharmacophore, and the tetrafluoroethoxy group is likely to confer unique properties related to lipophilicity and metabolic stability. The systematic, hypothesis-driven approach outlined in this guide, from foundational in vitro screenings to more complex mechanistic studies, provides a comprehensive framework for elucidating the biological profile of this intriguing molecule and determining its potential for future development in the pharmaceutical or agrochemical fields.
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Modulating Reactivity: A Guide to the Phenolic Hydroxyl Group in Fluorinated Compounds
An In-Depth Technical Guide
Introduction
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] Its unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's physicochemical characteristics, such as lipophilicity, metabolic stability, and binding affinity.[3] When appended to a phenolic scaffold, fluorine exerts a profound influence on the reactivity of the hydroxyl group, a common functional handle in organic synthesis.
This guide provides an in-depth exploration of the electronic effects of fluorine on the phenolic hydroxyl group. We will move beyond simple descriptions to explain the causal mechanisms behind altered reactivity, offering field-proven insights and detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to harness the unique chemistry of fluorinated phenols.
Pillar 1: The Electronic Influence of Fluorine on the Phenolic Moiety
The reactivity of the phenolic hydroxyl group is fundamentally governed by its acidity (pKa), the nucleophilicity of its conjugate base (the phenoxide), and its capacity for hydrogen bonding. Fluorine substitution directly modulates all three properties, primarily through its powerful inductive effect.
Acidity and pKa Modulation
The hallmark of fluorine substitution on a phenol is a significant increase in acidity, reflected in a lower pKa value. This is a direct consequence of fluorine's intense inductive electron-withdrawing nature (-I effect).
-
Causality: The electron density of the aromatic ring is pulled towards the fluorine atom(s). This polarization stabilizes the negatively charged phenoxide ion formed upon deprotonation. By delocalizing the negative charge, the stability of the conjugate base is increased, which, by definition, makes the parent phenol a stronger acid.
This effect is quantifiable and dependent on the position and number of fluorine substituents. The inductive effect is strongest at the ortho position and diminishes with distance.[4]
-
Intramolecular Hydrogen Bonding (IMHB): In ortho-fluorinated phenols, a weak intramolecular hydrogen bond can form between the hydroxyl proton and the adjacent fluorine.[5][6] While one might assume this would stabilize the protonated form and decrease acidity, the powerful inductive effect typically dominates, and o-fluorophenol is still significantly more acidic than phenol itself.[4] However, this IMHB can influence conformational preferences and subtly modulate hydrogen bond donating potential in specific solvent environments.[5]
Table 1: Comparison of Aqueous pKa Values for Phenol and Fluorinated Analogues
| Compound | pKa Value | Key Electronic Effect |
|---|---|---|
| Phenol | 9.98 - 10.0[4][7] | Baseline |
| 4-Fluorophenol (p-Fluorophenol) | 9.89 - 9.9[4][8] | Moderate -I effect |
| 3-Fluorophenol (m-Fluorophenol) | 9.3[4] | Strong -I effect |
| 2-Fluorophenol (o-Fluorophenol) | 8.7[4] | Very Strong -I effect, potential for IMHB |
| 3-(Trifluoromethyl)phenol | 9.08[8] | Strong -I effect from CF3 group |
| 2,6-Difluorophenol | 7.34[8] | Additive -I effect from two F atoms |
| 2,3,5,6-Tetrafluorophenol | 5.67[8] | Strong cumulative -I effect |
| Pentafluorophenol | 5.55[8] | Very strong cumulative -I effect |
Nucleophilicity and Hydrogen Bonding
The increased acidity of fluorinated phenols has a direct, inverse impact on the nucleophilicity of the corresponding phenoxide. A more stable, less basic anion is inherently a weaker nucleophile. This is a critical consideration for experimental design, as reactions relying on the nucleophilic attack of the phenoxide may require more forcing conditions.
Conversely, the electron-withdrawing fluorine atoms enhance the partial positive charge on the hydroxyl proton, making fluorinated phenols stronger hydrogen bond donors.[9] This property is particularly valuable in materials science for programming self-assembly and in medicinal chemistry for optimizing drug-target interactions where the phenol is a hydrogen bond donor.[9]
Pillar 2: Key Synthetic Transformations and Validated Protocols
Understanding the altered electronic landscape of fluorinated phenols allows for the strategic design of synthetic routes. The following sections detail key reactions involving the phenolic hydroxyl group, complete with mechanistic insights and validated step-by-step protocols.
A. O-Alkylation via Williamson Ether Synthesis
This classic SN2 reaction remains a robust method for forming aryl ethers. The increased acidity of fluorinated phenols is advantageous, often permitting the use of milder bases for deprotonation compared to unsubstituted phenol.
-
Mechanistic Insight: The reaction proceeds in two steps: 1) Deprotonation of the fluorophenol to form the fluorophenoxide, and 2) Nucleophilic attack of the fluorophenoxide on a primary alkyl halide. The primary limitation is the reduced nucleophilicity of the fluorophenoxide, which may slow the rate of the SN2 step. The reaction is most effective with unhindered primary alkyl halides.[10]
Caption: General workflow for Williamson Ether Synthesis.
Experimental Protocol: Williamson Ether Synthesis of 4-Fluorophenyl Ethyl Ether
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorophenol (1.0 eq), potassium carbonate (K2CO3, 1.5 eq), and acetone (20 mL).
-
Reagent Addition: Add ethyl iodide (1.2 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the solid K2CO3 and wash with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (30 mL) and wash with 5% aqueous NaOH (2 x 15 mL) to remove any unreacted phenol, followed by a brine wash (15 mL).[11]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography if necessary.
B. Palladium-Catalyzed O-Arylation (Buchwald-Hartwig Etherification)
For the synthesis of diaryl ethers, particularly with sterically hindered or electronically deactivated coupling partners, the Buchwald-Hartwig amination technology has been adapted for C-O bond formation.[12][13] This method is highly versatile and tolerates a wide range of functional groups.
-
Mechanistic Insight: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Key steps include: 1) Oxidative addition of the aryl halide to the Pd(0) complex, 2) Association of the fluorophenoxide to the Pd(II) complex, and 3) Reductive elimination to form the diaryl ether product and regenerate the Pd(0) catalyst.[12] The choice of phosphine ligand is critical for reaction efficiency.[14]
Caption: Catalytic cycle for Buchwald-Hartwig O-Arylation.
Experimental Protocol: Buchwald-Hartwig Coupling of 2,6-Difluorophenol
-
Setup: In a glovebox or under an inert atmosphere (N2 or Ar), add the aryl bromide (1.0 eq), 2,6-difluorophenol (1.2 eq), cesium carbonate (Cs2CO3, 1.4 eq), the palladium precatalyst (e.g., Pd(OAc)2, 2 mol%), and the phosphine ligand (e.g., BINAP, 4 mol%) to an oven-dried vial.[15]
-
Solvent Addition: Add anhydrous toluene (0.1 M concentration relative to the aryl bromide).
-
Reaction: Seal the vial and heat the mixture to 90-110 °C for 12-24 hours with vigorous stirring.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
C. Mitsunobu Reaction
The Mitsunobu reaction is a powerful dehydration-condensation method for forming C-O, C-N, or C-S bonds.[16] It is particularly well-suited for fluorinated phenols because the reaction requires an acidic nucleophile (typically with a pKa ≤ 15), a criterion that fluorophenols easily meet.[17]
-
Mechanistic Insight: Triphenylphosphine (PPh3) and an azodicarboxylate (DEAD or DIAD) form a reactive betaine intermediate.[18] This intermediate deprotonates the acidic fluorophenol. The resulting phosphonium salt then activates a primary or secondary alcohol for SN2 attack by the fluorophenoxide, proceeding with inversion of stereochemistry at the alcohol center.[18]
Caption: General workflow for the Mitsunobu Reaction.
Experimental Protocol: Mitsunobu Etherification with Pentafluorophenol
-
Setup: To a flame-dried round-bottom flask under nitrogen, add a solution of pentafluorophenol (1.0 eq), a primary or secondary alcohol (e.g., neopentyl alcohol, 1.1 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous tetrahydrofuran (THF).[17][19]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirring solution over 10-15 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.[17]
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours until TLC analysis indicates complete consumption of the limiting reagent.
-
Workup: Concentrate the reaction mixture under reduced pressure. The major challenge in purification is the removal of the triphenylphosphine oxide byproduct.
-
Purification: Purify the crude residue directly by flash column chromatography.
D. Nucleophilic Aromatic Substitution (SNAr)
While the fluorophenoxide is a weaker nucleophile, it can still participate in SNAr reactions, typically by attacking a highly electron-deficient aromatic ring. More commonly in this context, a fluorine atom on an aromatic ring acts as an excellent leaving group in an SNAr reaction.
-
Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-deficient ring at the carbon bearing the leaving group, breaking aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[20][21] The aromaticity is restored upon expulsion of the leaving group. Electron-withdrawing groups (like -NO2) at the ortho and para positions are required to stabilize the Meisenheimer complex and activate the ring for attack.[22] Fluorine is a superior leaving group in this reaction compared to other halogens because its high electronegativity strongly stabilizes the negatively charged intermediate, lowering the activation energy of the rate-determining addition step.[23]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Pillar 3: Applications in Drug Design
The ability to precisely control the pKa of a phenolic hydroxyl group is a powerful tool in medicinal chemistry. Drug-target interactions are often highly sensitive to the ionization state of key functional groups.
-
Bioisosterism: The strategic replacement of a hydrogen atom with fluorine can lead to more potent and selective drugs.[3] For a phenol, this "bioisosteric replacement" can alter the pKa to better match the optimal protonation state for binding to a biological target, potentially improving potency by orders of magnitude.[2][3]
-
Optimizing ADME Properties: Modulating pKa influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For example, lowering the pKa of a phenol can increase its acidity, which may alter its solubility, cell membrane permeability, and plasma protein binding.[24] This allows chemists to tune a molecule's properties to achieve a desired pharmacokinetic profile.
Conclusion
The presence of fluorine on a phenolic ring is not a minor perturbation but a fundamental shift in the molecule's electronic character and reactivity. The dominant inductive effect dramatically increases the acidity of the hydroxyl group, enhancing its hydrogen bond donating capabilities while simultaneously reducing the nucleophilicity of its conjugate base. This guide has demonstrated how these principles can be practically applied in common synthetic transformations, providing validated protocols for O-alkylation, O-arylation, and Mitsunobu reactions. For scientists in drug discovery and materials development, a thorough understanding of these effects is essential for the rational design of molecules with tailored properties, enabling the creation of more effective pharmaceuticals and advanced materials.
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Pohl, P., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]
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Chemistry Stack Exchange. (2021). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding?. [Link]
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Saywell, A., et al. (2020). Fluorination as a route towards unlocking the hydrogen bond donor ability of phenolic compounds in self-assembled monolayers. University of Brighton. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
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BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Link]
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ResearchGate. (n.d.). O-Arylation of phenol with 4-fluoronitrobenze: optimization of the reaction conditions. [Link]
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Zhang, W., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]
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Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
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Smith, J. G., et al. (2011). Synthesis of internal fluorinated alkenes via facile aryloxylation of substituted phenols with aryl trifluorovinyl ethers. ResearchGate. [Link]
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University of Illinois Chicago. (n.d.). Williamson Ether Synthesis. [Link]
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Royal Society of Chemistry. (2017). A solid acetylene reagent with enhanced reactivity: fluoride-mediated functionalization of alcohols and phenols. [Link]
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Millikin University. (n.d.). The Williamson Ether Synthesis. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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Kim, S., et al. (2017). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. ResearchGate. [Link]
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Gevorgyan, V., et al. (2018). Transition-Metal-Free O-Arylation of Alcohols and Phenols with S-Arylphenothiaziniums. Angewandte Chemie. [Link]
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Stark, L. M., et al. (1996). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]
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University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
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Le, C. M., et al. (2018). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. [Link]
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Ritter, T., et al. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. [Link]
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National Institutes of Health. (n.d.). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. [Link]
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PubMed. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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ResearchGate. (2006). Selective Acylation of Phenols in Boron Trifluoride Diethyl Etherate Solution and the Mechanistic Implication. [Link]
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Hargittai, I., et al. (1999). Intramolecular hydrogen bonding in fluorophenol derivatives. [Link]
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Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]
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Semantic Scholar. (2017). Pd(PPh3)4‐Catalyzed Buchwald–Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. [Link]
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Methodological & Application
synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)phenol from resorcinol
An In-Depth Technical Guide to the Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)phenol from Resorcinol
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound, a valuable fluorinated building block, starting from the readily available precursor, resorcinol. This document delves into the reaction's mechanistic underpinnings, provides a detailed, field-tested protocol, and emphasizes the critical safety procedures required when handling the reagents.
Introduction and Scientific Context
The incorporation of fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique electronic properties can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1] The target molecule, this compound, is synthesized via the nucleophilic addition of a resorcinol-derived phenoxide to tetrafluoroethylene (TFE). This reaction is a variation of the classic Williamson ether synthesis, adapted for the use of a gaseous fluoroalkene electrophile.[1][2]
This guide provides a robust protocol for the selective mono-O-alkylation of resorcinol. Understanding the principles of phenoxide reactivity, the challenges of handling a hazardous gas like TFE, and the methods for controlling reaction selectivity are paramount for a successful and safe synthesis.
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic addition-elimination pathway. The core principle involves the activation of resorcinol to create a potent nucleophile that can react with the electron-deficient TFE molecule.
Step 1: Deprotonation of Resorcinol Resorcinol (1,3-dihydroxybenzene) is a weak acid. In the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), one of the phenolic hydroxyl groups is deprotonated to form a sodium or potassium phenoxide ion. This step is crucial as the resulting phenoxide is a much stronger nucleophile than the neutral alcohol.[3] Due to the meta-positioning of the hydroxyl groups, the acidity of both is similar, but controlling the stoichiometry (using approximately one equivalent of base) favors the formation of the mono-anion.
Step 2: Nucleophilic Attack on Tetrafluoroethylene (TFE) Tetrafluoroethylene (F₂C=CF₂) is an electron-poor alkene due to the strong electron-withdrawing effects of the four fluorine atoms. The generated phenoxide ion attacks one of the sp²-hybridized carbons of TFE.
Step 3: Protonation The intermediate formed subsequently abstracts a proton from the solvent or during the aqueous workup to yield the final product, this compound. The reaction is driven by the formation of a stable ether linkage.
This reaction is analogous to the Williamson ether synthesis, which typically involves an Sₙ2 reaction between an alkoxide and an alkyl halide.[4] However, the use of an alkene as the electrophile is a well-established variation, particularly for fluoroalkenes.[2]
Detailed Experimental Protocol
This protocol outlines a procedure for the synthesis on a laboratory scale. All operations involving tetrafluoroethylene must be conducted in a high-pressure reactor within a certified, explosion-proof fume hood.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Resorcinol | ≥99% | Sigma-Aldrich | Store in a desiccator. |
| Sodium Hydroxide (pellets) | ≥98% | Fisher Scientific | Highly corrosive. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | Polar aprotic solvent. |
| Tetrafluoroethylene (TFE) | ≥99.9% | Specialty Gas Supplier | Extremely Hazardous . |
| Diethyl Ether | Anhydrous | VWR | For extraction. |
| Hydrochloric Acid (HCl) | 2 M Aqueous Solution | J.T. Baker | For neutralization. |
| Brine (Saturated NaCl) | Laboratory Prepared | - | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore | For drying. |
| Equipment | |||
| High-Pressure Reactor (Autoclave) | Stainless Steel, >50 bar rating | Parr Instrument Co. | Must be equipped with a stirrer, pressure gauge, and gas inlet. |
| Standard Glassware | Schlenk flasks, dropping funnel, condenser, etc. | ||
| Magnetic Stirrer/Hotplate | |||
| Rotary Evaporator | |||
| Flash Chromatography System | For purification. |
Step-by-Step Synthesis Workflow
**dot graph "Synthesis_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label = "Preparation"; style=filled; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; Prep [label="1. Dissolve Resorcinol & NaOH in DMF\n(Under N₂ Atmosphere)"]; }
subgraph "cluster_reaction" { label = "Reaction"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; Charge [label="2. Charge Solution to Autoclave"]; Purge [label="3. Purge Reactor with N₂"]; React [label="4. Introduce TFE Gas\n(Control Pressure & Temp)"]; }
subgraph "cluster_workup" { label = "Work-up & Isolation"; style=filled; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; Cool [label="5. Cool, Vent & Quench Reaction"]; Extract [label="6. Acidify & Extract with Ether"]; Wash [label="7. Wash, Dry & Evaporate Solvent"]; }
subgraph "cluster_purification" { label = "Purification & Analysis"; style=filled; color="#FCE8E6"; node [fillcolor="#FFFFFF"]; Purify [label="8. Column Chromatography"]; Analyze [label="9. Characterize Product\n(NMR, MS, IR)"]; }
// Connections Prep -> Charge; Charge -> Purge; Purge -> React; React -> Cool; Cool -> Extract; Extract -> Wash; Wash -> Purify; Purify -> Analyze; } } Caption: Experimental workflow for the synthesis of this compound.
-
Reactor Preparation: In a dry Schlenk flask under a nitrogen atmosphere, dissolve resorcinol (e.g., 11.0 g, 100 mmol) and sodium hydroxide (4.0 g, 100 mmol) in 200 mL of anhydrous DMF. Stir at room temperature for 30 minutes until a homogeneous solution of the sodium phenoxide is formed.
-
Charging the Autoclave: Transfer the resulting solution to a 500 mL stainless steel high-pressure reactor via cannula.
-
Inerting the System: Seal the reactor and purge the headspace thoroughly with dry nitrogen gas three times to remove all traces of oxygen.
-
Reaction with TFE: Pressurize the reactor with tetrafluoroethylene (TFE) gas to approximately 10-15 bar. Begin vigorous stirring and heat the reactor to 70-80 °C. Maintain the temperature and pressure for 12-18 hours. The pressure will drop as the TFE is consumed.
-
Work-up: After the reaction period, cool the reactor to room temperature. Carefully and slowly vent the excess TFE into a suitable scrubbing solution (e.g., potassium permanganate). Open the reactor in a well-ventilated fume hood.
-
Extraction: Pour the reaction mixture into a beaker containing 500 mL of ice-cold water. Acidify the aqueous mixture to pH ~5 using 2 M HCl. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.
Visualization of the Reaction
**dot graph "Reaction_Scheme" { layout=dot; rankdir="LR"; node [shape=none, fontname="Arial"]; edge [arrowhead=open, fontname="Arial", fontsize=10];
subgraph { rank=same; Resorcinol [label="Resorcinol"]; TFE [label="Tetrafluoroethylene (TFE)"]; Product [label="this compound"]; }
Resorcinol_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5054&t=l"]; TFE_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=8301&t=l"]; Product_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=137539&t=l"];
Resorcinol -- Resorcinol_img [style=invis]; TFE -- TFE_img [style=invis]; Product -- Product_img [style=invis];
{rank=same; Resorcinol_img; plus1 [label="+"]; TFE_img;} plus1 -> TFE_img [style=invis]; Resorcinol_img -> plus1 [style=invis];
TFE_img -> arrow [label="1) NaOH, DMF\n2) H₃O⁺ workup", labelfontcolor="#34A853"]; arrow [label="→", shape=none, fontcolor="#4285F4"]; arrow -> Product_img; } } Caption: Overall reaction scheme for the synthesis.
Critical Safety Considerations
Handling tetrafluoroethylene requires strict adherence to safety protocols due to its extreme hazards.
-
Explosion and Fire Hazard: TFE is an extremely flammable gas that can form explosive mixtures with air.[5] It can react with oxygen to form explosive peroxides and may polymerize violently, leading to container rupture.[6][7] All equipment must be grounded, and ignition sources must be eliminated.[5][8] Leaking gas fires should not be extinguished unless the flow can be stopped safely.[6][9]
-
Toxicity and Health Hazards: TFE is a suspected carcinogen.[5][9] Inhalation may cause damage to organs.[5] It is an asphyxiant in high concentrations. Always handle TFE in a well-ventilated area and wear appropriate respiratory protection if exposure limits are exceeded.[8]
-
Personal Protective Equipment (PPE): Wear flame-resistant clothing, chemical-resistant gloves (e.g., Butyl Rubber, Viton), and tightly fitting safety goggles with a face shield.[8][9] An emergency shower and eyewash station must be immediately accessible.[9]
-
Handling and Storage: Store and use TFE away from heat, sparks, and open flames.[5] Cylinders should be stored in a well-ventilated place, secured, and protected from sunlight.[5] Use non-sparking tools when handling TFE equipment.[8]
References
- ECHEMI. (n.d.). Tetrafluoroethylene SDS, 116-14-3 Safety Data Sheets.
- New Jersey Department of Health. (n.d.). Hazard Summary: Tetrafluoroethylene.
- Biosynth. (2022). Safety Data Sheet: Tetrafluoroethylene-perfluoro(2-(2-sulfonylethoxy)propyl vinyl ether) copolymer.
- NOAA. (n.d.). TETRAFLUOROETHYLENE, STABILIZED. CAMEO Chemicals.
- Airgas. (2018). Safety Data Sheet: Tetrafluoroethylene.
- Benchchem. (2025). An In-depth Technical Guide to the Williamson Ether Synthesis for Fluorinated Ethers.
- Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. (2021). World Of Chemicals.
- S. S. Mokate, et al. (2025). Alkylation of resorcinol with tertiary butanol over zeolite catalysts: Shape selectivity vs acidity.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
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- Wikipedia. (n.d.). Williamson ether synthesis.
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- U.S. Patent No. 4,264,769. (1981). Process for the preparation of hydroxyphenyl ethers.
- European Patent No. EP0004447A2. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- A. A. Jarah, et al. (n.d.). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation.
- H. Wang, et al. (n.d.). Synthesis and Thermal Properties of Resorcinol–Furfural Thermosetting Resin. PMC.
- Chinese Patent No. CN100534973C. (2006). Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.
- OSTI.GOV. (n.d.). Structure and Properties of Resorcinol-Formaldehyde Gels.
- International Patent No. WO2016187678A1. (2016). Production of 3-alkylphenols and uses thereof.
- ResearchGate. (n.d.). Catalytic alkylation of resorcinol to 4-tert-butyl resorcinol and....
- Chinese Patent No. CN103382149A. (n.d.). Phenol compounds and preparation method and use thereof.
- Wikipedia. (n.d.). Tetrafluoroethylene.
- U.S. Patent No. 5,200,559. (1993). Alkylphenol synthesis using heteropoly acid catalysts.
- Britannica. (n.d.).
- U.S. Patent No. 3,981,927. (1976). 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them.
- YouTube. (2019). Resorcinol : Properties.
- Chinese Patent No. CN116199565B. (n.d.). Method for synthesizing resorcinol by phenol hydroxylation with high efficiency.
- ChemicalBook. (2024). How to synthesis Resorcinol.
- ResearchGate. (n.d.).
- T. Kawasaki-Takasuka, et al. (n.d.). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Beilstein Archives.
- S. Chandren, et al. (2010). Friedel-Crafts Alkylation of Resorcinol over Mesoporous Alumina Loaded with Sulfuric Acid.
- ChemicalBook. (n.d.). 1,1,1-Tris(4-hydroxyphenyl)ethane synthesis.
- ResearchGate. (n.d.). Synthesis of 1, 1, 2, 2 - tetrakis(hydroxyphenyl) ethane tetraglycidyl ether epoxy resin.
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Application Note: High-Purity Recrystallization of 3-(1,1,2,2-Tetrafluoroethoxy)phenol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1,1,2,2-Tetrafluoroethoxy)phenol is a fluorinated building block of increasing importance in medicinal chemistry and materials science. Achieving high purity of this compound is critical for ensuring reproducible outcomes in downstream applications. This document provides a comprehensive guide to the recrystallization of this compound, addressing the unique challenges posed by its physicochemical properties. We present detailed protocols for both single-solvent and binary-solvent recrystallization, a systematic approach to solvent screening, and a robust troubleshooting guide. The methodologies are designed to be self-validating, enabling researchers to develop an optimized, scalable purification process.
Introduction
The synthesis of complex molecules for drug discovery and advanced materials demands starting materials of the highest possible purity. This compound serves as a key intermediate, where the tetrafluoroethoxy moiety can impart desirable properties such as increased metabolic stability, lipophilicity, and binding affinity. However, crude synthetic products are often contaminated with by-products, unreacted starting materials, or residual solvents.
Recrystallization is the gold-standard technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and impurities at varying temperatures[1]. The process involves dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the target compound preferentially crystallizes, leaving impurities behind in the "mother liquor"[2]. This application note provides a foundational understanding and actionable protocols specifically tailored for this compound.
Physicochemical Properties & Safety Considerations
A thorough understanding of the target compound's properties is the cornerstone of developing a successful recrystallization protocol. The molecular structure, featuring a polar phenolic hydroxyl group, a nonpolar aromatic ring, and a highly fluorinated, lipophilic tail, results in nuanced solubility characteristics.
| Property | Value | Source |
| CAS Number | 53997-99-2 | [3] |
| Molecular Formula | C₈H₆F₄O₂ | [3] |
| Molecular Weight | 210.13 g/mol | [3][4] |
| Physical State | Liquid or low-melting solid | [3][4] |
| Purity (Typical) | 97% | [3] |
| Predicted XlogP | 3.2 |
Note: Some suppliers list this compound as a liquid, suggesting it is either a low-melting solid or that common impurities depress its freezing point below ambient temperature. This property is critical, as low melting points increase the risk of "oiling out" during recrystallization—a phenomenon where the compound separates as a liquid instead of forming crystals[5].
Critical Safety Precautions
This compound is a hazardous substance and must be handled with appropriate care.
-
Primary Hazards: Toxic if swallowed, toxic in contact with skin, and may be toxic if inhaled[3][4]. It is also reported to cause serious skin and eye irritation and may cause respiratory irritation[3].
-
GHS Pictograms: GHS06 (Skull and crossbones), GHS07 (Harmful/Irritant)[3].
-
Handling: All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and includes a lab coat, chemical splash goggles, and nitrile gloves. Avoid inhalation of vapors and any skin contact[3][6].
Principles of Recrystallization for Fluorinated Phenols
The success of any recrystallization hinges on the choice of solvent. An ideal solvent should exhibit high solubility for this compound at an elevated temperature but low solubility at low temperatures (e.g., 0-4 °C)[2]. This temperature-dependent solubility differential is the driving force for crystallization and high recovery.
The Critical Role of Solvent Selection
Given the absence of published, specific solubility data for this compound, an empirical screening process is necessary. The compound's hybrid polarity suggests a range of potential solvents. The phenolic group provides hydrogen-bonding capability, favoring polar solvents, while the fluorinated tail and benzene ring favor nonpolar and halogenated solvents, respectively.
The following diagram outlines the logical workflow for selecting an appropriate solvent system.
Caption: Decision workflow for selecting a recrystallization method.
Protocol I: Single-Solvent Recrystallization
Rationale
This is the most straightforward recrystallization method and should be attempted first. It is ideal when a single solvent is found that meets the criteria of low solubility at cold temperatures and high solubility at hot temperatures[7].
Protocol: Microscale Solvent Screening
Objective: To efficiently identify a suitable solvent using minimal material.
-
Place approximately 20-30 mg of the crude compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., heptane, toluene, ethyl acetate, isopropanol, acetonitrile) dropwise at room temperature. Swirl after each drop.
-
Identify solvents in which the compound is sparingly soluble or insoluble at room temperature. These are your primary candidates.
-
Gently heat the tubes containing the primary candidates in a sand or water bath. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Remove the tubes from the heat and allow them to cool slowly to room temperature.
-
Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes.
-
Observe the quality and quantity of crystals formed. The best solvent will yield a large crop of well-defined crystals.
Data Interpretation Table
Log your observations in a table to facilitate comparison.
| Solvent Tested | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| e.g., Toluene | Low | High | Good, needle-like crystals |
| e.g., Heptane | Insoluble | Low | Poor recovery |
| e.g., Ethanol | High | High | No crystals formed |
| e.g., Water | Insoluble | Insoluble | N/A |
Protocol: Scaled-Up Single-Solvent Recrystallization
Materials:
-
Crude this compound (e.g., 2.0 g)
-
Selected solvent (determined from screening)
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate/stirrer
-
Büchner funnel, filter paper, and vacuum flask
-
Ice bath
Procedure:
-
Place the crude solid into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a magnetic stir bar.
-
Add the selected solvent in small portions while heating the flask on a hot plate with stirring. Continue adding solvent until the solid is completely dissolved at a temperature just below the solvent's boiling point[8]. Use the minimum amount of hot solvent necessary.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals[8].
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel[1].
-
Wash the collected crystals with a small portion of ice-cold solvent to remove any adhering mother liquor[7].
-
Allow the crystals to air-dry on the filter for several minutes by maintaining the vacuum. Transfer the crystals to a watch glass for final drying.
Protocol II: Binary-Solvent (Anti-Solvent) Recrystallization
Rationale
This technique is employed when no single solvent has the ideal solubility properties. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then carefully adding a miscible "poor" solvent or "anti-solvent" (in which it is poorly soluble) to induce crystallization[9].
Suggested Solvent Pairs
The key is that the two solvents must be miscible[10]. Based on the compound's structure, logical pairs include:
-
Toluene (good) / Heptane (poor)
-
Dichloromethane (good) / Hexane (poor)
-
Acetone (good) / Water (poor)
-
Ethanol (good) / Water (poor)
Caption: Step-by-step workflow for binary-solvent recrystallization.
Detailed Protocol
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
While keeping the solution hot, add the "poor" anti-solvent dropwise with constant swirling.
-
Continue adding the anti-solvent until you reach the point of saturation, indicated by the appearance of a faint, persistent cloudiness.
-
Add 1-2 drops of the hot "good" solvent to re-dissolve the precipitate and produce a clear, saturated solution[5].
-
Remove the flask from the heat, cover it, and allow it to cool slowly as described in Protocol I (Step 6 onwards).
-
Collect, wash (using a cold mixture of the solvent pair or just the cold poor solvent), and dry the crystals as previously described.
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the solution's temperature at saturation. The solution is supersaturated. | Add more of the hot solvent to decrease the saturation temperature. For binary systems, add more of the "good" solvent. Consider switching to a lower-boiling point solvent system[5]. |
| No Crystal Formation | Solution is not saturated; cooling too rapid; flask surface is too smooth for nucleation. | 1. Try scratching the inside of the flask with a glass rod at the liquid-air interface. 2. Add a "seed crystal" from a previous batch. 3. If unsaturated, boil off some solvent to concentrate the solution. 4. Ensure cooling is slow[5]. |
| Poor Yield / Low Recovery | Too much solvent was used; crystals are too soluble in the cold wash solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent required for dissolution. Ensure the wash solvent is ice-cold and used sparingly. Pre-heat all glassware for hot filtration[8]. |
| Crystals are Colored | Colored impurities are co-crystallizing or adsorbed onto the crystal surface. | Add a small amount of activated charcoal to the hot solution before filtration. Ensure the final crystal wash is effective. |
Post-Recrystallization: Purity Assessment
The success of the recrystallization must be validated.
-
Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 2 °C). Compare the melting range of the recrystallized product to the crude material. A successful purification will result in a narrower and often higher melting range.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized solid, and the mother liquor on a TLC plate. A pure product should show a single spot, while the crude material may show multiple spots. The mother liquor should contain the impurities.
-
Spectroscopy (¹H NMR, ¹³C NMR): Analysis of the final product should show sharp peaks corresponding to the structure of this compound and a significant reduction or absence of impurity peaks. The absence of residual solvent peaks is also a key indicator of purity.
Conclusion
The purification of this compound via recrystallization is a highly effective method when approached systematically. Due to its specific physicochemical properties, particularly its low melting point and hybrid polarity, a careful and empirical approach to solvent selection is paramount. By following the detailed screening and scaled-up protocols for both single and binary-solvent systems provided in this note, researchers can reliably obtain high-purity material essential for demanding applications in research and development.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., Engel, R.G. A Small Scale Approach to Organic Laboratory Techniques, 3rd ed.
-
University of California, Davis. Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Colorado, Boulder. Recrystallization. [Link]
-
University of York. Single-solvent recrystallisation. [Link]
-
PubChem. This compound. [Link]
Sources
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- 5. rubingroup.org [rubingroup.org]
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- 7. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. echemi.com [echemi.com]
- 10. Solvent Miscibility Table [sigmaaldrich.com]
Application Note: 1H NMR Characterization of 3-(1,1,2,2-Tetrafluoroethoxy)phenol
Introduction
3-(1,1,2,2-Tetrafluoroethoxy)phenol is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The incorporation of the tetrafluoroethoxy group can substantially alter the physicochemical properties of the parent phenol molecule, including its acidity, lipophilicity, and metabolic stability. Accurate structural elucidation is paramount for its application in drug design and development. This document provides a comprehensive guide to the characterization of this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, a powerful analytical technique for determining the structure of organic molecules in solution.
This application note details the necessary steps for sample preparation, data acquisition, and spectral interpretation. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural features of this compound.
Principles of ¹H NMR Spectroscopy for Fluorinated Phenols
¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as protons (¹H), behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse and measuring the absorption of energy, an NMR spectrum is generated.
The chemical environment surrounding each proton influences its resonance frequency, a phenomenon known as the chemical shift (δ), measured in parts per million (ppm). The electron-withdrawing nature of the fluorine atoms in the tetrafluoroethoxy group significantly deshields nearby protons, causing their signals to appear at higher chemical shifts (downfield) compared to non-fluorinated analogues.
Furthermore, the interaction between the spins of neighboring, non-equivalent protons leads to signal splitting, or multiplicity. This spin-spin coupling, quantified by the coupling constant (J) in Hertz (Hz), provides valuable information about the connectivity of atoms in a molecule. The number of peaks in a split signal follows the n+1 rule, where 'n' is the number of equivalent neighboring protons.[1][2]
Experimental Protocol
A meticulously executed experimental protocol is crucial for obtaining a high-quality ¹H NMR spectrum. This section outlines the recommended procedures for sample preparation and instrument setup.
Safety Precautions
Sample Preparation
-
Analyte Quantity : Weigh approximately 5-25 mg of this compound for a standard ¹H NMR experiment.[6] This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe.
-
Solvent Selection : Choose a suitable deuterated solvent. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[7][8][9] For phenols, common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can influence the chemical shift of the hydroxyl proton due to varying degrees of hydrogen bonding.[10] CDCl₃ is a good starting point due to its ability to dissolve a wide range of organic compounds.[7][8]
-
Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6] Ensure complete dissolution; gentle vortexing may be necessary.
-
Filtration : To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11] Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.
-
Internal Standard (Optional) : Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.0 ppm).[12][13] However, modern spectrometers can lock onto the deuterium signal of the solvent, making an internal standard unnecessary for routine analysis.[14]
Instrument Setup and Data Acquisition
The following are general guidelines for setting up a modern NMR spectrometer (e.g., 400-600 MHz). Specific parameters may need to be optimized for the instrument in use.
-
Locking and Shimming : Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample to achieve sharp, symmetrical peaks.
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is typically sufficient for ¹H NMR.
-
Number of Scans : 16 to 64 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay : A relaxation delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state.
-
Acquisition Time : An acquisition time of 2-4 seconds ensures good digital resolution.
-
Data Analysis and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the hydroxyl proton, the aromatic protons, and the proton of the tetrafluoroethoxy group.
Predicted ¹H NMR Spectrum
The interpretation of the spectrum involves assigning each signal to a specific proton in the molecule based on its chemical shift, integration, and multiplicity.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -OH | 4.0 - 7.0 | broad singlet | 1H | - |
| Ar-H (H2, H4, H5, H6) | 6.5 - 7.5 | multiplet | 4H | See discussion below |
| -OCHF₂ | 5.8 - 6.8 | triplet | 1H | ³JH-F ≈ 50-60 Hz |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.
Detailed Spectral Analysis
-
Hydroxyl Proton (-OH) : The chemical shift of the phenolic proton is highly variable and concentration-dependent due to hydrogen bonding. It typically appears as a broad singlet.[10][15] To confirm its assignment, a "D₂O shake" experiment can be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the -OH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.[10][12]
-
Aromatic Protons (Ar-H) : The four protons on the benzene ring will appear in the aromatic region of the spectrum. The electron-donating hydroxyl group and the electron-withdrawing tetrafluoroethoxy group will influence their chemical shifts. The substitution pattern will lead to a complex splitting pattern (multiplet) due to spin-spin coupling between the aromatic protons.[1] Protons ortho and para to the hydroxyl group are expected to be shifted upfield, while those meta to it will be shifted downfield. The tetrafluoroethoxy group will have an opposing effect.
-
Tetrafluoroethoxy Proton (-OCHF₂) : The single proton on the tetrafluoroethoxy group is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (a spin I = 1/2 nucleus). The coupling constant between hydrogen and fluorine across three bonds (³JH-F) is typically large, in the range of 50-60 Hz.[16][17] This characteristic triplet with a large coupling constant is a key signature for the -OCHF₂ group.
Visualization of Molecular Structure and Proton Relationships
The following diagram illustrates the structure of this compound and the different proton environments.
Figure 1. Molecular structure of this compound.
Data Validation and Quality Control
-
Impurity Peaks : Check the spectrum for any unexpected signals that may indicate the presence of impurities. Common impurities include residual non-deuterated solvent and water.[14]
-
Linewidth : Sharp, well-resolved peaks are indicative of a well-shimmed magnet and a properly prepared sample. Broad peaks may suggest sample aggregation, the presence of paramagnetic impurities, or poor shimming.
-
Integration : The integral values for each signal should correspond to the number of protons it represents. Ensure the integration is properly phased and baseline corrected for accurate quantification.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed protocols and data interpretation guidelines presented in this application note, researchers can confidently verify the structure of this important fluorinated compound. The characteristic triplet of the -OCHF₂ proton, along with the signals from the aromatic and hydroxyl protons, provides a unique spectral fingerprint for this molecule.
References
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
Gass, A. W., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
-
Vervoort, J., et al. (1992). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0032465). Retrieved from [Link]
-
Chevron. (2023). Safety Data Sheet. Retrieved from [Link]
-
Hogben, M. G., et al. (1969). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
ResearchGate. (2007). Coupling of Protons with Fluorine Page. Retrieved from [Link]
-
Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Gkionis, K., et al. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules. Retrieved from [Link]
Sources
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- 2. orgchemboulder.com [orgchemboulder.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. rsc.org [rsc.org]
- 14. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. eclass.uoa.gr [eclass.uoa.gr]
Application Note: 13C NMR Spectral Assignment for 3-(1,1,2,2-Tetrafluoroethoxy)phenol
Introduction
3-(1,1,2,2-Tetrafluoroethoxy)phenol is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The incorporation of the tetrafluoroethoxy group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This application note provides a detailed guide to the predicted 13C NMR spectral assignment of this compound, explains the underlying principles governing the chemical shifts and coupling patterns, and outlines a robust protocol for experimental data acquisition.
The presence of fluorine atoms introduces complexity into the 13C NMR spectrum through spin-spin coupling (J-coupling) over one or more bonds. Understanding these C-F coupling patterns is not only essential for correct assignment but also provides valuable structural information.[1] This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the NMR characteristics of this and similar fluorinated molecules.
Predicted 13C NMR Spectrum: A Detailed Analysis
The 13C NMR spectrum of this compound is predicted to exhibit eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The chemical shifts are governed by the electronic effects of the hydroxyl (-OH) and the tetrafluoroethoxy (-OCH₂CF₂H) substituents on the aromatic ring, as well as the direct influence of fluorine on the aliphatic carbons.
Aromatic Region (δ 100-160 ppm)
The chemical shifts of the six aromatic carbons are determined by the combined substituent chemical shift (SCS) effects of the meta-positioned -OH and -OCH₂CF₂H groups. The -OH group is an activating, electron-donating group, which typically shields the ortho and para carbons (shifting them upfield) and slightly deshields the ipso-carbon.[2] Conversely, the -OCH₂CF₂H group is strongly electron-withdrawing due to the inductive effect of the four fluorine atoms, leading to a deshielding (downfield shift) of the carbons it influences.
-
C-1 (ipso to -OH): This carbon is directly attached to the electronegative oxygen of the hydroxyl group and is expected to be significantly deshielded. Its predicted chemical shift is around 157.0 ppm .[3]
-
C-3 (ipso to -OCF₂CF₂H): Attached to the oxygen of the electron-withdrawing tetrafluoroethoxy group, this carbon will also be strongly deshielded. It will likely appear as a triplet due to two-bond coupling with the two fluorine atoms on the adjacent carbon (²JCF). The predicted chemical shift is approximately 150.0 ppm .
-
C-5: This carbon is ortho to the -OH group and meta to the -OCH₂CF₂H group. The shielding effect of the hydroxyl group will be dominant, shifting this signal upfield. Its predicted chemical shift is around 108.0 ppm .
-
C-6: Positioned ortho to the -OCH₂CF₂H group and meta to the -OH group, this carbon will be deshielded by the electron-withdrawing fluoroalkoxy group. It may exhibit a small long-range C-F coupling. The predicted chemical shift is approximately 109.0 ppm .
-
C-4: This carbon is para to the -OH group and ortho to the -OCH₂CF₂H group. It will experience shielding from the hydroxyl group and deshielding from the fluoroalkoxy group. The predicted chemical shift is around 122.0 ppm .
-
C-2: Situated between the two substituents, this carbon's chemical shift will be influenced by both. It is expected to be found at approximately 131.0 ppm .
Aliphatic Region (δ 105-125 ppm)
The two carbons of the tetrafluoroethoxy group are in highly distinct electronic environments and will exhibit characteristic splitting patterns due to C-F and C-H coupling. The signals from fluorinated carbons can sometimes be broad or have a low signal-to-noise ratio because the signal intensity is distributed across multiple lines.[3]
-
C-α (-OCF₂-): This carbon is bonded to the phenolic oxygen and two fluorine atoms. The strong deshielding effect of three electronegative atoms (O, F, F) will shift this signal significantly downfield. It is expected to appear as a triplet due to one-bond coupling to the two directly attached fluorine atoms (¹JCF) and may show further splitting from two-bond coupling to the other two fluorines (²JCF). The predicted chemical shift is in the range of 120.0 - 125.0 ppm .
-
C-β (-CF₂H): This carbon is bonded to two fluorine atoms and one hydrogen atom. It will appear as a triplet of doublets (td) due to large one-bond C-F coupling (¹JCF) and smaller one-bond C-H coupling (¹JCH). Its predicted chemical shift is in the range of 108.0 - 113.0 ppm .
Data Summary: Predicted Spectral Parameters
The following table summarizes the predicted 13C NMR spectral data for this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-1 | 157.0 | s | - |
| C-2 | 131.0 | s | - |
| C-3 | 150.0 | t | ²JCF ≈ 30-40 Hz |
| C-4 | 122.0 | s | - |
| C-5 | 108.0 | s | - |
| C-6 | 109.0 | d (or t) | ⁴JCF ≈ 1-4 Hz |
| C-α | 122.5 | t | ¹JCF ≈ 240-280 Hz |
| C-β | 110.5 | td | ¹JCF ≈ 240-280 Hz, ¹JCH ≈ 180-200 Hz |
Note: 's' denotes a singlet, 'd' a doublet, 't' a triplet, and 'td' a triplet of doublets. Coupling constants are estimates based on typical values for fluorinated compounds.
Visualizing the Assignment
The following diagram illustrates the molecular structure and the numbering scheme used for the 13C NMR assignment.
Sources
Application Note: Mass Spectrometry Fragmentation Analysis of 3-(1,1,2,2-Tetrafluoroethoxy)phenol
Introduction
3-(1,1,2,2-Tetrafluoroethoxy)phenol is a fluorinated aromatic ether of increasing interest in pharmaceutical and materials science research. Understanding its behavior under mass spectrometric conditions is crucial for its accurate identification, characterization, and quantification in complex matrices. This application note provides a detailed guide to the expected fragmentation patterns of this compound under common ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI). The principles discussed herein are broadly applicable to the analysis of other fluoroalkoxy-substituted aromatic compounds.
The stability of the benzene ring and the presence of the highly electronegative tetrafluoroethoxy group significantly influence the fragmentation pathways.[1] A thorough understanding of these pathways is essential for researchers and drug development professionals to confidently interpret mass spectral data.
Chemical and Physical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₄O₂ | [2] |
| Molecular Weight | 210.13 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| InChI Key | DEXGNBYVIMYKJB-UHFFFAOYSA-N | [3] |
Predicted Mass Spectrometry Fragmentation Patterns
The fragmentation of this compound is expected to proceed through several key pathways, influenced by the ionization method employed.
Electron Ionization (EI) Fragmentation
Under EI conditions, the high energy imparted to the molecule typically results in extensive fragmentation. The stability of the aromatic ring often leads to a prominent molecular ion peak.[1]
Key Fragmentation Pathways under EI:
-
Benzylic Cleavage: The bond between the ether oxygen and the tetrafluoroethyl group is a likely site of initial cleavage. This can lead to the formation of a tetrafluoroethoxy radical and a phenoxy cation.
-
Loss of the Tetrafluoroethoxy Group: A major fragmentation pathway is the cleavage of the C-O bond between the aromatic ring and the ether oxygen, leading to the loss of the entire tetrafluoroethoxy group.
-
Formation of Tropylium Ion: Alkyl-substituted benzene rings are known to rearrange to form the stable tropylium ion (m/z 91).[1] While this compound is not alkyl-substituted, rearrangements involving the aromatic ring are still possible.
-
Loss of CO: Aromatic ethers can undergo cleavage with the subsequent loss of a carbon monoxide (CO) molecule.[4][5]
-
Fluorine Rearrangements: The presence of multiple fluorine atoms can lead to complex rearrangement reactions.[6]
The proposed EI fragmentation pathway is visualized in the following diagram:
Caption: Proposed ESI fragmentation of this compound in negative ion mode.
Experimental Protocol: Acquiring Mass Spectra
This section outlines a general protocol for the analysis of this compound using a standard liquid chromatography-mass spectrometry (LC-MS) system.
Materials:
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)
-
LC-MS system equipped with an ESI source and a tandem mass analyzer (e.g., Q-TOF or Orbitrap)
Protocol Workflow:
Sources
Application Note: FT-IR Analysis of 3-(1,1,2,2-Tetrafluoroethoxy)phenol
Abstract
This technical guide provides a detailed framework for the analysis of 3-(1,1,2,2-Tetrafluoroethoxy)phenol using Fourier Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document outlines the fundamental principles, experimental protocols, and data interpretation strategies essential for characterizing this fluorinated aromatic compound. By elucidating the causality behind experimental choices and spectral features, this guide serves as a comprehensive resource for obtaining and interpreting high-quality FT-IR data for molecules combining phenolic, ether, and polyfluoroalkyl functionalities.
Introduction: The Significance of Fluorinated Phenolic Ethers
The molecule this compound is a unique structure incorporating three key functional regions: a phenolic hydroxyl group, an aromatic ring, and a polyfluorinated ether side chain. The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. The tetrafluoroethoxy group (-OCF₂CF₂H) is of particular interest as it can serve as a bioisostere for other functionalities and modulate the electronic properties of the parent molecule.
FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique ideal for identifying the functional groups present within a molecule.[1] By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique "molecular fingerprint."[1] For a molecule like this compound, FT-IR analysis is critical for:
-
Structural Verification: Confirming the presence of the key O-H, C-O, C-F, and aromatic C=C and C-H functional groups.
-
Purity Assessment: Identifying impurities that may lack these characteristic groups.
-
Reaction Monitoring: Tracking the formation or modification of the functional groups during synthesis.
This guide will deconstruct the FT-IR analysis of this molecule, providing both the "how" and the "why" to empower researchers to confidently apply this technique.
Fundamental Principles: Predicting the Spectrum
An FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). The position, intensity, and shape of the absorption bands are directly related to the vibrational modes of the molecule's covalent bonds.[2] For this compound, we can anticipate distinct signatures from each of its structural components.
Phenolic O-H and C-O Vibrations
The hydroxyl (-OH) group attached to the benzene ring is a powerful diagnostic tool.
-
O-H Stretching: Due to intermolecular hydrogen bonding, the O-H stretching vibration of phenols appears as a strong, characteristically broad band in the region of 3600-3200 cm⁻¹ .[3] This broadening is a key feature that distinguishes it from the sharper O-H bands of non-hydrogen-bonded alcohols.
-
C-O Stretching: The stretching vibration of the carbon-oxygen bond in phenols is typically observed as a strong band around 1220 cm⁻¹ .[4] This is at a higher frequency compared to aliphatic alcohols (1050–1150 cm⁻¹) due to the increased bond strength from resonance with the aromatic ring.
Aromatic Ring Vibrations
The benzene ring gives rise to several characteristic absorptions.
-
Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring results in one or more sharp, weak-to-medium bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[2][4]
-
Aromatic C=C Stretching: The stretching vibrations within the benzene ring produce a series of medium-to-strong bands in the 1600-1450 cm⁻¹ region.[4]
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H "wagging" or out-of-plane bending vibrations in the 900-650 cm⁻¹ region. For a 1,3-disubstituted (meta) benzene ring, a strong band is expected between 860-900 cm⁻¹ and another between 730-770 cm⁻¹ .[5]
The Tetrafluoroethoxy Group: A Complex Signature
The -O-CF₂CF₂H moiety introduces strong, complex absorptions that are often the most intense in the spectrum.
-
Aryl Ether C-O-C Stretching: Aryl alkyl ethers typically display two strong C-O-C stretching bands. An asymmetric stretch appears at a higher frequency, generally between 1300-1200 cm⁻¹ , while a symmetric stretch is found near 1040 cm⁻¹ .[6] The electron-withdrawing effect of the fluorine atoms can influence the precise position of these bands.
-
C-F Stretching: The carbon-fluorine bond is highly polar, leading to very intense IR absorption bands. The C-F stretching vibrations of polyfluorinated compounds typically occur in a broad and complex region between 1400 cm⁻¹ and 1000 cm⁻¹ .[7] Specifically, the ν(CF₂) and ν(CF) modes are expected to produce multiple strong to very strong peaks within the 1250-1100 cm⁻¹ range.[7] These bands often dominate the fingerprint region of the spectrum. The atmospheric window for infrared radiation is notably between 750 and 1250 cm⁻¹, a range where C-O and C-F stretching modes are prominent, highlighting the environmental relevance of such compounds.[7]
The workflow for predicting and confirming the functional groups is visualized below.
Caption: Logical workflow for correlating functional groups of the target molecule to their expected FT-IR spectral regions.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) is the most convenient and widely used FT-IR sampling technique. It requires minimal sample preparation and provides high-quality, reproducible spectra.
Instrumentation and Materials
-
FT-IR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector).
-
ATR Accessory with a diamond or zinc selenide (ZnSe) crystal.
-
Sample: this compound (liquid).
-
Solvent for cleaning: Isopropanol or acetone.
-
Lint-free laboratory wipes.
Step-by-Step Protocol
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Verify that the sample compartment is free of atmospheric water vapor and carbon dioxide by checking a live spectrum display. If necessary, purge the instrument with dry air or nitrogen.
-
-
ATR Crystal Cleaning (Causality: Preventing Contamination):
-
Before any measurement, the ATR crystal surface must be impeccably clean to avoid spectral artifacts from previous samples.
-
Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface.
-
Use a second, dry wipe to remove any residual solvent. The surface should be visibly clean and reflective.
-
-
Background Spectrum Acquisition (Causality: Establishing a Baseline):
-
With the clean, empty ATR crystal in place, collect a background spectrum. This measurement accounts for the absorbance of the crystal itself and the ambient atmosphere (CO₂, H₂O).
-
Typical parameters: 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum should be a flat line near 100% transmittance.
-
-
Sample Application:
-
Place a single, small drop of this compound directly onto the center of the ATR crystal. Only a minimal amount is needed to cover the crystal's sampling area.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).
-
The spectrometer software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Post-Measurement Cleaning:
-
Thoroughly clean the ATR crystal immediately after use by wiping away the sample with a dry, lint-free wipe, followed by a solvent wipe (isopropanol) and a final dry wipe. This prevents cross-contamination and damage to the crystal.
-
The experimental workflow is outlined in the diagram below.
Caption: Step-by-step workflow for acquiring an FT-IR spectrum using the ATR technique.
Data Analysis and Interpretation
A representative FT-IR spectrum of this compound will exhibit a combination of the features discussed in Section 2. The table below summarizes the expected key absorption bands, their vibrational origins, and their characteristic appearances.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity & Shape |
| 3600 - 3200 | Phenolic O-H | O-H Stretch (H-bonded) | Strong, Broad |
| 3100 - 3000 | Aromatic C-H | C-H Stretch | Medium, Sharp |
| ~2995 | Aliphatic C-H | C-H Stretch (-CF₂H) | Weak-Medium, Sharp |
| 1600 - 1450 | Aromatic Ring | C=C Ring Stretch | Medium-Strong, Multiple Sharp Peaks |
| ~1250 - 1200 | Aryl-O Bond | Asymmetric C-O-C Stretch | Strong, Sharp |
| ~1220 | Phenolic C-O | C-O Stretch | Strong, Sharp |
| 1250 - 1100 | Fluoroalkane | C-F Stretches (νCF₂, νCF) | Very Strong, Complex, Multiple Peaks |
| ~1040 | Alkyl-O Bond | Symmetric C-O-C Stretch | Strong, Sharp |
| 900 - 650 | Aromatic Ring | C-H Out-of-Plane Bend | Strong, Sharp |
Field-Proven Insights:
-
Trustworthiness Check: The most reliable peaks for confirming the molecule's identity are the simultaneous presence of the broad O-H stretch above 3200 cm⁻¹ and the extremely intense, complex pattern of C-F/C-O stretches between 1400 cm⁻¹ and 1000 cm⁻¹. The absence of one of these features would cast significant doubt on the sample's identity.
-
Overlapping Bands: The region between 1300 cm⁻¹ and 1200 cm⁻¹ will likely be complex, with overlapping contributions from the phenolic C-O stretch and the asymmetric aryl ether C-O-C stretch. Deconvolution may be necessary for precise assignment but is not typically required for routine identification.
-
The Dominant C-F Region: Be aware that the C-F stretching bands are often the most intense absorptions in the entire spectrum.[7] If using absorbance mode, these peaks may appear "flat-topped" or saturated if the sample pathlength is too large. The ATR technique naturally uses a very short effective pathlength, which mitigates this issue.
References
-
Hume, A. N., et al. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. The Open Physical Chemistry Journal, 4, 19-29. [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of phenol. [Link]
-
Chemistry LibreTexts. (2022). 15.7: Spectroscopy of Alcohols and Phenols. [Link]
-
Smith, B. C. (2022). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. Spectroscopy Online. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. [Link]
-
Innovatech Labs. (2018). A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. [Link]
-
Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. [Link]
-
RTI Laboratories. FTIR Analysis. [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. instanano.com [instanano.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. benthamopen.com [benthamopen.com]
- 7. researchgate.net [researchgate.net]
Application Note: 3-(1,1,2,2-Tetrafluoroethoxy)phenol as a Versatile Building Block in Organic Synthesis
Introduction
3-(1,1,2,2-Tetrafluoroethoxy)phenol is a valuable fluorinated building block in modern organic synthesis, particularly for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The presence of the tetrafluoroethoxy group imparts unique properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly improve the efficacy and pharmacokinetic profiles of target molecules. This document provides a comprehensive guide to the reactivity and synthetic applications of this versatile reagent, complete with detailed protocols and mechanistic insights.
The structure of this compound presents two primary sites for chemical modification: the nucleophilic phenolic hydroxyl group and the activated aromatic ring. The interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing tetrafluoroethoxy substituent governs the regioselectivity and reactivity of the molecule. This note will explore key transformations at both of these sites.
Part 1: Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group is the most reactive site for nucleophilic attack, readily undergoing reactions such as etherification and esterification. These transformations are fundamental for introducing diverse functionalities and linking the core phenolic scaffold to other molecular fragments.
Williamson Ether Synthesis: A Reliable Path to Aryl Ethers
The Williamson ether synthesis is a cornerstone reaction for the preparation of ethers. In the case of this compound, deprotonation with a suitable base generates a potent phenoxide nucleophile, which can then be alkylated with a variety of electrophiles.
Mechanistic Rationale: The choice of base is critical. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenol without causing side reactions. The reaction proceeds via an Sₙ2 mechanism, where the phenoxide attacks the alkyl halide. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal as they solvate the cation, leaving the phenoxide anion highly reactive.
Experimental Protocol: Synthesis of 1-(Benzyloxy)-3-(1,1,2,2-tetrafluoroethoxy)benzene
-
Step 1: Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, 2.10 g, 10.0 mmol).
-
Step 2: Solvent and Base Addition: Add anhydrous acetonitrile (40 mL) followed by powdered potassium carbonate (1.5 eq, 2.07 g, 15.0 mmol).
-
Step 3: Electrophile Addition: Add benzyl bromide (1.1 eq, 1.30 mL, 11.0 mmol) to the suspension.
-
Step 4: Reaction: Heat the mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 5: Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Step 6: Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes).
Table 1: Reaction Parameters for Williamson Ether Synthesis
| Parameter | Value | Rationale |
| Stoichiometry | Phenol:Base:Electrophile = 1:1.5:1.1 | Excess base ensures complete deprotonation; slight excess electrophile drives reaction to completion. |
| Solvent | Acetonitrile | Polar aprotic solvent, facilitates Sₙ2 reaction. |
| Temperature | 80 °C | Provides sufficient energy to overcome the activation barrier without degradation. |
| Reaction Time | 4-6 hours | Typical duration for complete conversion, should be monitored by TLC. |
Part 2: Electrophilic Aromatic Substitution
The aromatic ring of this compound is activated towards electrophilic aromatic substitution. The hydroxyl group is a strong ortho, para-director, while the tetrafluoroethoxy group is a deactivating meta-director. The powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (positions 2, 4, and 6).
Caption: Directing effects in electrophilic substitution.
Friedel-Crafts Acylation: Synthesis of Aryl Ketones
Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by introducing an acyl group onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent. The resulting aryl ketones are valuable intermediates in drug discovery.
Experimental Protocol: Synthesis of 1-(4-hydroxy-2-(1,1,2,2-tetrafluoroethoxy)phenyl)ethan-1-one
-
Step 1: Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (2.5 eq, 3.33 g, 25.0 mmol).
-
Step 2: Solvent Addition: Add anhydrous dichloromethane (DCM, 30 mL) and cool the suspension to 0 °C in an ice bath.
-
Step 3: Reagent Addition: Slowly add acetyl chloride (1.2 eq, 0.86 mL, 12.0 mmol) to the cooled suspension. Stir for 15 minutes.
-
Step 4: Substrate Addition: In a separate flask, dissolve this compound (1.0 eq, 2.10 g, 10.0 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture at 0 °C.
-
Step 5: Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor by TLC.
-
Step 6: Quenching and Workup: Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl (10 mL). Stir until all solids dissolve. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).
-
Step 7: Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Concentrate under reduced pressure and purify by flash chromatography (eluent: 20-30% ethyl acetate in hexanes) to yield the para-acylated product.
Table 2: Key Parameters for Friedel-Crafts Acylation
| Parameter | Value | Rationale |
| Catalyst | Aluminum Chloride (AlCl₃) | Potent Lewis acid required to generate the acylium ion electrophile. |
| Stoichiometry | Phenol:Acyl Halide:Catalyst = 1:1.2:2.5 | Excess catalyst is needed to coordinate with both the acyl halide and the phenolic oxygen. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; warming drives it to completion. |
| Solvent | Dichloromethane (DCM) | Inert solvent that is compatible with the Lewis acid. |
graph TD { A[Start: Reagents] --> B{Reaction Setup}; B --> C[Step 1: Add Lewis Acid & Solvent]; C --> D{Cool to0°C}; D --> E[Step 2: Add Acyl Halide]; E --> F[Step 3: Add Phenol Substrate]; F --> G{Reaction Progression}; G --> H[Stir at 0°C then RT]; H --> I{TLC Monitoring}; I -- Complete --> J[Step 4: Quench with Acid/Ice]; J --> K[Step 5: Extraction]; K --> L[Step 6: Purification]; L --> M[End: Purified Product]; I -- Incomplete --> H;subgraph "Workflow" A;B;C;D;E;F;G;H;I;J;K;L;M; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style M fill:#34A853,stroke:#202124,stroke-width:2px,font-weight:bold,color:white style B fill:#FBBC05,stroke:#202124,stroke-width:2px style G fill:#FBBC05,stroke:#202124,stroke-width:2px style I fill:#EA4335,stroke:#202124,stroke-width:2px,color:white
}
Derivatization of 3-(1,1,2,2-Tetrafluoroethoxy)phenol for Enhanced Performance in Biological Assays
An Application Guide and Protocols
Abstract
Phenolic compounds are ubiquitous scaffolds in medicinal chemistry and drug discovery, valued for their antioxidant and diverse pharmacological properties.[1] 3-(1,1,2,2-Tetrafluoroethoxy)phenol is a synthetic building block of interest, combining a reactive phenolic hydroxyl group with a lipophilic and metabolically stable tetrafluoroethoxy moiety. However, direct application of this molecule in biological assays can be limited by suboptimal physicochemical properties, poor target engagement, or a lack of detectable handles. This application note provides a detailed guide for the strategic derivatization of this compound. We present the scientific rationale and detailed, validated protocols for key chemical modifications—esterification, etherification, and the installation of bioorthogonal handles—designed to enhance its utility for researchers in drug development and chemical biology.
Introduction: The Strategic Value of Derivatization
The functionalization of bioactive molecules is a cornerstone of modern drug discovery.[2][3] While the core structure of this compound may possess intrinsic activity, its full potential is often unlocked through targeted chemical modification. Derivatization serves several critical purposes:
-
Modulation of Physicochemical Properties: Altering solubility, lipophilicity (LogP), and metabolic stability to improve bioavailability and assay compatibility.[3]
-
Enhancement of Biological Activity: Modifying the structure to optimize interactions with a biological target, such as an enzyme active site or a receptor binding pocket.[2]
-
Enabling Bioconjugation: Introducing reactive functional groups ("handles") that allow the molecule to be covalently linked to proteins, surfaces, or reporter tags for advanced biological studies.[4][5]
-
Facilitating Detection and Quantification: Attaching chromophores, fluorophores, or moieties that improve ionization for mass spectrometry, thereby simplifying analysis.[6][7]
This guide focuses on practical, accessible derivatization strategies that leverage the reactivity of the phenolic hydroxyl group, transforming the parent molecule into a versatile tool for biological investigation.
Physicochemical Profile: this compound
Understanding the starting material is critical for planning any synthetic modification. The phenolic -OH group is the primary site for the reactions discussed herein. It is weakly acidic and can be deprotonated by a suitable base to form a more nucleophilic phenoxide ion, which is central to many derivatization strategies.[8]
| Property | Value | Source |
| Molecular Formula | C₈H₆F₄O₂ | PubChem[9] |
| Molecular Weight | 210.13 g/mol | Fluorochem[10] |
| IUPAC Name | This compound | Sigma-Aldrich |
| CAS Number | 53997-99-2 | Sigma-Aldrich |
| Predicted XlogP | 3.2 | PubChem[9] |
| Appearance | Liquid | Fluorochem[10] |
The tetrafluoroethoxy group significantly increases the molecule's lipophilicity and can enhance its metabolic stability by shielding adjacent positions on the aromatic ring.
Core Derivatization Strategies and Protocols
The following protocols are designed to be robust and adaptable. Each section explains the strategic purpose of the modification, provides a step-by-step methodology, and includes essential quality control checkpoints for self-validation.
Figure 1: Overview of derivatization strategies for this compound.
Protocol 1: Esterification via Acyl Chloride
Rationale: Esterification is a fundamental method to mask the acidic phenolic proton, which can alter hydrogen bonding capacity, increase lipophilicity, and create prodrugs that may be cleaved by esterases in vivo.[3] Phenols react slowly with carboxylic acids, so more reactive acylating agents like acyl chlorides or anhydrides are preferred.[8][11] This protocol uses an acyl chloride in the presence of a mild base to neutralize the HCl byproduct.
Sources
- 1. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioconjugation of Phenolic Compounds to Food Biopolymers for the Enhanced Antioxidative Activity in Food Systems - NORTH DAKOTA STATE UNIV [portal.nifa.usda.gov]
- 5. Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. PubChemLite - this compound (C8H6F4O2) [pubchemlite.lcsb.uni.lu]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. chemguide.co.uk [chemguide.co.uk]
Applications of 3-(1,1,2,2-Tetrafluoroethoxy)phenol in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Strategic Advantage of Fluorination in Drug Design
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Among the various fluorinated motifs, the 1,1,2,2-tetrafluoroethoxy group has emerged as a valuable bioisostere, providing a strategic alternative to other functionalities to enhance drug-like properties. This guide provides an in-depth exploration of the applications of a key building block bearing this moiety, 3-(1,1,2,2-tetrafluoroethoxy)phenol, in the context of contemporary drug discovery.
The 1,1,2,2-tetrafluoroethoxy group offers a unique combination of properties. Its electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting target engagement and cell permeability. Furthermore, the C-F bonds are exceptionally stable to metabolic degradation, often shielding adjacent positions on the aromatic ring from oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and an improved pharmacokinetic profile of the drug candidate.
This document will delve into specific examples of how the 3-(1,1,2,2-tetrafluoroethoxy)phenyl moiety has been incorporated into novel therapeutic agents, providing detailed protocols for the synthesis of key intermediates and representative biological assays.
Core Applications in Medicinal Chemistry: Case Studies
The 3-(1,1,2,2-tetrafluoroethoxy)phenyl scaffold has been strategically employed in the design of inhibitors for key metabolic targets, showcasing its versatility in addressing complex diseases.
Diacylglyceride O-Acyltransferase 2 (DGAT2) Inhibitors for Metabolic Diseases
Recent patent literature has disclosed the use of this compound derivatives in the development of potent and selective inhibitors of diacylglyceride O-acyltransferase 2 (DGAT2).[1][2] DGAT2 is a crucial enzyme in the final step of triglyceride synthesis. Its inhibition is a promising therapeutic strategy for a range of metabolic disorders, including hepatic steatosis, nonalcoholic steatohepatitis (NASH), type 2 diabetes, and obesity.[2]
In these novel benzimidazolone derivatives, the 3-(1,1,2,2-tetrafluoroethoxy)phenyl group is a key substituent. Its incorporation is intended to optimize the pharmacokinetic properties of the inhibitors. The lipophilic nature of the tetrafluoroethoxy group can enhance membrane permeability, which is crucial for reaching the intracellular target. Moreover, its metabolic stability is anticipated to increase the in vivo half-life of the compounds, leading to a more durable therapeutic effect.
Below is a table summarizing representative compounds from the patent literature:
| Compound ID | Structure | Target | Therapeutic Area |
| Example Compound 1 | 1-isopropyl-N-(4-methyl-1,1-dioxo-thian-4-yl)-2-oxo-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[4,5-b]pyridine-6-carboxamide | DGAT2 | Metabolic Diseases (NASH, Type 2 Diabetes) |
| Example Compound 2 | 3-[3-(difluoromethoxy)phenyl]-1-isopropyl-N-(4-methyl-1,1-dioxo-thian-4-yl)-2-oxo-imidazo[4,5-b]pyridine-6-carboxamide | DGAT2 | Metabolic Diseases (NASH, Type 2 Diabetes) |
Table 1: Representative DGAT2 inhibitors incorporating the 3-(1,1,2,2-tetrafluoroethoxy)phenyl moiety.[1][2]
Hypothetical Signaling Pathway Involving DGAT2 Inhibition
Caption: Inhibition of DGAT2 by a 3-(1,1,2,2-tetrafluoroethoxy)phenyl derivative blocks triglyceride synthesis.
Cholesteryl Ester Transfer Protein (CETP) Inhibitors for Dyslipidemia
The 3-(1,1,2,2-tetrafluoroethoxy)phenyl moiety has also been identified in compounds designed as inhibitors of cholesteryl ester transfer protein (CETP).[3][4] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. Inhibiting CETP is a therapeutic strategy aimed at raising HDL cholesterol levels, which is often associated with a reduced risk of cardiovascular disease.
In this context, the tetrafluoroethoxy group likely contributes to the overall lipophilicity and metabolic stability of the inhibitor, which are critical parameters for orally administered drugs targeting a plasma-based protein.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a key precursor and the biological evaluation of compounds incorporating the 3-(1,1,2,2-tetrafluoroethoxy)phenyl moiety.
Protocol 1: Synthesis of a Key Intermediate - 3-(1,1,2,2-Tetrafluoroethoxy)aniline
This protocol outlines a plausible multi-step synthesis of 3-(1,1,2,2-tetrafluoroethoxy)aniline, a crucial building block for the preparation of the aforementioned DGAT2 inhibitors. The synthesis starts from the commercially available 3-nitrophenol.
Synthetic Scheme
Caption: Synthetic route to 3-(1,1,2,2-tetrafluoroethoxy)aniline.
Step 1: Synthesis of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
-
Materials:
-
3-Nitrophenol
-
Tetrafluoroethylene (gas)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, add 3-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe to dissolve the reagents.
-
Carefully introduce tetrafluoroethylene gas into the reaction mixture via the gas inlet while stirring vigorously. The reaction is exothermic and should be monitored.
-
Maintain the reaction at a controlled temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene.
-
Step 2: Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)aniline
-
Materials:
-
1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus (e.g., Parr hydrogenator)
-
-
Procedure:
-
To a hydrogenation flask, add 1-nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene (1.0 eq) and a suitable solvent such as ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate and purge the system with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 3-(1,1,2,2-tetrafluoroethoxy)aniline, which can be used in subsequent steps without further purification if of sufficient purity.
-
Protocol 2: In Vitro Diacylglyceride O-Acyltransferase 2 (DGAT2) Inhibition Assay
This protocol describes a representative in vitro assay to determine the inhibitory activity of test compounds against human DGAT2.
-
Materials:
-
Human DGAT2 enzyme (recombinant, commercially available)
-
¹⁴C-labeled oleoyl-CoA
-
1,2-Dioleoyl-sn-glycerol (substrate)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts and stabilizers)
-
Test compounds dissolved in DMSO
-
Scintillation cocktail
-
Microplate reader (for scintillation counting)
-
-
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Serially dilute the test compound in DMSO to create a concentration gradient.
-
In a microplate, add a small volume of the diluted test compound to the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the human DGAT2 enzyme to the wells containing the test compound and incubate for a pre-determined time at 37 °C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of ¹⁴C-oleoyl-CoA and 1,2-dioleoyl-sn-glycerol.
-
Incubate the reaction at 37 °C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quench solution (e.g., a mixture of isopropanol and heptane).
-
Extract the radiolabeled triglycerides into the organic phase.
-
Transfer an aliquot of the organic phase to a scintillation vial containing scintillation cocktail.
-
Quantify the amount of radiolabeled triglyceride formed by scintillation counting.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Experimental Workflow for DGAT2 Inhibition Assay
Caption: Workflow for an in vitro DGAT2 inhibition assay.
Conclusion
The this compound moiety represents a valuable and versatile building block in modern medicinal chemistry. Its strategic incorporation into drug candidates, particularly as inhibitors of DGAT2 and CETP, underscores its potential to confer favorable pharmacokinetic and metabolic properties. The synthetic protocols and assay methodologies provided in this guide offer a starting point for researchers and drug development professionals to explore the utility of this and related fluorinated scaffolds in their own discovery programs. As the demand for drug candidates with improved developability profiles continues to grow, the judicious use of fluorinated motifs like the 1,1,2,2-tetrafluoroethoxy group will undoubtedly play an increasingly important role in the design of the next generation of therapeutics.
References
- Merck Sharp & Dohme Corp. (2022). Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors.
- Merck Sharp & Dohme Corp. (2023). Production of benzimidazolone derivatives as novel diacylglyceride O-acyltransferase 2 inhibitors.
- Pfizer Inc. (2006). PHARMACEUTICAL COMPOSITIONS OF CHOLESTERYL ESTER TRANSFER PROTEIN INHIBITORS AND HMG-CoA REDUCTASE INHIBITORS.
- Pfizer Inc. (2006). Drying of drug-containing particles.
Sources
- 1. WO2022076495A1 - Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors - Google Patents [patents.google.com]
- 2. JP2023545741A - Production of benzimidazolone derivatives as novel diacylglyceride O-acyltransferase 2 inhibitors - Google Patents [patents.google.com]
- 3. WO2006129167A1 - PHARMACEUTICAL COMPOSITIONS OF CHOLESTERYL ESTER TRANSFER PROTEIN INHIBITORS AND HMG-CoA REDUCTASE INHIBITORS - Google Patents [patents.google.com]
- 4. WO2006079921A2 - Drying of drug-containing particles - Google Patents [patents.google.com]
use of 3-(1,1,2,2-Tetrafluoroethoxy)phenol in the synthesis of fluorinated polymers
An Application Guide to the Synthesis of Novel Fluorinated Polymers Using 3-(1,1,2,2-Tetrafluoroethoxy)phenol
Introduction
Fluorinated polymers are a class of high-performance materials renowned for their exceptional properties, including high thermal stability, chemical inertness, hydrophobicity, and low dielectric constants.[1] These characteristics make them indispensable in demanding applications across the aerospace, electronics, and biomedical industries.[1][2] The introduction of fluorine atoms into a polymer backbone significantly alters its physicochemical properties. The monomer, this compound, serves as a valuable building block for creating advanced fluorinated polymers. Its structure combines a reactive phenolic hydroxyl group, suitable for various polymerization reactions, with a flexible tetrafluoroethoxy side chain that imparts desirable fluoropolymer characteristics.
This technical guide provides detailed application notes and protocols for researchers and scientists on the utilization of this compound in the synthesis of two distinct classes of fluorinated polymers: poly(arylene ether)s via step-growth polycondensation and modified phenolic resins through condensation polymerization.
Monomer Profile: this compound
The unique architecture of this monomer is central to its utility. The phenolic hydroxyl group provides a reactive site for forming ether or ester linkages, while the tetrafluoroethoxy group (-OCHF₂CHF₂) enhances the solubility and processability of the resulting polymers and imparts a hydrophobic, low-energy surface.
Structure:
Application Note 1: Synthesis of Fluorinated Poly(arylene ether)s
Principle and Application
Fluorinated poly(arylene ether)s are high-performance thermoplastics known for their excellent thermal stability and low dielectric properties, making them suitable for microelectronics and advanced composites.[1] The synthesis is typically achieved through a nucleophilic aromatic substitution (SₙAr) step-growth polymerization.[3][4] In this process, the hydroxyl group of this compound is deprotonated by a weak base (e.g., K₂CO₃) to form a potent phenoxide nucleophile. This nucleophile then displaces fluoride ions from an activated aromatic comonomer, such as decafluorobiphenyl, to form the characteristic aryl ether bond of the polymer backbone.
The choice of a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) is critical as it effectively solvates the potassium carbonate and the growing polymer chain. Anhydrous conditions are paramount in step-growth polymerization to achieve high molecular weights, as water can interfere with the reaction.[3] Toluene is used as an azeotropic agent to remove residual water from the reaction mixture before polymerization begins.
Experimental Workflow: Poly(arylene ether) Synthesis
Sources
- 1. Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Bioactivity Relationship of the Functionalized Polysulfone with Triethylphosphonium Pendant Groups: Perspective for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Note: A Robust Protocol for the O-Alkylation of 3-(1,1,2,2-Tetrafluoroethoxy)phenol
Introduction
Aryl ethers are fundamental structural motifs in a vast range of biologically active molecules, including pharmaceuticals and agrochemicals. The incorporation of fluorine-containing substituents, such as the 1,1,2,2-tetrafluoroethoxy group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This application note provides a detailed, field-proven protocol for the synthesis of aryl ethers derived from 3-(1,1,2,2-tetrafluoroethoxy)phenol using the classic Williamson ether synthesis.[1][2][3] This method remains one of the most reliable and versatile for constructing ether linkages.[1][2]
The procedure leverages a bimolecular nucleophilic substitution (SN2) reaction, where a phenoxide ion attacks a primary alkyl halide to form the desired ether.[4][5][6] The specific focus of this guide is to address the electronic impact of the strongly electron-withdrawing tetrafluoroethoxy group on the reactivity of the parent phenol and to provide a robust methodology for achieving high yields.
Scientific Rationale and Mechanistic Overview
The Williamson ether synthesis is a cornerstone of organic synthesis, proceeding via an SN2 mechanism.[4][5][7] The reaction is initiated by the deprotonation of the phenol's hydroxyl group by a suitable base to form a more potent nucleophile, the phenoxide. This phenoxide then attacks the electrophilic carbon of an alkyl halide in a single, concerted step, displacing the halide leaving group and forming the C-O ether bond.[5][6]
Key Considerations for this compound:
-
Enhanced Acidity: The tetrafluoroethoxy substituent is strongly electron-withdrawing, which significantly increases the acidity of the phenolic proton compared to phenol itself. This allows for the use of milder bases for complete deprotonation, such as potassium carbonate (K₂CO₃), which is easier to handle than stronger bases like sodium hydride (NaH).[1][8]
-
Solvent Choice: The SN2 mechanism is highly favored in polar aprotic solvents.[9][10] Solvents like N,N-dimethylformamide (DMF) or acetonitrile effectively solvate the cation of the base (e.g., K⁺), leaving a highly reactive, "naked" phenoxide anion that is a superior nucleophile.[9] This minimizes potential side reactions and accelerates the desired O-alkylation.[11]
-
Alkylating Agent: To ensure the reaction proceeds via substitution rather than elimination (E2), a primary alkyl halide is the electrophile of choice.[4][7] Secondary and tertiary alkyl halides are prone to elimination, especially in the presence of a strong base/nucleophile.[1][4]
Reaction Scheme:
Experimental Workflow Diagram
The logical flow of the experimental protocol is outlined below, from initial setup to final product characterization.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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electrophilic aromatic substitution reactions on 3-(1,1,2,2-Tetrafluoroethoxy)phenol
An in-depth guide to the synthesis of functionalized aromatic compounds is crucial for advancements in medicinal chemistry and materials science. The molecule 3-(1,1,2,2-tetrafluoroethoxy)phenol presents a unique scaffold, combining the reactive potential of a phenol with the modulating properties of a fluorinated ether group. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering detailed insights into the electrophilic aromatic substitution (EAS) reactions of this versatile substrate.
This document moves beyond simple procedural descriptions to explain the underlying chemical principles that govern reactivity and regioselectivity. By understanding the interplay of electronic and steric effects, researchers can better predict reaction outcomes and optimize conditions for the synthesis of novel derivatives. The protocols provided herein are designed to be robust and self-validating, grounded in established chemical literature and best practices.
PART 1: Theoretical Framework for Reactivity and Regioselectivity
Analysis of Substituent Electronic Effects
The outcome of electrophilic aromatic substitution on this compound is dictated by the combined electronic influence of its two substituents: the hydroxyl (-OH) group and the tetrafluoroethoxy (-OCH₂CF₃) group.
-
Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating substituent and an ortho, para-director.[1] Its oxygen atom donates electron density to the aromatic ring via a strong resonance effect (+R), which significantly outweighs its electron-withdrawing inductive effect (-I). This donation of electrons enriches the ortho (positions 2, 6) and para (position 4) carbons, making them highly nucleophilic and susceptible to attack by electrophiles.[2] Phenols are generally so reactive that they often require milder conditions than benzene for EAS reactions to avoid polysubstitution or oxidative side reactions.
-
1,1,2,2-Tetrafluoroethoxy (-OCHF₂CF₂H) Group: This substituent presents a more complex electronic profile. The ether oxygen can donate a lone pair of electrons into the ring through resonance (+R), which directs electrophilic attack to its ortho (positions 2, 4) and para (position 6) positions. However, the four highly electronegative fluorine atoms exert a potent electron-withdrawing inductive effect (-I) through the ethyl chain. This strong -I effect deactivates the ring toward electrophilic attack. The overall influence is a competition between these opposing effects, similar to halogen substituents which are deactivating yet ortho, para-directing.[2][3]
Predicting Regioselectivity
When both groups are considered, the regiochemical outcome is determined by the dominant directing influence. The hydroxyl group is one of the strongest activating groups, and its directing effect will overwhelmingly control the position of substitution.[4] The incoming electrophile will preferentially attack the positions most strongly activated by the -OH group.
-
Position 2: Activated (ortho) by both the -OH and -OCHF₂CF₂H groups. However, this position is sterically hindered, being flanked by both substituents.
-
Position 4: Activated (para) by the -OH group and (ortho) by the -OCHF₂CF₂H group. This position is electronically rich and sterically accessible.
-
Position 6: Activated (ortho) by the -OH group and (para) by the -OCHF₂CF₂H group. This position is also highly activated and sterically accessible.
-
Position 5: This position is meta to both substituents and is the most deactivated position on the ring.
Therefore, electrophilic attack is predicted to occur almost exclusively at positions 4 and 6, with the potential for minor amounts of the sterically hindered position 2 isomer.
PART 2: Application Notes and Experimental Protocols
This section provides detailed protocols for key electrophilic aromatic substitution reactions. For all reactions, standard laboratory safety procedures, including the use of a fume hood and appropriate personal protective equipment (PPE), are mandatory.
Nitration
Direct nitration of phenols can be aggressive, often leading to oxidation and the formation of tarry by-products.[5] Therefore, milder conditions using dilute nitric acid are employed to favor mono-nitration.
Protocol: Synthesis of 4-Nitro-3-(1,1,2,2-tetrafluoroethoxy)phenol and 6-Nitro-3-(1,1,2,2-tetrafluoroethoxy)phenol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (5.0 g, 22.1 mmol) in glacial acetic acid (25 mL). Cool the flask to 0-5 °C in an ice-water bath.
-
Reagent Addition: Prepare a nitrating solution by cautiously adding nitric acid (1.6 mL, 65% aqueous solution, ~24.3 mmol) to glacial acetic acid (10 mL). Add this solution dropwise to the stirred phenol solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent.
-
Work-up: Once the starting material is consumed, pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. A yellow precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum. The resulting solid is a mixture of 4-nitro and 6-nitro isomers. Separation can be achieved by column chromatography on silica gel, eluting with a hexanes-ethyl acetate gradient. The para-isomer (4-nitro) is typically less polar and elutes first.
Application Notes & Troubleshooting:
-
Causality: The use of glacial acetic acid as a solvent moderates the reactivity of nitric acid, reducing the extent of oxidative side reactions.[6]
-
Temperature Control: Maintaining a low temperature is critical to prevent dinitration and decomposition of the highly activated phenol ring.
-
Troubleshooting: If significant tar formation is observed, the reaction was likely run at too high a temperature or with an excess of nitric acid. If the reaction is sluggish, allow it to stir for a longer period at low temperature before quenching.
| Parameter | Condition |
| Nitrating Agent | Dilute HNO₃ in Acetic Acid |
| Temperature | 0-10 °C |
| Solvent | Glacial Acetic Acid |
| Typical Yield | 75-85% (combined isomers) |
| Product Ratio | para > ortho (typically ~2:1 to 3:1) |
Halogenation (Bromination)
The high reactivity of phenols necessitates the use of non-polar solvents for bromination to control the reaction and favor mono-substitution.[7] Using a polar solvent like water would lead to the immediate formation of a polybrominated product.[8]
Protocol: Synthesis of 4-Bromo-3-(1,1,2,2-tetrafluoroethoxy)phenol and 6-Bromo-3-(1,1,2,2-tetrafluoroethoxy)phenol
-
Reaction Setup: Dissolve this compound (5.0 g, 22.1 mmol) in carbon disulfide (CS₂) (50 mL) in a 250 mL three-neck flask fitted with a dropping funnel, a thermometer, and a gas outlet connected to a trap (e.g., a sodium thiosulfate solution) to neutralize HBr gas. Cool the solution to 0 °C.
-
Reagent Addition: In the dropping funnel, prepare a solution of bromine (1.13 mL, 3.53 g, 22.1 mmol) in 10 mL of CS₂. Add the bromine solution dropwise to the phenol solution over 45 minutes, maintaining the temperature below 5 °C. The red-brown color of bromine should dissipate as it reacts.
-
Reaction Completion: After the addition, let the reaction mixture stir at 0-5 °C for an additional hour until the solution becomes colorless or pale yellow.
-
Work-up: Evaporate the carbon disulfide solvent under reduced pressure. Dissolve the resulting residue in diethyl ether (100 mL) and wash with a 5% sodium bisulfite solution (2 x 30 mL) to remove any unreacted bromine, followed by water (2 x 30 mL) and brine (30 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product. Purify by column chromatography (silica gel, hexanes:ethyl acetate gradient) to separate the 4-bromo and 6-bromo isomers.
Application Notes & Troubleshooting:
-
Solvent Choice: Carbon disulfide (CS₂) or chloroform (CHCl₃) are solvents of low polarity that do not facilitate the ionization of bromine, thus preventing the over-reaction common in polar solvents.[9]
-
Safety: Bromine is highly corrosive and toxic. Carbon disulfide is extremely flammable and toxic. This procedure must be performed in a well-ventilated fume hood.
-
Troubleshooting: If the bromine color persists, it may indicate that all the starting material has been consumed. Check via TLC. If polybromination occurs, reduce the stoichiometry of bromine in subsequent runs.
| Parameter | Condition |
| Halogenating Agent | Br₂ |
| Temperature | 0-5 °C |
| Solvent | Carbon Disulfide (CS₂) |
| Typical Yield | 80-90% (combined isomers) |
| Product Ratio | para > ortho |
Friedel-Crafts Acylation via Fries Rearrangement
Direct Friedel-Crafts acylation of phenols is often problematic because the Lewis acid catalyst (e.g., AlCl₃) complexes with the lone pairs on the phenolic oxygen.[10] This deactivates the ring and can lead to poor yields.[11] A reliable alternative is the two-step process of O-acylation followed by a Lewis acid-catalyzed Fries rearrangement.
Protocol: Synthesis of 4-Acetyl-3-(1,1,2,2-tetrafluoroethoxy)phenol
Step A: O-Acylation to form 3-(1,1,2,2-Tetrafluoroethoxy)phenyl acetate
-
Reaction Setup: In a 100 mL flask, dissolve this compound (5.0 g, 22.1 mmol) in pyridine (20 mL). Cool the solution to 0 °C.
-
Acylation: Add acetyl chloride (1.7 mL, 1.87 g, 23.8 mmol) dropwise to the stirred solution. After addition, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Work-up: Pour the reaction mixture into 100 mL of cold 2M HCl to neutralize the pyridine. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the ester, which is often pure enough for the next step.
Step B: Fries Rearrangement
-
Reaction Setup: Place the crude 3-(1,1,2,2-tetrafluoroethoxy)phenyl acetate (from Step A) in a flask. Add nitrobenzene (25 mL) as the solvent.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (3.5 g, 26.5 mmol) portion-wise to the stirred solution. The mixture will warm up.
-
Rearrangement: Heat the reaction mixture to 60 °C and maintain for 3-4 hours. Monitor by TLC for the formation of the hydroxyketone product.
-
Work-up: Cool the reaction to room temperature and pour it cautiously onto a mixture of crushed ice (150 g) and concentrated HCl (15 mL).
-
Isolation: The nitrobenzene can be removed by steam distillation. Alternatively, extract the entire mixture with diethyl ether. Wash the ether layer with water and 5% NaHCO₃ solution. Dry the organic layer and concentrate. Purify the resulting solid by recrystallization or column chromatography to yield the para-substituted product (4-acetyl) as the major isomer.
Application Notes & Troubleshooting:
-
Mechanism: The Fries rearrangement involves the migration of the acyl group from the phenolic oxygen to the ortho and para positions of the ring, catalyzed by a Lewis acid.[10] The para product is generally favored at lower temperatures.
-
Catalyst Stoichiometry: More than one equivalent of AlCl₃ is needed because it coordinates to both the acyl oxygen and the phenolic oxygen.
-
Troubleshooting: Low yields can result from incomplete rearrangement or side reactions. Ensure the AlCl₃ is anhydrous. The reaction temperature can be adjusted to optimize the ortho/para ratio.
PART 3: Concluding Remarks
This compound is a highly valuable substrate for creating diverse molecular architectures. Its electrophilic substitution reactions are governed by the powerful ortho, para-directing influence of the hydroxyl group, leading to predictable and selective transformations primarily at the 4- and 6-positions. The protocols outlined in this guide provide a solid foundation for synthesizing nitrated, halogenated, and acylated derivatives. By carefully controlling reaction conditions, particularly temperature and solvent polarity, researchers can achieve high yields of the desired mono-substituted products, paving the way for their application in drug discovery and advanced materials development.
References
-
Ball, L. T., et al. (2023). meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution. Nature Chemistry, 15(3), 386-394. [Link]
-
StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution. StudySmarter. [Link]
-
Wikipedia. (2023). Electrophilic aromatic substitution. Wikipedia. [Link]
-
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. [Link]
-
Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. Chemistry LibreTexts. [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]
-
Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Chemistry LibreTexts. [Link]
-
University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary. [Link]
-
Zarasvand, M. A., et al. (2005). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules, 10(10), 1331-1339. [Link]
-
Corning. (2022). Nitration of phenol in flow. Corning. [Link]
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Chemistry Stack Exchange. (2018). Halogenation of Phenol. Chemistry Stack Exchange. [Link]
-
Filo. (2023). Halogenation: On treating phenol with bromine, different reaction products are formed. Filo. [Link]
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Application Note: A High-Throughput Screening Cascade for the Identification and Characterization of Novel Enzyme Inhibitors Among 3-(1,1,2,2-Tetrafluoroethoxy)phenol Derivatives
Abstract
This document provides a comprehensive framework for the identification and detailed characterization of enzyme inhibitors within a library of 3-(1,1,2,2-tetrafluoroethoxy)phenol derivatives. The strategic incorporation of the tetrafluoroethoxy group can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making this class of compounds promising for drug discovery.[1][2][3] This guide outlines a systematic, multi-tiered screening cascade, beginning with high-throughput primary screening to identify initial "hits," followed by robust secondary assays for hit confirmation and potency determination (IC50), and culminating in mechanism of action (MOA) studies to elucidate the nature of the enzyme-inhibitor interaction. Detailed, step-by-step protocols, data analysis guidelines, and troubleshooting advice are provided to ensure reliable and reproducible results.
Introduction: The Rationale for Screening Fluorinated Phenols
Phenolic scaffolds are prevalent in numerous biologically active molecules and approved drugs, known to interact with a wide range of enzyme targets.[4][5] The addition of fluorine-containing moieties, such as the 1,1,2,2-tetrafluoroethoxy group, is a well-established medicinal chemistry strategy to enhance key drug-like properties.[6][7] Fluorination can alter molecular conformation, improve metabolic stability by blocking sites of oxidative metabolism, and increase binding affinity through favorable electronic interactions.[3][6] Consequently, screening a library of this compound derivatives offers a rational approach to discovering novel and potent enzyme inhibitors with potentially superior pharmacokinetic profiles.
High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify starting points for medicinal chemistry optimization.[8][9][10] A successful screening campaign relies on a carefully designed "screening cascade"—a sequence of assays that progressively filters and characterizes compounds from a large library down to a small number of validated, high-quality leads.
This guide details a robust screening cascade designed for this specific compound class, using a generic serine protease as an exemplary target. The principles and protocols can be readily adapted to other enzyme classes.
The Enzyme Inhibition Screening Cascade
A tiered approach is critical for efficiently allocating resources and generating high-confidence data. Our proposed cascade consists of three main stages: Primary Screening, Secondary Validation (Hit Confirmation), and Mechanism of Action (MOA) Studies.
Figure 1: The tiered experimental workflow for identifying and characterizing enzyme inhibitors.
Assay Development and Primary Screening Protocol
The foundation of any successful HTS campaign is a robust, reproducible, and cost-effective assay.[11][12][13] For this application, we will describe a generic colorimetric or fluorometric serine protease assay.
Principle: The enzyme cleaves a synthetic substrate, releasing a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC), which can be measured over time using a microplate reader. Inhibitors will reduce the rate of signal generation.
Protocol: Primary High-Throughput Screen (HTS)
Objective: To rapidly identify initial "hits" from the compound library that inhibit the target enzyme at a single, fixed concentration.
Materials:
-
Target Serine Protease
-
Chromogenic Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
This compound derivative library (10 mM in DMSO)
-
Positive Control Inhibitor (e.g., Aprotinin)
-
DMSO (Assay Grade)
-
384-well, clear, flat-bottom microplates
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each library compound (from 10 mM DMSO stock) into the appropriate wells of a 384-well plate. This results in a final assay concentration of 10 µM in a 50 µL final volume.
-
Controls: Designate columns for controls:
-
Negative Control (100% Activity): Add 50 nL of DMSO.
-
Positive Control (0% Activity): Add 50 nL of a known inhibitor at a concentration that gives >95% inhibition.
-
-
Enzyme Addition: Add 25 µL of enzyme solution (prepared in assay buffer at 2X final concentration) to all wells.
-
Pre-incubation: Mix the plate on a plate shaker for 1 minute. Incubate for 15 minutes at room temperature.
-
Rationale: This step allows the inhibitors to bind to the enzyme before the substrate is introduced, which is crucial for identifying time-dependent or slow-binding inhibitors.[14]
-
-
Reaction Initiation: Add 25 µL of substrate solution (prepared in assay buffer at 2X final concentration, typically at or below its Km value) to all wells to start the reaction.[15]
-
Kinetic Measurement: Immediately place the plate into a microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the absorbance (e.g., at 405 nm for pNA) or fluorescence every 60 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the signal vs. time curve.
-
Calculate the Percent Inhibition for each compound using the formula: % Inhibition = 100 * (1 - (V₀_compound - V₀_pos_ctrl) / (V₀_neg_ctrl - V₀_pos_ctrl))
-
Calculate the Z'-factor for the assay plate to assess its quality and robustness. A Z'-factor > 0.5 is considered excellent for HTS.[12] Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Avg_neg_ctrl - Avg_pos_ctrl|
-
Hit Criteria: Compounds demonstrating >50% inhibition are typically selected as initial hits for further investigation.
Secondary Validation: IC50 Determination
Hits from the primary screen must be validated to confirm their activity and determine their potency. This involves re-testing the original compound and, ideally, a freshly sourced or re-synthesized sample to rule out false positives.[16]
Protocol: Dose-Response and IC50 Calculation
Objective: To determine the concentration of an inhibitor required to reduce enzyme activity by 50% (the IC50 value).[17]
Procedure:
-
Compound Preparation: Prepare a serial dilution series of the confirmed hit compound. A common approach is an 8-point, 3-fold serial dilution starting from a top concentration of 100 µM.
-
Assay Execution: Perform the enzyme activity assay as described in section 3.1, but instead of a single concentration, add the dilution series of the inhibitor to the plate. Ensure each concentration is tested in triplicate.[18]
-
Data Analysis:
-
Calculate the % Inhibition for each concentration point.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).[19]
-
The IC50 is the concentration at which the fitted curve crosses the 50% inhibition mark.[19]
-
Data Presentation
Results for a set of hypothetical hit compounds should be summarized for clear comparison.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) | Curve HillSlope | Max Inhibition (%) |
| TFEP-001 | 85.2% | 1.2 ± 0.1 | 1.1 | 98.5% |
| TFEP-002 | 62.5% | 8.9 ± 0.5 | 0.9 | 99.1% |
| TFEP-003 | 91.0% | 0.4 ± 0.05 | 1.0 | 97.8% |
| TFEP-004 | 55.1% | > 50 | N/A | 45.0% |
Table 1: Sample data summary for confirmed hits from the screening cascade.
Mechanism of Action (MOA) Studies
Understanding how an inhibitor interacts with its target is fundamental for lead optimization.[15] MOA studies determine whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type. This is achieved by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor.[20][21][22]
Figure 2: Decision workflow for determining the mechanism of inhibition using kinetic data.
Protocol: Enzyme Kinetic Analysis
Objective: To determine the inhibition modality by analyzing the effect of the inhibitor on the Michaelis-Menten kinetic parameters, Km and Vmax.[20][23]
Procedure:
-
Experimental Design: Create a matrix of experimental conditions. You will vary the substrate concentration (e.g., from 0.2 * Km to 10 * Km) across a range of fixed inhibitor concentrations (e.g., 0, 0.5 * IC50, 1 * IC50, 2 * IC50).
-
Assay Execution: Perform the enzyme activity assay for each condition in the matrix, measuring the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.
-
Generate a double-reciprocal Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[24]
-
Analyze the pattern of the lines on the plot to determine the inhibition type (as illustrated in Figure 2).
-
Competitive: Lines intersect at the y-axis. Apparent Km increases, Vmax is unchanged.
-
Non-competitive: Lines intersect at the x-axis. Km is unchanged, apparent Vmax decreases.
-
Uncompetitive: Lines are parallel. Both apparent Km and Vmax decrease.
-
Mixed: Lines intersect in the upper-left quadrant. Both apparent Km and Vmax are altered.
-
-
Sample Kinetic Data Presentation
| Inhibitor Conc. (µM) | Apparent Km (µM) | Apparent Vmax (RFU/s) | Inhibition Type |
| 0 (Control) | 25.5 ± 1.5 | 150.2 ± 5.1 | N/A |
| 0.5 (TFEP-003) | 48.9 ± 2.1 | 148.9 ± 4.8 | Competitive |
| 1.0 (TFEP-003) | 73.1 ± 3.5 | 151.0 ± 6.2 | Competitive |
Table 2: Hypothetical kinetic parameters for hit compound TFEP-003, indicating a competitive mechanism of action.
Conclusion
This application note provides a structured, field-proven methodology for the systematic screening of this compound derivatives to discover and characterize novel enzyme inhibitors. By following this tiered cascade—from high-throughput primary screening to detailed mechanistic studies—researchers can efficiently identify potent compounds and build a robust data package to inform subsequent structure-activity relationship (SAR) studies and lead optimization efforts. The self-validating nature of the protocols, combined with clear decision points, ensures the generation of high-quality, reliable data crucial for advancing drug discovery programs.
References
-
TeachMe Physiology. (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. [Link]
-
Wikipedia. (n.d.). Michaelis–Menten kinetics. [Link]
-
Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]
-
ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-69. [Link]
-
Khan Academy. (n.d.). Steady states and the Michaelis Menten equation. [Link]
-
Maidh, T. K. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]
-
Dunne, J., et al. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 7(2), 249-55. [Link]
-
Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity. MCAT Content. [Link]
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]
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eCampusOntario Pressbooks. (n.d.). Enzyme Kinetics & The Michaelis-Menten Equation. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
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MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
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ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]
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Tatrishvili, N., & Nechipurenko, Y. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
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Goodsell, D. S., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772. [Link]
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Dispendix. (2024). Essential Considerations for Successful Assay Development. [Link]
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Technology Networks. (2024). Assay Development: Best Practices in Drug Discovery. [Link]
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Wikipedia. (n.d.). IC50. [Link]
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NorthEast BioLab. (n.d.). Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. [Link]
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Platypus Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
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NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
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Hubball, G., & Tipton, K. F. (2013). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 18(10), 12017-12058. [Link]
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protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. [Link]
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ResearchGate. (n.d.). Enzyme Inhibition: The Phenomenon and Mechanism‐Independent Analysis. [Link]
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ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. [Link]
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Omics Online. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]
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MDPI. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]
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Padilla-Rivas, G. R., et al. (2020). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 11, 699. [Link]
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BMC Complementary and Alternative Medicine. (2013). Phytochemical profiles, antioxidant and antimicrobial activities of three Potentilla species. [Link]
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Indian Journal of Pharmaceutical Sciences. (n.d.). Phenolic Constituents with Antioxidant and Antiviral Activities from Phyllanthus urinaria Linnea. [Link]
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ResearchGate. (2025). Characterization of Phenolic Compounds and Antioxidant and Anti-inflammatory Activity from Mamuyo (Styrax ramirezii Greenm) Fruit. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)phenol
Welcome to the technical support center for the synthesis of 3-(1,1,2,2-tetrafluoroethoxy)phenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The synthesis, primarily a variation of the Williamson ether synthesis, involves the reaction of resorcinol (or 3-hydroxyphenol) with tetrafluoroethylene (TFE) or a tetrafluoroethylating agent. While conceptually straightforward, achieving high yields and purity can be challenging. This document aims to address common issues encountered during this process.
I. Reaction Overview and Mechanism
The synthesis of this compound is typically achieved via the O-alkylation of resorcinol. The reaction proceeds by the deprotonation of one of the phenolic hydroxyl groups of resorcinol to form a phenoxide, which then acts as a nucleophile, attacking the tetrafluoroethylene or a suitable tetrafluoroethyl halide.
Generalized Reaction Scheme:
-
Step 1: Deprotonation: A base is used to deprotonate the more acidic hydroxyl group of resorcinol, forming a sodium or potassium resorcinolate intermediate.
-
Step 2: Nucleophilic Attack: The resulting phenoxide attacks the electrophilic tetrafluoroethyl source.
Due to the gaseous and hazardous nature of tetrafluoroethylene, alternative tetrafluoroethylating agents are often employed in laboratory settings.[1][2] The reaction is a classic example of a Williamson ether synthesis, a robust method for forming ethers from an organohalide and an alkoxide.[3]
Caption: Generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in this synthesis can often be attributed to several factors, ranging from incomplete reactions to competing side reactions.[3]
Answer:
To systematically troubleshoot low yields, consider the following points:
-
Inefficient Deprotonation: The formation of the phenoxide is critical.
-
Causality: If the base is not strong enough or is not used in a sufficient stoichiometric amount, the concentration of the nucleophilic phenoxide will be low, leading to a slow or incomplete reaction.
-
Solution:
-
Ensure the use of a sufficiently strong base like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or potassium hydroxide (KOH).
-
Use at least a stoichiometric equivalent of the base relative to the resorcinol. An excess of a milder base like K₂CO₃ can sometimes be beneficial.
-
The reaction should be carried out in an appropriate polar aprotic solvent, such as DMF or acetonitrile, which can help to solvate the cation and leave the anion more nucleophilic.[3]
-
-
-
Side Reactions: The primary competing reaction is C-alkylation, where the tetrafluoroethyl group attaches to the aromatic ring instead of the oxygen atom. O-alkylation vs. C-alkylation is a known issue in phenol alkylation.[4] Another possibility is the formation of the diether product, 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene.
-
Causality: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the ring. The reaction conditions, particularly the solvent and counter-ion, can influence the site of attack. The formation of the diether occurs if both hydroxyl groups of resorcinol react.
-
Solution:
-
Solvent Choice: Polar aprotic solvents generally favor O-alkylation.[3][4]
-
Control Stoichiometry: To minimize the formation of the diether, use a slight excess of resorcinol relative to the tetrafluoroethylating agent.
-
Temperature Control: Lowering the reaction temperature may favor O-alkylation, although this can also decrease the overall reaction rate.
-
-
-
Use of a Phase-Transfer Catalyst (PTC): When dealing with a biphasic reaction system (e.g., an aqueous base and an organic solvent), a PTC is often essential.
-
Causality: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the tetrafluoroethylating agent is located.[5][6] Without a PTC, the reaction will be very slow as it can only occur at the interface of the two phases.[6]
-
Solution: Add a catalytic amount (1-5 mol%) of a suitable PTC to the reaction mixture. Common PTCs include quaternary ammonium and phosphonium salts.[5]
-
| Parameter | Recommendation for Improving Yield |
| Base | Use a strong base (e.g., NaOH, KOH) or an excess of a milder base (K₂CO₃). |
| Solvent | Employ a polar aprotic solvent (e.g., DMF, Acetonitrile).[3] |
| Stoichiometry | Use a slight excess of resorcinol to minimize diether formation. |
| Catalyst | Add a phase-transfer catalyst if using a biphasic system.[6] |
| Temperature | Optimize the temperature; typical ranges are 50-100 °C.[3] |
Question 2: I am observing the formation of a significant amount of a diether byproduct. How can I improve the selectivity for the mono-ether product?
Answer:
The formation of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene is a common issue due to the presence of two hydroxyl groups on the resorcinol starting material.
-
Stoichiometric Control: This is the most direct way to control the formation of the mono- versus diether.
-
Causality: If the tetrafluoroethylating agent is present in excess or even in a 1:1 molar ratio with resorcinol, there is a statistical probability of both hydroxyl groups reacting.
-
Solution: Use resorcinol in excess (e.g., 1.2 to 2 equivalents) relative to the tetrafluoroethylating agent. This will ensure that the tetrafluoroethylating agent is the limiting reagent and is more likely to react with a resorcinol molecule that has not yet been etherified.
-
-
Slow Addition of the Alkylating Agent:
-
Causality: Adding the tetrafluoroethylating agent all at once can create localized areas of high concentration, increasing the likelihood of a second etherification on an already mono-etherified molecule.
-
Solution: Add the tetrafluoroethylating agent slowly, or portion-wise, to the reaction mixture containing the deprotonated resorcinol. This maintains a low concentration of the alkylating agent throughout the reaction, favoring the initial reaction with the more abundant, unreacted resorcinol.
-
-
Use of a Protecting Group Strategy: While more synthetically demanding, this offers the most control.
-
Causality: By protecting one of the hydroxyl groups, you can ensure that the reaction occurs only at the desired position.
-
Solution:
-
Protect one of the hydroxyl groups of resorcinol with a suitable protecting group (e.g., a benzyl or silyl ether).
-
Perform the tetrafluoroethoxylation on the remaining free hydroxyl group.
-
Deprotect the first hydroxyl group to yield the desired product. This multi-step process can be more time-consuming but often provides a cleaner product with a higher overall yield.
-
-
Caption: Decision tree for improving mono-ether selectivity.
Question 3: My final product is difficult to purify. What are the likely impurities and what purification strategies are most effective?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, the diether byproduct, and potentially C-alkylated isomers.
Likely Impurities:
-
Unreacted Resorcinol: Being highly polar and water-soluble, it can often be removed with an aqueous workup.
-
1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene: This is a non-polar byproduct.
-
C-alkylated Products: These will have the same molecular weight as the desired product, making them difficult to separate.
-
Residual Base and Salts: These are typically removed during the aqueous workup.
Purification Protocol:
-
Aqueous Workup:
-
Step 1: After the reaction is complete, cool the mixture and quench with water.
-
Step 2: Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Step 3: Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH). The desired product, being a phenol, will be deprotonated and move into the aqueous layer, while the non-acidic diether byproduct will remain in the organic layer.
-
Step 4: Separate the aqueous layer and carefully re-acidify it with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Step 5: Extract the product back into an organic solvent, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[3]
-
-
Column Chromatography:
-
If the aqueous workup is insufficient to separate the product from isomers or other persistent impurities, column chromatography is the next step.
-
A silica gel column is typically used with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. The less polar diether will elute first, followed by the desired product, and finally the more polar unreacted resorcinol.
-
-
Distillation:
-
If the product is a liquid at room temperature and thermally stable, vacuum distillation can be an effective purification method, especially on a larger scale.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when working with tetrafluoroethylene (TFE) or its precursors? A: TFE is a flammable and potentially explosive gas, especially in the presence of air where it can form explosive peroxides.[1][2] It is also a suspected carcinogen.[7] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. If generating TFE in situ from pyrolysis of precursors, ensure the apparatus is properly set up to handle gaseous reagents and that any excess gas is safely vented or trapped.
Q2: Can I use other starting materials besides resorcinol? A: Yes, this reaction is applicable to a wide range of phenols. However, the electronic nature and steric hindrance of substituents on the phenol can affect the reaction rate and the potential for side reactions. Electron-donating groups can increase the nucleophilicity of the phenoxide but may also increase the likelihood of C-alkylation.
Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final product? A:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to track the relative amounts of starting material, product, and byproducts.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for confirming the structure of the final product. ¹⁹F NMR will be particularly useful for confirming the presence of the tetrafluoroethoxy group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, such as the O-H stretch of the phenol and the C-F bonds.
-
Q4: How does the choice of solvent impact the reaction? A: The solvent plays a crucial role in the Williamson ether synthesis.[3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the best choice. They are effective at dissolving the ionic phenoxide intermediate and do not solvate the nucleophile as strongly as protic solvents, leaving it more reactive. This generally leads to faster reaction rates and can favor O-alkylation over C-alkylation.[3][4]
-
Protic Solvents (e.g., Ethanol, Water): These can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction. They are generally avoided unless necessary for a specific reason, such as in certain phase-transfer catalysis conditions.[3]
IV. References
-
Wikipedia. Phase-transfer catalyst. [Link]
-
PMC. Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. [Link]
-
International Journal of Pharmaceutical Erudition. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
-
AIChE. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE - Proceedings. [Link]
-
PMC. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. [Link]
-
OUCI. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [Link]
-
ResearchGate. Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonat. [Link]
-
Royal Society of Chemistry. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. [Link]
-
Patsnap. 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
European Patent Office. Process for purifying phenol - EP 0573070 A3. [Link]
-
Google Patents. CN1962603A - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.
-
Google Patents. WO2016187678A1 - Production of 3-alkylphenols and uses thereof.
-
Eureka | Patsnap. Method for preparing 2-(2,2,2-trifluoroethoxy)phenol. [Link]
-
Google Patents. Purification of phenol - US2782242A.
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of the first 4-oxobutane-1,1,2,2-tetracarbonitriles containing a phenol fragment and their transformation into cyano-substituted pyrrol-2-ones showing three-position molecular switching. [Link]
-
NIH. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. [Link]
-
PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]
-
European Patent Office. Process for purifying phenol - EP 0299239 A2. [Link]
-
Wikipedia. Tetrafluoroethylene. [Link]
-
Quora. How can phenol be converted to 3-hydroxy phenol (resorcinol)?. [Link]
-
NIH. Tetrafluoroethylene | C2F4 | CID 8301 - PubChem. [Link]
-
ResearchGate. 33 Improved Synthesis of 3-(2-Deoxy-β-d-erythro-pentofuranos-1-yl)prop-1-ene. [Link]
-
ResearchGate. Does anyone have any suggestion for tris-buffered phenol preparation?. [Link]
-
Wikipedia. Resorcinol. [Link]
-
ResearchGate. Phenol-chloroform preparation. [Link]
-
The Essential Chemical Industry. Poly(tetrafluoroethene) (Polytetrafluoroethylene). [Link]
-
ResearchGate. Phenol-chloroform-isoamyl problem?. [Link]
-
NIH. Resorcinol | C6H6O2 | CID 5054 - PubChem. [Link]
-
chemeurope.com. Tetrafluoroethylene. [Link]
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- 7. Tetrafluoroethylene | C2F4 | CID 8301 - PubChem [pubchem.ncbi.nlm.nih.gov]
common side reactions in the synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)phenol
Welcome to the technical support resource for the synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific etherification. We will move beyond simple procedural steps to explore the mechanistic rationale behind common issues and provide robust, field-tested solutions.
Overview of the Core Synthesis
The industrial and laboratory synthesis of this compound typically proceeds via a nucleophilic addition of a phenoxide to tetrafluoroethylene (TFE). The most common starting material is resorcinol (1,3-dihydroxybenzene), which offers the meta-substituted hydroxyl group for functionalization. The reaction is a variation of the Williamson ether synthesis, where the highly electrophilic double bond of TFE is attacked by the resorcinol monophenoxide.
The key to a successful synthesis lies in controlling the reaction to favor mono-O-alkylation while preventing common side reactions.
Caption: Core reaction pathway for the synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the synthesis in a direct question-and-answer format.
Q1: My yield is significantly lower than expected. What are the likely causes?
Low yield is the most common issue, often stemming from three competing side reactions.
Cause A: C-Alkylation Side Reaction
The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the activated carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is the desired pathway, C-alkylation can become a significant competing reaction, leading to isomeric impurities that are difficult to separate and lower the yield of the target molecule.[1]
-
Mechanistic Insight: Harder bases and polar aprotic solvents tend to favor O-alkylation. C-alkylation is more prevalent in non-polar solvents where the cation is more tightly associated with the phenoxide oxygen, leaving the ring carbons more available for attack.
-
Solution:
-
Solvent Choice: Employ polar aprotic solvents like DMF or DMSO. These solvents effectively solvate the cation from the base (e.g., K⁺), creating a "naked" and highly reactive phenoxide oxygen, which favors O-alkylation.[1]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed for the less-favored C-alkylation pathway.
-
Caption: Competing O-alkylation and C-alkylation pathways for the phenoxide nucleophile.
Cause B: Formation of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene
When using resorcinol, both hydroxyl groups are available for reaction. If the reaction conditions are not carefully controlled, a significant portion of the starting material can be converted to the di-substituted byproduct, where both hydroxyl groups have reacted with TFE.
-
Mechanistic Insight: This is a simple stoichiometry and reactivity issue. Once the first hydroxyl group reacts, the second is still available for deprotonation and subsequent reaction.
-
Solution:
-
Control Stoichiometry: Use a molar excess of resorcinol relative to TFE (e.g., 1.5 to 2 equivalents of resorcinol). This ensures that TFE is the limiting reagent and is more likely to react with a mono-phenoxide before a second deprotonation and reaction can occur on the same molecule.
-
Slow Reagent Addition: Add the TFE gas slowly and sub-surface into the reaction mixture. This maintains a low instantaneous concentration of TFE, further favoring the mono-alkylation reaction.
-
Cause C: Polymerization of Tetrafluoroethylene (TFE)
TFE is highly prone to polymerization, which can be initiated by radicals or certain nucleophiles.[2][3] This side reaction consumes the TFE, drastically reduces the yield, and can result in a reaction mixture contaminated with insoluble PTFE oligomers, complicating purification.
-
Mechanistic Insight: The electron-withdrawing fluorine atoms make the TFE double bond highly susceptible to attack. Unwanted radical initiators (e.g., from atmospheric oxygen) or excessive heat can trigger a chain-reaction polymerization.
-
Solution:
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen from the reaction vessel by using a well-sealed setup and maintaining a positive pressure of an inert gas like nitrogen or argon.
-
Use Inhibitors (If Necessary): For large-scale reactions, consider adding a small amount of a radical inhibitor like limonene or p-benzoquinone to the TFE stream.
-
Strict Temperature Control: Avoid localized overheating. Use an oil bath and efficient stirring to maintain a uniform temperature throughout the reaction.
-
Q2: I've isolated my product, but it's impure. How can I effectively purify it?
Purification is often challenging due to the presence of byproducts with similar physical properties to the desired product.
Issue A: Removing Unreacted Resorcinol and the Di-substituted Byproduct
-
Insight: The polarities of resorcinol (very polar), the desired mono-substituted product (moderately polar), and the di-substituted byproduct (least polar) are sufficiently different to allow for separation.
-
Solution Protocol: Liquid-Liquid Extraction & Chromatography
-
Acid/Base Wash: After the reaction, perform a workup by diluting the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or MTBE) and washing with a dilute aqueous base (e.g., 1M NaOH). The acidic unreacted resorcinol and the desired phenolic product will move into the aqueous basic layer, while the non-acidic di-substituted byproduct remains in the organic layer.
-
Back-Extraction: Separate the aqueous layer and carefully re-acidify it with dilute acid (e.g., 1M HCl) to a pH of ~5-6.
-
Final Extraction: Extract the acidified aqueous layer again with an organic solvent. This new organic layer will now contain a mixture enriched in the desired product and unreacted resorcinol.
-
Chromatography: Purify the resulting mixture using flash column chromatography on silica gel. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, will effectively separate the less polar product from the highly polar resorcinol.
-
Issue B: Removing C-Alkylated Isomers
-
Insight: C-alkylated isomers often have very similar polarities to the desired O-alkylated product, making chromatographic separation difficult and inefficient.
-
Solution: Recrystallization If chromatography fails to provide adequate separation, recrystallization is the preferred method. The structural rigidity and different crystal packing abilities of the isomers can be exploited.
-
Solvent Screening: Screen various solvent systems. A good starting point is a binary system like heptane/ethyl acetate or toluene/heptane.
-
Procedure: Dissolve the impure solid in a minimum amount of the hot solvent system. Allow it to cool slowly to room temperature, then further cool in an ice bath to induce crystallization. The desired isomer will hopefully crystallize preferentially, leaving the impurities in the mother liquor.
-
| Impurity | Likely Cause | Primary Removal Method |
| Resorcinol | Incomplete reaction / Excess used | Acid-Base Extraction followed by Chromatography |
| 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene | Incorrect stoichiometry | Acid-Base Extraction (remains in organic layer) |
| C-Alkylated Isomers | High temperature / Non-polar solvent | Recrystallization / High-performance chromatography |
| PTFE Oligomers | O₂ contamination / Overheating | Filtration of the crude reaction mixture |
| Table 1: Troubleshooting guide for common impurities and their purification strategies. |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling Tetrafluoroethylene (TFE)?
Safety is paramount when working with TFE. It is a colorless, odorless gas that is highly reactive.
-
Explosion Hazard: TFE can form explosive peroxides in the presence of air (oxygen).[4] It can also decompose or polymerize explosively, especially under pressure or with adiabatic compression.[4]
-
Handling Guidelines:
-
Inert Atmosphere: ALWAYS handle TFE under an inert atmosphere (N₂ or Ar).
-
Equipment: Use equipment rated for the pressures involved. Ensure all lines and vessels are purged of air before introducing TFE.
-
Temperature: Avoid heating TFE cylinders. The polymerization reaction is highly exothermic.
-
Monitoring: Use a mass flow controller for accurate dosing and monitor the reaction temperature and pressure continuously.
-
Q2: How should I monitor the reaction's progress?
Effective monitoring prevents running the reaction too long (increasing byproducts) or stopping it too early (low conversion).
-
Thin-Layer Chromatography (TLC): TLC is excellent for tracking the consumption of the highly polar resorcinol starting material. A simple mobile phase like 3:1 Hexane:Ethyl Acetate will show resorcinol at the baseline (Rf ~0.1), while the product appears at a higher Rf (e.g., ~0.5).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Taking small, quenched aliquots from the reaction mixture for GC-MS analysis is the most definitive method. It allows you to monitor the disappearance of resorcinol and the appearance of the mono- and di-substituted products, providing a quantitative ratio of the key components.
Q3: Is there an optimal base and solvent combination?
The choice of base and solvent is critical for maximizing the O/C alkylation ratio and achieving a good reaction rate.
-
Bases: Potassium carbonate (K₂CO₃) is a commonly used base that is effective, inexpensive, and relatively easy to handle. For a faster reaction, stronger bases like potassium hydroxide (KOH) or sodium hydride (NaH) can be used, but may require lower temperatures to maintain selectivity.[1]
-
Solvents: As previously mentioned, polar aprotic solvents are superior. N,N-Dimethylformamide (DMF) is often the solvent of choice as it provides excellent solubility for the phenoxide salt and promotes the desired O-alkylation pathway.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
-
Williamson Ether Synthesis - General Principles. (2023). Chemistry LibreTexts. [Link]
-
Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]
-
Williamson ether synthesis. (2024). Wikipedia. [Link]
-
Tetrafluoroethylene Properties and Hazards. (n.d.). ChemEurope. [Link]
-
Tetrafluoroethylene. (2024). Wikipedia. [Link]
-
Manufacture of poly(tetrafluoroethene). (n.d.). The Essential Chemical Industry. [Link]
- Method for preparing 2-(2,2,2-trifluoroethoxy)phenol. (2006).
- Method for preparing 2-(2,2,2-trifluoroethoxy)phenol. (2006).
-
Tetrafluoroethylene PubChem Entry. (n.d.). National Institutes of Health. [Link]
Sources
Technical Support Center: Troubleshooting the Purification of 3-(1,1,2,2-Tetrafluoroethoxy)phenol
Welcome to the technical support center for 3-(1,1,2,2-Tetrafluoroethoxy)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and may encounter challenges during its purification. The following information is structured in a question-and-answer format to directly address common issues, providing both the underlying principles and actionable, field-proven protocols to help you achieve your desired purity and yield.
Section 1: Compound Profile & Essential Safety
This section provides baseline information on the physical and safety characteristics of this compound.
Q1: What are the key physical properties of this compound?
Understanding the fundamental properties of your target compound is the first step in designing an effective purification strategy. Key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 53997-99-2 | [1][2] |
| Molecular Formula | C₈H₆F₄O₂ | [1][3] |
| Molecular Weight | 210.13 g/mol | [2] |
| Physical State | Liquid at room temperature | [2] |
| IUPAC Name | This compound | [1] |
| Predicted XlogP | 3.2 | [3] |
Q2: What are the primary safety hazards associated with this compound and its potential precursors?
This compound and related fluorinated phenols are classified as hazardous.[2][4] Always consult the latest Safety Data Sheet (SDS) from your supplier before handling. General hazards include:
-
Toxicity: Toxic if swallowed or in contact with skin.[2]
-
Irritation: Causes skin irritation and serious eye irritation.[2][4]
-
Respiratory Hazard: May cause respiratory irritation.[2]
Mandatory Safety Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.[5]
-
Have an eyewash station and safety shower readily accessible.[6][7]
Section 2: The Purification Troubleshooting Workflow
Before diving into specific problems, it's crucial to have a systematic approach. The first step upon completing a synthesis is always to analyze a small, crude sample to understand the nature of the purification challenge.
Q3: My reaction is complete. What is the very first thing I should do before attempting a large-scale purification?
Analyze your crude product. Never proceed with bulk purification without a clear picture of what you're dealing with. A small investment in upfront analysis saves significant time and prevents loss of valuable material.
-
Obtain a Crude ¹H NMR Spectrum: This will give you a rough estimate of product purity and reveal the presence of major impurities, such as unreacted starting materials or solvent residues.
-
Run a Thin-Layer Chromatography (TLC) Analysis: Spot the crude material alongside your starting materials on a TLC plate. This will visualize the number of components and their relative polarities, which is essential for designing a column chromatography separation.[8]
Below is a general workflow to guide your decision-making process.
Sources
- 1. This compound | 53997-99-2 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. PubChemLite - this compound (C8H6F4O2) [pubchemlite.lcsb.uni.lu]
- 4. aaronchem.com [aaronchem.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. Column Chromatography - Membrane Solutions [membrane-solutions.com]
optimizing reaction conditions for the etherification of resorcinol
Welcome to the technical support center for the etherification of resorcinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for this common yet nuanced reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your reaction conditions effectively.
Section 1: Understanding the Core Reaction: Williamson Ether Synthesis
The etherification of resorcinol, a 1,3-dihydroxybenzene, is most commonly achieved through the Williamson ether synthesis.[1][2] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] The process involves the deprotonation of one or both of resorcinol's hydroxyl groups to form a more nucleophilic phenoxide, which then attacks an alkyl halide to form the ether.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of resorcinol etherification?
A1: The reaction begins with the deprotonation of a phenolic hydroxyl group on the resorcinol molecule by a base, forming a resorcinol monoanion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group (halide) and forming the ether bond. Due to the presence of two hydroxyl groups, the reaction can proceed to form a monoether or a diether, depending on the stoichiometry of the reactants.
Q2: Why is controlling the mono- versus di-etherification challenging?
A2: The primary challenge lies in the relative acidities of the two hydroxyl groups. After the first etherification, the electron-donating nature of the newly formed ether group can influence the acidity of the second hydroxyl group, affecting its reactivity. Achieving high selectivity for the monoether often requires careful control of stoichiometry, reaction time, and temperature. Using a large excess of resorcinol can favor mono-etherification.[3]
Section 2: Troubleshooting Common Experimental Issues
This section addresses specific problems you might encounter during the etherification of resorcinol and provides actionable solutions grounded in chemical principles.
Issue 1: Low Yield of the Desired Ether Product
Q1: My reaction yield is consistently low. What are the likely causes?
A1: Low yields in resorcinol etherification can stem from several factors:
-
Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to deprotonate the resorcinol effectively. This is a critical first step, as the phenoxide is a much stronger nucleophile than the neutral phenol.
-
Side Reactions: The most common side reaction is the E2 elimination of the alkyl halide, which is favored by strong, sterically hindered bases and higher temperatures.[1] Another potential side reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring of resorcinol instead of the oxygen atom.[1][4]
-
Poor Solvent Choice: The solvent plays a crucial role in an SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity, while apolar solvents may not adequately dissolve the reactants.[1]
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Typical Williamson ether syntheses are conducted between 50-100°C for 1-8 hours.[1]
Q2: How can I improve the yield?
A2: To improve the yield, consider the following optimization strategies:
-
Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3). The choice of base can significantly impact the reaction outcome.
-
Alkylating Agent: Primary alkyl halides are ideal for SN2 reactions.[1] Secondary and tertiary alkyl halides are more prone to elimination reactions.[1]
-
Solvent Optimization: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile are generally preferred as they can solvate the cation of the base without solvating the nucleophilic anion, thus enhancing its reactivity.[1][5]
-
Temperature Control: Lowering the reaction temperature can help to minimize elimination side reactions.[1]
Issue 2: Formation of Undesired Byproducts
Q1: I'm observing significant amounts of a byproduct that I suspect is from C-alkylation. How can I confirm this and prevent it?
A1: C-alkylation is a known side reaction with phenoxide nucleophiles.[1] The resorcinol ring is electron-rich and susceptible to electrophilic attack.
-
Confirmation: You can confirm the presence of C-alkylated products using spectroscopic methods such as 1H and 13C NMR. The aromatic region of the 1H NMR spectrum will show a different splitting pattern compared to the desired O-alkylated product.
-
Prevention:
-
Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Less polar solvents may favor O-alkylation.
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst can be highly effective in promoting O-alkylation.[3][6] The catalyst transports the phenoxide ion from the aqueous or solid phase to the organic phase where the alkylating agent resides, facilitating the desired reaction.[7] Tetrabutylammonium bromide (TBAB) is a commonly used phase-transfer catalyst.[3]
-
Q2: My reaction is producing a significant amount of the elimination product from my alkyl halide. What can I do to favor substitution?
A2: To favor the SN2 substitution reaction over E2 elimination, consider these adjustments:
-
Alkyl Halide Structure: Use a primary alkyl halide if possible. The less sterically hindered the alkyl halide, the more favorable the SN2 pathway.
-
Base: Use a less sterically hindered base. While strong bases are needed for deprotonation, highly bulky bases can promote elimination.
-
Temperature: As mentioned, lower reaction temperatures generally favor substitution over elimination.[1]
Experimental Protocol: General Procedure for Mono-etherification of Resorcinol using Phase-Transfer Catalysis
This protocol provides a starting point for optimization.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol (1.0 eq) in a suitable organic solvent (e.g., toluene).
-
Base and Catalyst Addition: Add an aqueous solution of a base (e.g., sodium hydroxide, 1.1 eq) and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-90°C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[1][8]
Data Presentation: Impact of Solvent on O/C Alkylation Selectivity
| Solvent | Dielectric Constant (approx.) | Predominant Product | Reference |
| Methanol | 33 | C-alkylation can be significant | [5] |
| Acetonitrile | 37.5 | Improved O-alkylation | [5] |
| DMF | 38.3 | Generally good for O-alkylation | [1] |
| Toluene | 2.4 | Often favors O-alkylation | [3] |
Note: This table provides a general trend. The optimal solvent will depend on the specific substrates and reaction conditions.
Visualization of Key Processes
Diagram 1: Williamson Ether Synthesis Mechanism
Caption: The Williamson ether synthesis of resorcinol.
Diagram 2: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Section 3: Green Chemistry Approaches
In modern drug development and chemical synthesis, adopting green chemistry principles is crucial.[9][10]
Q1: How can I make the etherification of resorcinol more environmentally friendly?
A1: Several strategies can be employed:
-
Solvent Selection: Whenever possible, use greener solvents such as ethanol or water, or even consider solvent-free conditions.[9][11] The use of phase-transfer catalysis can facilitate reactions in biphasic systems, often with water as one of the phases, reducing the need for large volumes of organic solvents.[7]
-
Catalysis: Employing catalytic amounts of reagents is a core principle of green chemistry.[9] Phase-transfer catalysts are used in catalytic amounts and can often be recycled.[3] The use of solid acid catalysts like zeolites can also be a greener alternative to traditional acid catalysts.[12][13]
-
Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption.[9]
Section 4: Product Purification
Q1: What are the best methods for purifying resorcinol ethers?
A1: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Distillation: For volatile ethers, distillation under reduced pressure can be an effective purification method.[14]
-
Recrystallization: If the product is a solid, recrystallization is often the best method for achieving high purity.[8][15] Common solvents for recrystallization of resorcinol and its derivatives include toluene and benzene/diethyl ether mixtures.[8]
-
Column Chromatography: For complex mixtures or when high purity is required for small-scale reactions, column chromatography is a versatile technique.[1]
Q2: My resorcinol starting material has a pinkish hue. Will this affect my reaction?
A2: The pink color in resorcinol is due to oxidation. While small amounts may not significantly impact the reaction, it is best to use pure starting materials. You can purify resorcinol by recrystallization from solvents like benzene or toluene to remove the colored impurities.[8][15]
References
- Google Patents. (n.d.). Process for preparing resorcinol monoethers.
- (2025). The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers. (PDF).
- Duan, H. (n.d.).
- Vijaykumar S., et al. (2021). Alkylation of resorcinol with tertiary butanol over zeolite catalysts: Shape selectivity vs acidity.
- Google Patents. (n.d.). PROCESS FOR MANUFACTURING RESORCIN MONOAETHERS.
-
ResearchGate. (n.d.). The molecular mechanism for the Pechmann reaction of resorcinol and ethyl acetoacetate with H-Beta zeolite. Retrieved from [Link]
-
ResearchGate. (2015). How can I purify resorcinol?. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of crude resorcinol.
- Google Patents. (n.d.). Process for preparation of resorcinol.
- (n.d.). Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry.
- (n.d.). Effect of solvent on the growth of organic crystals. 1. The riddle of α-resorcinol.
- AIChE - Proceedings. (2022). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction.
- (2020).
- ACS Omega. (2020). Synthesis and Thermal Properties of Resorcinol–Furfural Thermosetting Resin.
-
Patsnap Synapse. (2024). What is the mechanism of Resorcinol?. Retrieved from [Link]
- RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- Francis Academic Press. (n.d.).
- Taylor & Francis Online. (n.d.).
- European Patent Office. (n.d.).
- ResearchGate. (n.d.). Solvent effects on the structure and dipole moment of resorcinol.
- ResearchGate. (n.d.).
- (n.d.).
- ResearchGate. (n.d.). Solvent Effects on the Structure of Resorcinol Formaldehyde Resin.
- ResearchGate. (n.d.).
-
Wikipedia. (n.d.). Resorcinol. Retrieved from [Link]
- MDPI. (n.d.). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.
- IAGI. (n.d.).
- International Journal of Chemical Studies. (2017). Green methods for synthesis of various Heterocycles: Sustainable approach.
- ResearchGate. (n.d.). Mechanism of reaction of resorcinol with acetone.
-
Britannica. (n.d.). Resorcinol. Retrieved from [Link]
- RSC Publishing. (2021). Green Chemistry.
- Semantic Scholar. (2002).
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. francis-press.com [francis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 5. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 6. researchgate.net [researchgate.net]
- 7. iagi.or.id [iagi.or.id]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. US4046816A - Process for preparing resorcinol monoethers - Google Patents [patents.google.com]
- 15. US4239921A - Process for purification of crude resorcinol - Google Patents [patents.google.com]
Technical Support Center: Navigating the Scale-Up Synthesis of Fluorinated Phenols
Welcome to our dedicated technical support center for the synthesis of fluorinated phenols. This guide is designed for researchers, scientists, and professionals in drug development who are transitioning from bench-scale experiments to pilot or commercial-scale production. We understand that the unique properties of the fluorine atom introduce specific and often complex challenges during scale-up. This resource provides in-depth troubleshooting guides and frequently asked questions to address these critical issues, grounded in established scientific principles and practical, field-proven experience.
Section 1: Challenges in Nucleophilic Aromatic Substitution (SNAr) for Fluorination
The introduction of fluorine onto an aromatic ring via SNAr, particularly through Halogen Exchange (HALEX) reactions, is a cornerstone of fluorinated phenol synthesis. However, scaling this process introduces significant hurdles related to reaction kinetics, solvent effects, and byproduct formation.
Troubleshooting Guide: SNAr Reactions
Question: We are observing a significant decrease in yield and an increase in diaryl ether byproduct formation when scaling up our KF-mediated HALEX reaction in a polar aprotic solvent. What is the likely cause and how can we mitigate this?
Answer: This is a classic challenge in scaling up SNAr reactions for fluorophenol synthesis. The root cause often lies in a combination of factors that are exacerbated at a larger scale:
-
Moisture Content: Potassium fluoride (KF) is highly hygroscopic. On a larger scale, ensuring completely anhydrous conditions becomes more difficult. Water will hydrolyze the activated aryl halide starting material, leading to the corresponding phenol. This phenol can then act as a nucleophile, reacting with another molecule of the aryl halide to form a diaryl ether byproduct, which is often difficult to remove.
-
Mass Transfer Limitations: In large reactors, inefficient stirring can lead to poor mixing and localized "hot spots" or areas of high reactant concentration. This can accelerate side reactions. The solubility of KF is also a critical factor; if it is not sufficiently dissolved or dispersed, the reaction rate will be slow and inconsistent.
-
Catalyst Activity: If a phase-transfer catalyst (PTC) is used, its efficiency can be impacted by the scale-up. The interfacial area between the solid KF and the liquid phase may not scale linearly with the reactor volume, leading to a decrease in the effective catalyst concentration.
Recommended Troubleshooting Protocol:
-
Rigorous Drying of KF: Before use, dry the potassium fluoride under a high vacuum at >150 °C for several hours. Alternatively, consider using spray-dried KF, which has a higher surface area and is less prone to clumping, leading to better reactivity.
-
Solvent Selection and Azeotropic Dehydration: Utilize a high-boiling point polar aprotic solvent like DMSO, sulfolane, or NMP. Before adding the aryl halide, perform an azeotropic distillation with a non-polar solvent like toluene to remove any residual water from the KF/solvent mixture.
-
Optimize Phase-Transfer Catalyst: If not already in use, introduce a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6) to improve the solubility and reactivity of the fluoride ion. The optimal catalyst loading may need to be re-evaluated at scale.
-
Mechanical Agitation Study: Ensure the reactor's agitator is providing sufficient mixing. A computational fluid dynamics (CFD) study or a simple visual observation (if possible) can help determine if there are dead zones in the reactor.
Question: Our SNAr reaction with a nitro-activated aryl chloride is sluggish and requires high temperatures, leading to decomposition and a complex impurity profile. How can we improve the reaction kinetics at a lower temperature?
Answer: High reaction temperatures are often a sign of insufficient activation of the aromatic ring or poor nucleophilicity of the fluoride source. To improve kinetics and enable lower reaction temperatures, consider the following:
-
Enhanced Fluoride Source: Instead of KF, consider using cesium fluoride (CsF), which is more soluble and provides a more "naked" and therefore more nucleophilic fluoride anion in polar aprotic solvents. While more expensive, the improved performance can justify the cost at scale, especially for high-value products.
-
Alternative Activating Groups: If the molecular scaffold allows, a starting material with a stronger electron-withdrawing group (EWG) ortho or para to the leaving group will significantly accelerate the SNAr reaction. While nitro groups are effective, other groups like sulfones or ketones can also provide substantial activation.
-
Flow Chemistry: For highly exothermic or sluggish reactions, transitioning to a continuous flow reactor can be highly advantageous. Flow chemistry allows for precise control over reaction temperature, pressure, and residence time, minimizing byproduct formation and improving safety. The high surface-area-to-volume ratio in a flow reactor enhances heat and mass transfer.
Workflow for Optimizing SNAr Reactions at Scale
preventing decomposition of 3-(1,1,2,2-Tetrafluoroethoxy)phenol during reactions
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Welcome to the technical support center for 3-(1,1,2,2-Tetrafluoroethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this versatile building block. Our goal is to empower you with the knowledge to prevent its decomposition and ensure the success of your synthetic endeavors.
Foundational Knowledge: Understanding the Stability of this compound
This compound is a valuable reagent in organic synthesis, prized for the introduction of the tetrafluoroethoxy moiety, which can enhance the metabolic stability and lipophilicity of drug candidates. However, its reactivity is a double-edged sword. The electron-withdrawing nature of the tetrafluoroethoxy group significantly increases the acidity of the phenolic proton compared to unsubstituted phenol.[1][2][3][4] This heightened acidity makes the corresponding phenoxide highly stable and readily formed, but it also renders the molecule susceptible to specific decomposition pathways under certain reaction conditions.
The primary modes of decomposition often involve reactions at the phenolic hydroxyl group or the aromatic ring, which is activated towards certain transformations. Understanding these vulnerabilities is the first step toward preventing unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning dark brown when using this compound?
A1: The development of a dark brown color is often indicative of oxidation. Phenols, especially those with electron-withdrawing groups, can be susceptible to oxidation to form quinone-type structures or other colored byproducts.[5] This is particularly prevalent under basic conditions or in the presence of trace metal impurities which can catalyze oxidation.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Solvent Purity: Use freshly distilled or high-purity anhydrous solvents to eliminate potential oxidizing impurities.
-
Metal Scavengers: If you suspect metal catalysis, consider adding a chelating agent like EDTA in trace amounts, if compatible with your reaction chemistry.
Q2: I am observing a lower than expected yield in my etherification reaction. What could be the cause?
A2: Low yields in etherification reactions (e.g., Williamson ether synthesis) can stem from several factors related to the properties of this compound:
-
Incomplete Deprotonation: While the phenol is acidic, a sufficiently strong base is required for complete deprotonation to the phenoxide. Incomplete formation of the nucleophile will naturally lead to lower yields.
-
Base-Induced Side Reactions: Strong bases can sometimes promote unwanted side reactions. The choice of base and reaction temperature is critical.
-
Steric Hindrance: The bulky tetrafluoroethoxy group may introduce some steric hindrance, slowing down the reaction rate compared to less substituted phenols.
Troubleshooting Steps:
-
Base Selection: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The choice will depend on the solvent and the electrophile.
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote decomposition. A systematic temperature screen is recommended to find the optimal balance.
-
Phase-Transfer Catalysis: For reactions with alkyl halides, a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can enhance the reaction rate and yield under milder conditions.[6]
Q3: Are there any specific reaction conditions I should avoid when working with this compound?
A3: Yes, certain conditions are known to be detrimental to the stability of this compound and similar compounds:
-
Strong Oxidizing Agents: Avoid strong oxidizing agents unless the desired transformation is an oxidation. Uncontrolled oxidation can lead to ring cleavage and complex product mixtures.[5][7][8][9][10]
-
Harsh Acidic Conditions: While generally stable to mild acids, prolonged exposure to strong, hot acids can potentially lead to ether cleavage or other unwanted reactions.
-
High Temperatures in the Presence of Strong Bases: This combination can promote decomposition pathways. It is crucial to maintain careful temperature control when using strong bases.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to common issues encountered during reactions with this compound.
Issue 1: Formation of Unknown Impurities Detected by LC-MS
Symptoms: Multiple peaks in your LC-MS chromatogram that do not correspond to your starting material or desired product.
Potential Causes & Solutions:
| Potential Cause | Proposed Solution | Rationale |
| Reaction with Solvent | Use a non-reactive, aprotic solvent such as THF, DMF, or acetonitrile. | Protic solvents can react with strong bases or activated intermediates. |
| Side Reactions with the Electrophile | Ensure the electrophile is of high purity and added slowly to the reaction mixture. | Impurities in the electrophile can lead to unexpected side reactions. Slow addition can help control exotherms and minimize byproduct formation. |
| Thermal Decomposition | Run the reaction at the lowest effective temperature. | Minimizes the energy available for decomposition pathways. |
Issue 2: Difficulty in Achieving Complete Conversion
Symptoms: Significant amount of starting material remains even after extended reaction times.
Potential Causes & Solutions:
| Potential Cause | Proposed Solution | Rationale |
| Insufficient Base | Use a slight excess (1.1-1.2 equivalents) of a strong, non-nucleophilic base. | Ensures complete formation of the phenoxide nucleophile. |
| Poor Solubility | Choose a solvent in which all reactants are fully soluble at the reaction temperature. | Poor solubility can significantly slow down reaction kinetics. |
| Catalyst Deactivation | If using a catalyst, ensure it is fresh and not poisoned by impurities in the starting materials or solvent. | Deactivated catalysts will halt the reaction. |
Experimental Protocols: Best Practices
To illustrate the practical application of these principles, here are two common protocols with key considerations for preventing decomposition.
Protocol 1: O-Alkylation (Williamson Ether Synthesis)
This protocol describes the synthesis of a methyl ether of this compound.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq) and anhydrous DMF (10 mL per gram of phenol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Prevents quenching of the sodium hydride and potential side reactions with water.[11]
-
Portion-wise Addition of NaH at 0 °C: Controls the exothermic reaction and hydrogen gas evolution.
-
Dropwise Addition of Electrophile at 0 °C: Manages the exotherm of the alkylation step.
Protocol 2: Acylation to Form an Ester
This protocol details the synthesis of the acetate ester of this compound.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (10 mL per gram of phenol).
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Acylation: Cool the mixture to 0 °C. Add acetyl chloride (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be further purified by chromatography if necessary.
Causality Behind Experimental Choices:
-
Triethylamine as Base: A non-nucleophilic amine base is sufficient to scavenge the HCl byproduct without deprotonating the phenol, which is less nucleophilic than the amine.
-
Aprotic Solvent: Dichloromethane is a good solvent for all reactants and does not participate in the reaction.
-
Aqueous Work-up: The acid and base washes effectively remove unreacted starting materials and byproducts.
Visualizing Reaction Logic
To further clarify the concepts discussed, the following diagrams illustrate key pathways and decision-making processes.
Caption: Potential decomposition pathways for this compound.
Caption: A troubleshooting flowchart for common reaction issues.
Concluding Remarks
The successful application of this compound in synthesis hinges on a solid understanding of its chemical properties and potential for degradation. By carefully selecting reaction conditions, employing high-purity reagents, and maintaining an inert atmosphere, researchers can effectively mitigate the risk of decomposition and achieve high yields of their desired products. We hope this guide serves as a valuable resource in your experimental work. For further assistance, please do not hesitate to contact our technical support team.
References
-
Quora. (2016). Why do electron withdrawing substituents attached to phenols increase their acidic strength?Link
-
Khan Academy. (n.d.). Acidic strength of substituted phenols. Link
-
University of Calgary. (n.d.). Chapter 24: Phenols. Link
-
BrainKart. (2018). Reactions of phenols. Link
-
BYJU'S. (2019). The Explanation for the Acidity of Phenols. Link
-
ACS Publications. (2018). Ozonation of Para-Substituted Phenolic Compounds Yields p-Benzoquinones, Other Cyclic α,β-Unsaturated Ketones, and Substituted Catechols. Link
-
National Institutes of Health. (2016). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Link
-
ResearchGate. (2022). Proposed mechanisms for reactions between para-substituted phenols and excess free chlorine. Link
-
National Institutes of Health. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Link
-
PubMed. (2022). Chlorination of para-substituted phenols: Formation of α, β-unsaturated C4-dialdehydes and C4-dicarboxylic acids. Link
-
BenchChem. (2025). Stability of 3-(Trifluoromethyl)phenol under different reaction conditions. Link
-
ResearchGate. (2019). (PDF) Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Link
-
ResearchGate. (2022). Chlorination of para-substituted phenols: Formation of α, β-unsaturated C4-dialdehydes and C4-dicarboxylic acids. Link
-
Sigma-Aldrich. (n.d.). This compound. Link
-
Royal Society of Chemistry. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Link
-
ResearchGate. (n.d.). Generic mechanism for decomposition of phenols utilizing hydroxyl radicals. Link
-
Google Patents. (n.d.). EP0037353A1 - Process for the etherification of phenols. Link
-
National Institutes of Health. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Link
-
Royal Society of Chemistry. (2019). Theoretical study of sensitive reactions in phenol decomposition. Link
-
ResearchGate. (2019). Theoretical study of sensitive reactions in phenol decomposition. Link
-
ResearchGate. (2006). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Link
-
Texas Woman's University. (n.d.). Phenol SOP. Link
-
ResearchGate. (2005). Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor. Link
-
Beilstein Journal of Organic Chemistry. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Link
-
Google Patents. (n.d.). US4675454A - Catalytic etherification of phenols to alkyl aryl ethers. Link
-
University of Michigan. (2023). Phenol - Environment, Health & Safety. Link
-
Yale Environmental Health & Safety. (2022). Standard Operating Procedure - PHENOL. Link
-
Cornell University. (n.d.). Phenol SOP | Environment, Health and Safety. Link
-
Shell. (2023). Phenol - Cargo Handling Sheet. Link
-
PubMed Central. (2020). Relevant Developments in the Use of Three‐Component Reactions for the Total Synthesis of Natural Products. The last 15 Years. Link
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ResearchGate. (1993). Phenols Reactions with 1,1Difluorodichloroethene, 1,2Di(fluorochloro)ethene, and Trifluorochloroethene. Link
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Navigating the Complexities of 3-(1,1,2,2-Tetrafluoroethoxy)phenol Derivative NMR Spectra: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for interpreting the nuclear magnetic resonance (NMR) spectra of 3-(1,1,2,2-tetrafluoroethoxy)phenol derivatives. As a Senior Application Scientist, I understand the unique challenges these molecules present due to the intricate spin systems introduced by the tetrafluoroethoxy group. This guide is designed to provide you with practical, in-depth troubleshooting strategies and a clear understanding of the underlying principles governing these complex spectra. We will move beyond simple step-by-step instructions to explain the "why" behind the observations, empowering you to confidently analyze your data.
Understanding the Core Challenge: The Tetrafluoroethoxy Group
The 1,1,2,2-tetrafluoroethoxy (-OCHF₂CF₂H) substituent is the primary source of complexity in the NMR spectra of these phenol derivatives. The presence of four fluorine atoms and two protons within this group, coupled with their proximity to the aromatic ring, leads to a cascade of spin-spin couplings that can be daunting to dissect. This guide will break down these interactions and provide a systematic approach to interpretation.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered when working with these compounds.
Q1: Why is the proton NMR spectrum of the aromatic region so complex and not a simple set of doublets and triplets?
A1: The tetrafluoroethoxy group is a moderately electron-withdrawing substituent, which influences the electron density of the aromatic ring and, consequently, the chemical shifts of the aromatic protons.[1] More significantly, long-range couplings between the fluorine atoms of the ethoxy group and the aromatic protons can lead to additional splitting, transforming expected simple multiplets into more complex patterns. Specifically, ⁴J(H-F) and ⁵J(H-F) couplings, although small, can cause significant line broadening or even resolvable splitting in high-resolution spectra.
Q2: The proton signal for the -OCHF₂ group appears as a triplet of triplets. What does this splitting pattern tell me?
A2: This is a classic example of heteronuclear and homonuclear coupling. The proton in the -OCHF₂ group is coupled to two geminal fluorine atoms (²J(H-F)) and to the two vicinal protons on the adjacent -CF₂H group (³J(H-H)). The large geminal H-F coupling will split the proton signal into a triplet. Each of these lines is then further split into a triplet by the two adjacent protons, resulting in a "triplet of triplets." The magnitude of these coupling constants provides valuable structural information.
Q3: My ¹⁹F NMR spectrum shows two complex multiplets. How do I assign them to the -OCHF₂ and -CF₂H groups?
A3: The chemical shift is the primary indicator. The fluorine atoms in the -OCHF₂ group are directly attached to a carbon bonded to an oxygen atom, which is more electronegative than a carbon atom. This generally results in the -OCHF₂ fluorine signal appearing at a different chemical shift than the -CF₂H fluorine signal. Furthermore, the splitting patterns will differ. The -OCHF₂ fluorines will be coupled to the geminal proton (²J(F-H)) and the vicinal fluorines (³J(F-F)). The -CF₂H fluorines will be coupled to the geminal proton (²J(F-H)) and the vicinal fluorines (³J(F-F)). Analyzing these coupling patterns, often with the aid of 2D NMR techniques like ¹H-¹⁹F HETCOR, allows for unambiguous assignment.
Q4: I'm observing significant solvent effects on the chemical shift of the phenolic -OH proton. Why does this happen and how can I manage it?
A4: The chemical shift of a phenolic hydroxyl proton is highly sensitive to its environment, particularly hydrogen bonding interactions with the solvent.[2][3][4] In proton-donating or accepting solvents like DMSO-d₆ or methanol-d₄, the -OH signal can be broad and its chemical shift can vary significantly with concentration and temperature. To confirm the assignment of the -OH peak, a "D₂O shake" experiment is recommended.[5] Adding a drop of deuterium oxide (D₂O) to the NMR tube will result in the exchange of the phenolic proton for a deuterium atom, causing the -OH signal to disappear from the ¹H NMR spectrum.[5]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to resolving common problems encountered during the acquisition and interpretation of NMR data for these compounds.
Issue 1: Poor Resolution and Broad Peaks in the Aromatic Region
Possible Causes & Solutions:
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in line broadening.
-
Action: Prepare a more dilute sample. A concentration of 5-10 mg in 0.6-0.7 mL of solvent is a good starting point.
-
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.
-
Action: Ensure all glassware is scrupulously clean. If suspected, filter the NMR sample through a small plug of Celite or silica gel.
-
-
Unresolved Long-Range Couplings: As mentioned in FAQ Q1, small H-F couplings can manifest as peak broadening.
-
Action: Acquire the spectrum on a higher field NMR spectrometer. The increased spectral dispersion at higher fields may resolve these small couplings. Alternatively, applying a gentle line-broadening window function during data processing can sometimes improve the appearance of the spectrum by smoothing out the fine structure.
-
Issue 2: Difficulty in Assigning Aromatic Protons
Logical Workflow for Assignment:
Experimental Protocols:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Identify the signals in the aromatic region (typically 6.5-8.0 ppm).[6][7] Note their chemical shifts, integration, and multiplicity.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks in the COSY spectrum will connect coupled protons, helping to trace out the spin systems within the aromatic ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. This is crucial for assigning proton signals to specific positions on the phenol ring.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can help to confirm assignments and piece together the overall carbon skeleton.
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This is a powerful technique for this class of compounds. It will show correlations between protons and fluorine atoms that are coupled, confirming the presence and location of long-range H-F couplings.
Issue 3: Inaccurate Integration of Signals
Possible Causes & Solutions:
-
Insufficient Relaxation Delay (d1): If the delay between scans is too short, nuclei with long relaxation times (T₁) may not fully relax, leading to attenuated signal intensity and inaccurate integrals. This is particularly relevant for quaternary carbons and sometimes for protons in less mobile parts of the molecule.
-
Action: Increase the relaxation delay (d1). A value of 5 times the longest T₁ is recommended for quantitative measurements. For routine spectra, a d1 of 1-2 seconds is often sufficient, but for these molecules, a longer delay may be necessary.
-
-
Overlapping Peaks: If multiplets overlap, standard integration routines may not be able to accurately deconvolve the signals.
-
Action: Use the spectrometer's software to perform peak deconvolution or line-fitting to more accurately determine the area of each signal. Acquiring the spectrum at a higher field strength can also help to resolve overlapping signals.
-
Data Presentation: Typical NMR Data for a this compound Derivative
The following tables provide a general guide to the expected chemical shifts and coupling constants. Note that the exact values will vary depending on the other substituents on the phenol ring.
Table 1: Typical ¹H NMR Chemical Shifts
| Proton | Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (Hz) |
| Ar-H | 6.5 - 8.0 | m | J(H-H)ortho = 7-9, J(H-H)meta = 2-3, J(H-H)para = <1 |
| -OH | 4.0 - 7.0 (variable) | br s | - |
| -OCH F₂ | 6.0 - 6.5 | t | ²J(H-F) ≈ 50-55 |
| -CF₂H | 5.8 - 6.2 | tt | ²J(H-F) ≈ 50-55, ³J(H-F) ≈ 3-5 |
Table 2: Typical ¹⁹F NMR Chemical Shifts
| Fluorine | Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (Hz) |
| -OCF ₂H | -120 to -130 | d | ²J(F-H) ≈ 50-55, ³J(F-F) ≈ 8-12 |
| -CF ₂H | -135 to -145 | dt | ²J(F-H) ≈ 50-55, ³J(F-F) ≈ 8-12, ³J(F-H) ≈ 3-5 |
Table 3: Typical ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (ppm) | Multiplicity (in ¹³C{¹⁹F} decoupled) |
| Ar-C (Substituted) | 150 - 160 | s |
| Ar-C | 110 - 140 | d |
| -OC F₂H | 115 - 125 | t (¹J(C-F) ≈ 240-250 Hz) |
| -C F₂H | 105 - 115 | t (¹J(C-F) ≈ 240-250 Hz) |
Logical Relationships in Spectral Interpretation
By systematically integrating data from one- and two-dimensional NMR experiments, a self-validating structural elucidation can be achieved. Each piece of information acts as a constraint, and the final proposed structure must be consistent with all of the observed data.
References
- Dolbier, W. R., Jr. (n.d.). GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS. Wiley.
- J-Coupling. (n.d.). Weizmann Institute of Science.
- NMR Chemical Shifts. (n.d.).
- Sladojevich, F., et al. (2013). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. DOI: 10.1021/ja4059226
- Coupling constants for 1H and 13C NMR. (n.d.). University of California, Davis.
- Roberts, G. C. K. (2001). Fluorine NMR. University of Leicester.
- 19Fluorine NMR. (n.d.). University of Ottawa.
- Bagno, A., et al. (2006). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry. DOI: 10.1039/B609739H
-
The Precious Fluorine on the Ring: Fluorine NMR for biological systems. (2017). National Institutes of Health. Available at: [Link]
- Černusak, O., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. DOI: 10.1039/D2SC00744A
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. Available at: [Link]
-
Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy. (2013). National Institutes of Health. Available at: [Link]
- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). University of Nigeria.
- Effect of Electronic Interactions on NMR (1)J(CF) and (2)J(CF) Couplings in cis- and trans-4-t-Butyl-2-fluorocyclohexanones and Their Alcohol Derivatives. (2018).
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega. DOI: 10.1021/acsomega.2c00900
- The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. (1971).
- Chemical shifts. (n.d.). University College London.
- Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts.
- The Disappearing Act, or why my aromatics are absent in 1H NMR. (2020). Reddit.
- 1H NMR Chemical Shifts. (n.d.).
- FLUORINE COUPLING CONSTANTS. (1976). Progress in NMR Spectroscopy.
- Table of Characteristic Proton NMR Shifts. (n.d.). University of California, Los Angeles.
- Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
- Spin-Spin Splitting: J-Coupling. (n.d.).
- The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. (1971). SciSpace.
- Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.
- NMR Spectroscopy of Aromatic Compounds. (n.d.).
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. Available at: [Link]
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issues with the solubility of 3-(1,1,2,2-Tetrafluoroethoxy)phenol in reaction media
Welcome to the dedicated technical support guide for 3-(1,1,2,2-Tetrafluoroethoxy)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during its use in reaction media. We will explore the underlying principles governing its solubility and provide systematic, field-proven troubleshooting strategies to ensure the success of your experiments.
Introduction: The Challenge of Fluorinated Phenols
This compound (CAS 53997-99-2) is a valuable building block in modern organic synthesis, prized for the unique properties conferred by its fluorinated moiety.[1][2] However, the very features that make it attractive—the electron-withdrawing nature and lipophilicity of the tetrafluoroethoxy group combined with the polar, hydrogen-bonding capability of the phenolic hydroxyl group—create a dichotomous chemical nature. This often leads to frustrating solubility issues that can hinder reaction kinetics, reduce yields, and complicate product isolation.
This guide provides a first-principles approach to diagnosing and solving these solubility problems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in a standard organic solvent like Toluene or Hexane?
A1: The principle of "like dissolves like" is a useful starting point.[3] While the tetrafluoroethoxy group imparts significant non-polar character, the phenolic hydroxyl (-OH) group is polar and capable of strong hydrogen bonding. This dual nature means that purely non-polar hydrocarbon solvents are often poor choices as they cannot effectively solvate the polar -OH group. Conversely, highly polar protic solvents may not sufficiently solvate the fluorinated tail.
Q2: What are the general solubility characteristics I should expect from this compound?
A2: Based on its structure, this compound is expected to have moderate to good solubility in polar aprotic solvents such as Tetrahydrofuran (THF), Dioxane, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).[4] These solvents can accept hydrogen bonds from the phenolic proton and have sufficient polarity to interact with the molecule as a whole. Solubility in alcohols like ethanol or methanol is likely, but may be less than in polar aprotic solvents. It will have limited solubility in water and non-polar hydrocarbons.
Q3: My compound appears to dissolve, but the reaction is slow or incomplete. Could this be a solubility issue?
A3: Absolutely. Visual dissolution is not the same as achieving a concentration sufficient for an efficient reaction rate.[3] The dissolved concentration may be too low to support the desired kinetics. This is a common issue with poorly soluble starting materials and necessitates strategies to enhance solubility beyond simple solvent selection.[5]
Q4: Can I improve solubility by converting the phenol to its phenoxide?
A4: Yes, this is an excellent chemical modification strategy. The phenolic proton is weakly acidic (typical pKa around 10).[6] Deprotonation with a suitable base (e.g., NaH, K₂CO₃, NaOH) will form the sodium or potassium phenoxide salt. This ionic salt will have dramatically different solubility, favoring more polar solvents. This is a common tactic in reactions like Williamson ether synthesis where the phenoxide is the active nucleophile.[7]
In-Depth Troubleshooting Guides
Scenario 1: Complete or Near-Complete Insolubility of Starting Material
Your this compound remains as a solid or oil in the chosen reaction solvent, even with stirring.
This protocol provides a logical workflow for identifying a suitable solvent system with minimal material waste.
Protocol 1: Small-Scale Solvent Screening
-
Preparation: Arrange a series of small vials (e.g., 1-dram vials).
-
Aliquot: Add a small, consistent amount (e.g., 2-5 mg) of this compound to each vial.
-
Solvent Addition: Add a measured volume (e.g., 0.5 mL) of a candidate solvent to each vial. Refer to the Solvent Properties Table below.
-
Agitation: Agitate each vial vigorously (vortex) for 30-60 seconds.
-
Observation: Visually inspect for dissolution. Note if the compound is fully soluble, partially soluble, or insoluble.
-
Heating (Optional): Gently warm the vials that show partial solubility to observe the effect of temperature.
| Solvent | Relative Polarity [8] | Type | Boiling Point (°C) [9] | Key Considerations |
| Tetrahydrofuran (THF) | 0.207 | Polar Aprotic | 66 | Excellent general-purpose solvent. |
| Dioxane | 0.164 | Polar Aprotic | 101 | Higher boiling point alternative to THF. |
| Dimethylformamide (DMF) | 0.386 | Polar Aprotic | 153 | Very strong solvent, useful for stubborn cases.[4] |
| Acetonitrile (MeCN) | 0.460 | Polar Aprotic | 82 | Common in chromatography and reactions. |
| Dichloromethane (DCM) | 0.309 | Chlorinated | 40 | Good for less polar compounds, but low boiling. |
| Ethanol (EtOH) | 0.654 | Polar Protic | 78.5 | Can hydrogen bond, but may be too polar. |
| Toluene | 0.099 | Non-Polar | 111 | Unlikely to be effective alone. |
Scenario 2: Partial Solubility or Requirement for Advanced Methods
A single solvent provides insufficient solubility. The next steps involve more advanced techniques.
| Technique | Underlying Principle | When to Use | Recommended Protocol |
| Co-Solvency | A mixture of two or more miscible solvents creates a new solvent system with intermediate polarity, which can be fine-tuned to match the solute.[10][11] | When a single solvent is almost effective, but not quite. Excellent for optimizing reaction media. | Start with your "best" solvent and titrate in a second solvent (a "co-solvent") with different polarity. For example, if THF shows partial solubility, adding 10-20% DMF or NMP can significantly boost dissolving power. |
| Elevated Temperature | The solubility of most solids increases with temperature as the additional kinetic energy helps overcome the crystal lattice energy.[12] | If the compound is partially soluble at room temperature and the reaction is compatible with heating. | Slowly heat the reaction mixture while stirring and monitor for dissolution. Ensure the temperature does not exceed the boiling point of the solvent or cause degradation of reactants. |
| Sonication | High-frequency sound waves create cavitation bubbles that collapse and generate localized high energy, physically breaking apart solute agglomerates and enhancing the rate of dissolution.[3] | For kinetically slow dissolution processes or to break up stubborn solid material. | Place the reaction flask in an ultrasonic bath for 5-15 minute intervals.[3] This is a method to accelerate dissolution, not fundamentally change equilibrium solubility. |
| Phase-Transfer Catalysis (PTC) | For reactions involving an ionic species (like a phenoxide) and an organic substrate in immiscible phases (e.g., aqueous/organic). A PTC agent (e.g., a quaternary ammonium salt) shuttles the ion into the organic phase.[3] | When deprotonating the phenol with an aqueous base (e.g., NaOH) to react with a substrate in an organic solvent (e.g., Toluene). | Add a catalytic amount (1-5 mol%) of a PTC like tetrabutylammonium bromide (TBAB) to the biphasic mixture. |
Scenario 3: Compound Precipitates During the Reaction
The starting material initially dissolves but then crashes out of solution as the reaction proceeds, often upon addition of another reagent or a change in temperature.
Possible Causes & Solutions:
-
Change in Solvent Polarity: The addition of a non-polar reagent may have decreased the overall polarity of the reaction medium, causing the more polar starting material to precipitate.
-
Solution: Re-evaluate the solvent system. A more robustly polarizing co-solvent system (e.g., THF with 10% NMP) may prevent this. Alternatively, add the non-polar reagent more slowly or dissolved in a small amount of the reaction solvent.
-
-
Temperature Dependence: The reaction may have been initiated at a higher temperature where solubility was sufficient, but precipitation occurs upon cooling.[3]
-
Solution: Maintain a higher reaction temperature if the reaction chemistry allows. If the reaction must be run at a lower temperature, a better solvent system must be found using the screening methods above.
-
-
Reaction Consumption: Your starting material is being consumed to form a product that is insoluble in the reaction medium.
-
Solution: This can sometimes be advantageous, as the product precipitates in pure form (Le Chatelier's principle). However, if it coats the remaining starting material and halts the reaction, a different solvent in which both starting material and product are soluble is required.
-
Final Considerations
When troubleshooting, it is crucial to change only one variable at a time to isolate the effective parameter. Always consider the compatibility of any new solvent or technique with all reagents and intermediates in your reaction. In some extreme cases of insolubility, solvent-free reaction conditions, such as high-temperature ball-milling, may be an alternative to explore.[5]
References
- Slideshare. (n.d.). Methods of solubility enhancements.
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
- Sigma-Aldrich. (n.d.). This compound.
- Fluorochem. (n.d.). This compound.
- Patsnap Eureka. (2026, January 7). How to Enhance Alkane Solubility in Aqueous Media.
- ScienceDaily. (2021, May 20). Toward overcoming solubility issues in organic chemistry.
- Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Cheméo. (n.d.). Chemical Properties of Phenol, 3-fluoro- (CAS 372-20-3).
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- PubChemLite. (n.d.). This compound.
- Reddit. (2023, November 24). Solubility strategies : r/Chempros.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- PubChem. (n.d.). Phenol, 2-chloro-4-(1,1,2,2-tetrafluoroethoxy)-.
- (2023, August 31). Solubility of Organic Compounds.
- ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds.
- Google Patents. (n.d.). CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.
- Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation.
- Sciencemadness Wiki. (2024, March 5). Phenol.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
- ResearchGate. (2025, August 7). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling | Request PDF.
- (n.d.). Phenol Synthesis Part I.
- CK-12 Foundation. (2025, December 7). Preparation of Phenols.
- Organic Syntheses Procedure. (n.d.). hydrogenolysis of phenolic ethers: biphenyl.
- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
- (2022, September 8). Properties of Common Organic Solvents.
- (n.d.). Common Organic Solvents: Table of Properties1,2,3.
- (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.
- INTERNATIONAL UNION OF PURE AND APPLIED CHEMISTRY. (n.d.). SOLUBILITY DATA SERIES.
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- 12. quora.com [quora.com]
Technical Support Center: Optimization of Derivatization Reactions for GC-MS Analysis of Phenols
Welcome to the Technical Support Center for the derivatization of phenols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this critical sample preparation step. The derivatization of phenols is essential to increase their volatility and thermal stability, making them amenable to GC-MS analysis.[1][2][3] This process involves replacing the active hydrogen of the phenolic hydroxyl group with a non-polar functional group, which improves chromatographic peak shape and detection sensitivity.[1][4]
This resource is structured to provide both foundational knowledge and advanced troubleshooting guidance, ensuring you can optimize your derivatization reactions for robust and reproducible results.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you may have before starting or while optimizing your derivatization protocol.
Q1: Why is derivatization necessary for analyzing phenols by GC-MS?
Phenols possess polar hydroxyl groups that lead to poor volatility and thermal stability.[1] Direct injection of underivatized phenols into a GC-MS system often results in broad, tailing peaks and low sensitivity due to their tendency to adsorb onto active sites within the GC system. Derivatization converts these polar hydroxyl groups into less polar, more volatile, and more thermally stable derivatives, leading to improved chromatographic performance.[1][5][6]
Q2: What are the most common derivatization methods for phenols?
The most common derivatization techniques for phenols are silylation and acylation.[1]
-
Silylation: This is a versatile and widely used method that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][4] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][7]
-
Acylation: This method introduces an acyl group, such as an acetyl group, to the phenolic hydroxyl group. Acetic anhydride is a common acetylating agent.[1]
Q3: How do I choose between silylation and acylation?
The choice depends on your specific analytes, sample matrix, and analytical goals.[1]
-
Silylation is often preferred for its high reaction yields and applicability to a broad range of phenols. However, silylating reagents are highly sensitive to moisture, requiring strictly anhydrous conditions.[1][8]
-
Acylation is a robust and cost-effective alternative, particularly for less sterically hindered phenols.[1] It is less sensitive to moisture than silylation.
Q4: What are the critical parameters to control during a derivatization reaction?
Several factors can influence the success of your derivatization reaction:
-
Anhydrous Conditions: For silylation, the absence of water is critical as silylating reagents readily react with water, reducing the yield of the desired derivatives.[1][8]
-
Reaction Temperature and Time: These parameters must be optimized for each specific phenol and derivatizing reagent to ensure the reaction goes to completion.[3][9]
-
Solvent: The choice of solvent can significantly impact reaction rates. For example, silylation with BSTFA is much faster in acetone than in other common solvents.[10]
-
Reagent-to-Analyte Ratio: An excess of the derivatizing reagent is typically used to drive the reaction to completion.[9]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the derivatization of phenols for GC-MS analysis.
Problem 1: Low or No Derivatization Yield (No Peaks or Very Small Peaks)
Possible Causes & Solutions
-
Presence of Moisture (especially for silylation): Silylating reagents are highly moisture-sensitive.[1]
-
Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions.
-
Degradation of Reagent: Derivatization reagents can degrade over time, especially if not stored properly.
-
Solution: Use fresh reagents. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and at the recommended temperature.
-
-
Incorrect Reagent-to-Analyte Ratio: An insufficient amount of derivatizing reagent will result in an incomplete reaction.
-
Solution: Increase the excess of the derivatizing reagent. A mass ratio of 10:1 (reagent to sample) has been shown to be effective for BSTFA derivatization of polyphenols.[9]
-
-
Sample Loss During Preparation: The analyte of interest may be lost during sample extraction or solvent evaporation steps.
-
Solution: Optimize your sample preparation workflow. Use an internal standard to monitor recovery.[1]
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
-
Incomplete Derivatization: Residual underivatized phenols will interact with active sites in the GC system, causing peak tailing.
-
Solution: Re-optimize the derivatization reaction as described in "Problem 1." Ensure the reaction has gone to completion.
-
-
Active Sites in the GC System: Even with derivatization, highly active compounds can interact with the inlet liner, column, or detector.
-
Solution: Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. Cut a small portion (e.g., 10-20 cm) from the front of the column if it has become contaminated.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample. Use a column with a higher capacity (thicker film or wider internal diameter).
-
-
Improper Injection Technique: Slow or inconsistent injection can cause band broadening and distorted peak shapes.
-
Solution: Use a fast and consistent injection technique. An autosampler is highly recommended for improved reproducibility.
-
Problem 3: Poor Reproducibility (Retention Time Shifts and Variable Peak Areas)
Possible Causes & Solutions
-
Inconsistent Reaction Conditions: Variations in temperature, time, or reagent amounts between samples will lead to inconsistent derivatization.
-
Solution: Precisely control all reaction parameters. Use a heating block or oven for consistent temperature control. Use calibrated pipettes for accurate reagent addition.
-
-
Instability of Derivatives: Some derivatives may not be stable over time.
-
Solution: Analyze the samples as soon as possible after derivatization. To improve the stability of silyl derivatives for long-term storage, excess BSTFA can be hydrolyzed with a small amount of water followed by drying with anhydrous sodium sulfate.[10]
-
-
Leaks in the GC System: Leaks in the carrier gas flow path can cause retention time shifts and poor reproducibility.
-
Solution: Perform a leak check of the GC system, paying close attention to the injector septa, ferrules, and column connections.
-
-
Fluctuations in Oven Temperature or Carrier Gas Flow: Inconsistent GC conditions will lead to retention time shifts.[12]
-
Solution: Verify the stability of the GC oven temperature and carrier gas flow rate.
-
Problem 4: Presence of Ghost Peaks or Baseline Noise
Possible Causes & Solutions
-
Contamination: Contamination can be introduced from solvents, reagents, glassware, or the GC system itself.
-
Solution: Use high-purity solvents and reagents. Thoroughly clean all glassware. Run a blank analysis (derivatization reagent and solvent only) to identify potential sources of contamination.
-
-
Excess Derivatization Reagent or Byproducts: Excess reagent and its byproducts can elute as peaks in the chromatogram.[8]
-
Solution: While an excess of reagent is necessary, an excessive amount can interfere with the analysis. Optimize the reagent amount to be sufficient for complete derivatization without causing significant chromatographic interference. Some byproducts can be removed with a simple work-up procedure, such as a liquid-liquid extraction.[1]
-
-
Septum Bleed: Particles from a degraded septum can enter the inlet and cause ghost peaks.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
-
Column Bleed: Operating the column above its maximum temperature limit can cause the stationary phase to degrade and elute, resulting in a rising baseline.
-
Solution: Ensure the GC oven temperature does not exceed the column's maximum operating temperature. Condition the column properly.
-
Experimental Protocols & Data
Detailed Protocol: Silylation of Phenols using BSTFA + 1% TMCS
This protocol provides a step-by-step method for the silylation of phenols using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst. TMCS is often added to improve the derivatization of sterically hindered phenols.[4]
Materials:
-
Phenol standards or dried sample extract
-
BSTFA with 1% TMCS
-
Pyridine (or other suitable anhydrous solvent like acetone)[1][10]
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately transfer a known amount of the sample or standard into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous.[1]
-
Dissolution: Add 100 µL of pyridine (or another suitable solvent) to the vial to dissolve the dried residue.[1]
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[1]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[1] Note that optimization of reaction time and temperature may be necessary for specific phenols.[1] For some applications, the reaction can be completed in as little as 15 seconds at room temperature when using acetone as the solvent.[10]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis.
Data Presentation: Comparison of Common Derivatization Reagents
| Reagent | Abbreviation | Target Analytes | Key Advantages | Key Considerations |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Phenols, alcohols, carboxylic acids, amines | Highly effective, produces stable derivatives, good for a wide range of compounds.[1][7] | Highly moisture-sensitive, requires anhydrous conditions.[1][8] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Phenols, alcohols, carboxylic acids, amines | One of the most volatile silylating reagents, reducing interference from reagent peaks.[13] | Also highly moisture-sensitive.[8] |
| Acetic Anhydride | - | Phenols, alcohols, primary and secondary amines | Robust, cost-effective, less sensitive to moisture than silylating reagents.[1] | May not be suitable for sterically hindered phenols; requires a work-up step to remove excess reagent and byproducts.[1] |
| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | Phenols, alcohols, carboxylic acids, amines | Forms t-butyldimethylsilyl (TBDMS) derivatives which are more stable against hydrolysis than TMS derivatives and provide characteristic mass spectra.[7][14] | Slower reaction kinetics compared to BSTFA or MSTFA. |
Visualization of Workflows
General Derivatization Workflow
Caption: A generalized workflow for the derivatization of phenols prior to GC-MS analysis.
Troubleshooting Logic for Low Derivatization Yield
Caption: A decision tree for troubleshooting low derivatization yield in GC-MS analysis of phenols.
References
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace. Retrieved from [Link]
-
Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. (n.d.). PubMed. Retrieved from [Link]
-
Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization. (2020). Taylor & Francis Online. Retrieved from [Link]
-
A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. (2021). PubMed Central. Retrieved from [Link]
-
High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. (2004). ResearchGate. Retrieved from [Link]
-
General derivatization mechanism for phenol with MTBSTFA. (n.d.). ResearchGate. Retrieved from [Link]
-
What Is Derivatization In GC-MS? (2023). YouTube. Retrieved from [Link]
-
High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. (2004). PubMed. Retrieved from [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2018). PubMed Central. Retrieved from [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2018). MDPI. Retrieved from [Link]
-
Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (2003). PubMed. Retrieved from [Link]
-
Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions. (2007). ResearchGate. Retrieved from [Link]
-
Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved from [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (2011). MDPI. Retrieved from [Link]
-
Derivatization Methods in GC and GC/MS. (2012). ResearchGate. Retrieved from [Link]
-
Troubleshooting Guide. (n.d.). Restek. Retrieved from [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2022). YouTube. Retrieved from [Link]
-
Derivatization Methods in GC and GC/MS. (2012). Semantic Scholar. Retrieved from [Link]
-
Improve GC separations with derivatization for selective response and detection in novel matrices. (2016). ResearchGate. Retrieved from [Link]
-
Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. (2010). ResearchGate. Retrieved from [Link]
-
GC Troubleshooting: 7+ Common Problems and Their Solution. (2023). PharmaGuru. Retrieved from [Link]
-
GC Column Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Stability of Fluorinated Building Blocks
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for enhancing the stability of fluorinated building blocks in your experimental workflows. The inherent strength of the carbon-fluorine (C-F) bond provides exceptional stability, but challenges can arise under specific chemical environments.[1][2] This resource offers a structured approach to diagnosing and resolving these stability issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of fluorinated compounds.
Q1: Why is the carbon-fluorine bond considered so stable?
The stability of the C-F bond is due to a combination of factors. Fluorine is the most electronegative element, creating a highly polarized and strong covalent bond with carbon.[1] This bond has a high dissociation energy, approximately 488 kJ/mol, making it one of the strongest single bonds in organic chemistry.[1] This inherent strength confers resistance to oxidation, hydrolysis, and thermal degradation.[1]
Q2: Under what conditions can a trifluoromethyl (-CF3) group degrade?
While robust, the -CF3 group can be susceptible to degradation under certain conditions. The most common pathway is hydrolysis, which typically occurs under strong basic or alkaline conditions, converting the -CF3 group into a carboxylic acid (-COOH).[3][4] The presence of activating groups on an aromatic ring, such as a hydroxyl group ortho to the -CF3 group, can increase its susceptibility to hydrolysis in both acidic and basic media.[5] Photodegradation upon exposure to UV light is another potential pathway, which can break down the molecule to form products like trifluoroacetic acid.[3]
Q3: Are all C-F bonds on a molecule equally stable?
No, the stability of a C-F bond is highly dependent on its molecular environment. Factors that influence stability include:
-
Neighboring Functional Groups: Electron-withdrawing groups can decrease the basicity of nearby atoms and increase the stability of certain structures.[6] Conversely, activating groups can render a C-F bond more labile.[5]
-
Position on an Aromatic Ring: C-F bonds on electron-deficient aromatic rings are more susceptible to nucleophilic aromatic substitution (SNAr).[7]
-
Aliphatic vs. Aromatic: The stability can differ significantly. For example, benzylic-CF3 groups can be more prone to defluorination during photolysis compared to some heteroaromatic-CF3 motifs.[8]
-
Geminal Fluorination: The strength and length of C-F bonds change as more fluorine atoms are added to the same carbon. This geminal effect generally increases bond strength.[2]
Q4: What are the first steps I should take if I suspect my fluorinated compound is degrading?
A systematic approach is essential. Begin with forced degradation studies under a range of stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress.[3] Concurrently, use analytical techniques like HPLC, LC-MS, and ¹⁹F NMR to monitor the disappearance of the parent compound and the appearance of degradation products.[9][10] This will help identify the specific conditions under which your compound is unstable and provide clues about the degradation pathway.
Q5: How can I store fluorinated intermediates to ensure long-term stability?
Proper storage is critical. Key factors to control are:
-
Temperature: Lower temperatures are generally preferable to slow down potential degradation reactions. For many intermediates, storage at -20°C or below is recommended.[11]
-
Humidity: High humidity can promote hydrolysis. Store compounds in a dry environment, using desiccants if necessary.[11]
-
Light: Protect light-sensitive compounds by storing them in amber vials or in the dark to prevent photodegradation.[11]
-
Oxygen: For oxygen-sensitive compounds, store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[11]
Part 2: Troubleshooting Guides
This section provides in-depth, problem-solving workflows for specific stability issues you may encounter.
Guide 1: Unexpected Defluorination During Synthesis
Symptom: You observe the loss of one or more fluorine atoms from your building block during a reaction, confirmed by mass spectrometry showing a lower mass than expected or by ¹⁹F NMR analysis showing the disappearance of a characteristic signal.
Probable Causes:
-
Strong Nucleophiles/Bases: Potent nucleophiles or bases can displace fluoride, particularly on electron-deficient systems (e.g., SNAr reactions).[7]
-
Lewis Acid Activation: Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage.[7]
-
Transition Metal Catalysis: Some transition metal catalysts can activate C-F bonds, leading to undesired defluorinative side reactions.[7][12]
-
Reductive Conditions: Strong reducing agents, including certain metals or radical conditions, can lead to defluorination.[13]
Caption: Troubleshooting workflow for unexpected defluorination.
-
Protocol 1: Mitigating Base/Nucleophile-Induced Defluorination
-
Reagent Screening: If using a strong base like an alkoxide or organolithium, consider switching to a weaker, non-nucleophilic base (e.g., carbonates like K₂CO₃ or Cs₂CO₃, or hindered amines like DBU).
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Defluorination often has a higher activation energy than the desired reaction.
-
Solvent Choice: Use aprotic polar solvents (e.g., DMF, DMSO) for SNAr reactions, but be aware they can promote nucleophilicity. If defluorination is severe, consider less polar solvents like THF or Dioxane.
Causality: Strong bases can deprotonate substrates, leading to elimination pathways, or act as nucleophiles in SNAr reactions, displacing fluoride.[7] Milder conditions and reagents reduce the kinetic favorability of these side reactions.
-
Guide 2: Hydrolytic Instability in Aqueous or Protic Media
Symptom: Your fluorinated compound degrades when exposed to aqueous buffers, protic solvents (like methanol or ethanol), or even atmospheric moisture over time. This is often observed as the formation of a carboxylic acid from a -CF₃ group or a ketone from a -CF₂ group.
Probable Causes:
-
pH-Dependent Hydrolysis: The stability of many fluorinated groups is pH-dependent. Trifluoromethyl groups are particularly susceptible to hydrolysis under strong basic conditions.[3] N-CF₃ amines can show instability in highly acidic or basic solutions.[14]
-
Activating Neighboring Groups: The presence of certain functional groups can electronically activate the fluorinated moiety towards hydrolysis. For example, a hydroxyl (-OH) or amino (-NH₂) group ortho or para to a benzotrifluoride can facilitate nucleophilic attack by water or hydroxide.[5]
-
Elevated Temperature: As with most reactions, the rate of hydrolysis increases with temperature.
-
Protocol 2: pH-Stability Profile Analysis
-
Prepare Buffers: Create a series of aqueous buffers across a relevant pH range (e.g., pH 2, 4, 7.4, 9, 12).
-
Incubation: Prepare stock solutions of your compound in a water-miscible organic solvent (e.g., ACN, DMSO). Dilute an aliquot into each buffer to a final concentration suitable for analysis (e.g., 10 µM). Ensure the final organic solvent concentration is low (<1-5%) to minimize its effect.
-
Time-Point Analysis: Incubate the solutions at a controlled temperature (e.g., RT, 37°C, 50°C). At various time points (e.g., 0, 2, 6, 24, 48 hours), withdraw a sample, quench any reaction if necessary (e.g., by neutralizing the pH or freezing), and analyze by HPLC or LC-MS.
-
Data Plotting: Plot the percentage of the remaining parent compound against time for each pH value to determine the degradation kinetics.
Trustworthiness: This systematic approach provides quantitative data on your compound's stability profile, allowing for informed decisions on formulation, reaction conditions, and storage buffers.
-
| Fluorinated Motif | General Stability in Acid (pH < 4) | General Stability in Neutral (pH 6-8) | General Stability in Base (pH > 9) | Key Considerations |
| Aryl-CF₃ | High | Very High | Moderate to Low[3] | Stability decreases significantly with activating groups (e.g., -OH) on the ring.[5] |
| Aliphatic-CF₃ | Very High | Very High | High | Generally more stable than Aryl-CF₃ due to lack of an activating aromatic system. |
| Aryl-F | Very High | Very High | High | Can be labile in SNAr reactions on highly electron-deficient rings.[7] |
| -OCF₃ | High | Very High | Very High | Generally considered a highly stable group. |
| -SCF₃ | Moderate | High | High | Can be susceptible to oxidation at the sulfur atom. |
| N-CF₃ | Low to Moderate[14] | High | Moderate[14] | Stability is highly dependent on the nature of the amine (secondary, tertiary, aromatic).[14] |
Part 3: Advanced Analytical and Stabilization Techniques
Analytical Methods for Stability Monitoring
A multi-faceted analytical approach is crucial for accurately assessing the stability of fluorinated building blocks.
-
¹⁹F NMR Spectroscopy: This is the most direct method for observing the chemical environment of the fluorine atoms. The disappearance of the parent signal and the appearance of new signals (including fluoride ion, F⁻, around -120 ppm) provides unequivocal evidence of degradation and can help identify fluorinated degradation products.[10]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for separating the parent compound from its degradation products and identifying them by their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide exact mass data to help elucidate the structures of unknown degradants.[9]
-
HPLC (High-Performance Liquid Chromatography): A robust quantitative tool for measuring the concentration of the parent compound over time during stability studies.[9]
-
Ion-Selective Electrode (ISE): Can be used to specifically quantify the amount of free fluoride ion (F⁻) released into a solution, providing a direct measure of C-F bond cleavage.[15]
Caption: Workflow for conducting a forced degradation study.
References
-
Hydrolytic Stability of the Trifluoromethyl Group on the Aromatic Nucleus. Journal of Organic Chemistry. [Link]
-
Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography A. [Link]
-
Investigation of hydrolytic stability of N-trifluoromethyl secondary and tertiary amines. ResearchGate. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]
-
The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry. [Link]
-
Synthetic Advantages of Defluorinative C–F Bond Functionalization. Angewandte Chemie International Edition. [Link]
-
Synthetic Advantages of Defluorinative C−F Bond Functionalization. ResearchGate. [Link]
-
Transition-metal-catalyzed asymmetric defluorinative reactions. Organic Chemistry Frontiers. [Link]
-
Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Semantic Scholar. [Link]
-
Fluorophilic boronic acid copolymer surfactant for stabilization of complex emulsion droplets with fluorinated oil. Lab on a Chip. [Link]
-
Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega. [Link]
-
Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]
-
Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(I)/I(III) catalysis. Chemical Society Reviews. [Link]
-
Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Microbial Biotechnology. [Link]
-
CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART III. PHENYLBISTRIFLUOROMETHYLPHOSPHINE AND RELATED COMPOUNDS. Canadian Journal of Chemistry. [Link]
-
Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. [Link]
-
Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. [Link]
-
Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal. MDPI. [Link]
-
Stabilization of Liposomes by Perfluorinated Compounds. ACS Omega. [Link]
-
Carbon–fluorine bond. Wikipedia. [Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. [Link]
-
Determination of the Thermal Stability of Perfluoroalkylethers. NASA Technical Memorandum. [Link]
-
The Variability of C-F Bonds Governs the Formation of Specific Structural Motifs in Fluorinated Graphenes. ResearchGate. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate. [Link]
-
How to ensure the stability of fluorinated pharmaceutical intermediates during storage? Synco-chem. [Link]
-
Modern Strategies in Organofluorine Chemistry. Thieme. [Link]
- Fluoroalkanes Properties of fluoroalkanes.University of Birmingham.
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Technical Support Center: Strategies for Mitigating Tar Formation in Phenol Reactions
Welcome to the technical support center for phenol chemistry. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet challenging issue of tar formation during reactions involving phenols. The high reactivity of the phenolic ring, while advantageous for many transformations, makes it susceptible to side reactions, primarily oxidation and polymerization, which manifest as intractable tars. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you achieve cleaner reactions and higher yields.
Core Principles for Preventing Tar Formation
The phenolic hydroxyl group is a powerful activating, ortho/para-directing substituent. This high activation makes the aromatic ring exceptionally electron-rich and thus highly susceptible to over-reaction or oxidation, leading to the formation of complex, high-molecular-weight tars.[1] Understanding the root causes allows us to implement several core strategies applicable across various reaction types.
dot graph "Core_Principles" { layout=neato; node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_Causes" { label="Root Causes of Tar Formation"; bgcolor="#F1F3F4"; C1 [label="Over-activation of Ring", fillcolor="#FBBC05", fontcolor="#202124"]; C2 [label="Oxidation of Phenol/Products", fillcolor="#FBBC05", fontcolor="#202124"]; C3 [label="Exothermic Runaway", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_Strategies" { label="Preventative Strategies"; bgcolor="#F1F3F4"; S1 [label="Strict Temperature\nControl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S2 [label="Use of Milder\nReagents/Catalysts", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S3 [label="Protecting Group\nChemistry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S4 [label="Control of\nStoichiometry & Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S5 [label="Solvent Selection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
C1 -> S3 [label="Moderates reactivity"]; C1 -> S2 [label="Reduces electrophilicity"]; C2 -> S1 [label="Slows oxidation kinetics"]; C2 -> S2 [label="Less oxidizing conditions"]; C3 -> S1 [label="Dissipates heat"]; C3 -> S4 [label="Controls reaction rate"]; C1 -> S5 [label="Influences selectivity"]; } dot Caption: Core causes of tar formation and their corresponding preventative strategies.
Troubleshooting Guide & FAQs for Specific Reactions
This section addresses common problems in a question-and-answer format, providing both the mechanistic reasoning and actionable solutions.
Nitration Reactions
Q: My phenol nitration with nitric acid is producing a dark, tarry mess with very low yield of the desired nitrophenol. What is happening and how can I fix it?
A: Cause & Troubleshooting:
This is a classic problem arising from the dual nature of nitric acid as both a nitrating agent and a potent oxidizing agent. The electron-rich phenol ring is easily oxidized by concentrated nitric acid, leading to quinone-like structures which then polymerize into tar.[1][2] This oxidation is highly exothermic, and the resulting temperature increase can accelerate further decomposition.
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature below 10°C, ideally between 0-5°C, using an ice-salt bath. Lower temperatures significantly slow the rate of oxidative side reactions.[3]
-
Use Dilute Nitric Acid: Using dilute nitric acid (e.g., 20-30% in water) reduces the oxidizing potential of the medium, favoring the desired electrophilic substitution over oxidation.[1][3]
-
Controlled Addition: Add the nitrating agent dropwise to the phenol solution with vigorous stirring. This prevents localized "hot spots" where exothermic oxidation can initiate.[4]
-
Alternative Nitrating Agents: For cleaner reactions and better regioselectivity, consider using milder nitrating agents.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Dilute HNO₃ | H₂O, 0-10°C | Inexpensive, readily available | Prone to oxidation and tarring, modest yields.[2] |
| Acetyl Nitrate (in situ) | Acetic Anhydride, HNO₃, <0°C | Cleaner reaction, good yields | Requires careful preparation and handling. |
| NaNO₃ / H₂SO₄ | H₂O, <20°C | Milder than concentrated HNO₃ | Can still produce tars if not controlled.[4] |
| Nitrous Acid (HNO₂) | NaNO₂, H⁺, then oxidation | Excellent para-selectivity, avoids oxidation | Two-step process (nitrosation then oxidation).[5] |
Friedel-Crafts Acylation & Alkylation
Q: I'm attempting a Friedel-Crafts acylation on phenol, but I'm getting a complex mixture and significant charring. What's going wrong?
A: Cause & Troubleshooting:
Phenols are challenging substrates for Friedel-Crafts reactions for two main reasons. First, the Lewis acid catalyst (e.g., AlCl₃) can coordinate with the lone pairs on the phenolic oxygen. This deactivates the ring and can require stoichiometric amounts of the catalyst.[6][7] Second, the reaction can proceed via two pathways: C-acylation on the ring or O-acylation on the hydroxyl group to form an ester.[7] The O-acylated ester can then rearrange to the C-acylated product (Fries Rearrangement) under thermodynamic control, often at higher temperatures that also promote tarring.[8]
dot graph "Friedel_Crafts_Phenol" { rankdir=LR; node [shape=box, style="filled", fontname="Arial"];
Phenol [label="Phenol + Acyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"];
subgraph "cluster_Paths" { label="Reaction Pathways"; bgcolor="#FFFFFF"; O_Acyl [label="O-Acylation\n(Kinetic Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_Acyl [label="C-Acylation\n(Thermodynamic Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Ester [label="Phenyl Ester", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ketone [label="Hydroxyaryl Ketone", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Fries [label="Fries\nRearrangement", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Tar [label="Tar Formation", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Phenol -> O_Acyl [label="Low Temp,\nNo/Weak Catalyst"]; Phenol -> C_Acyl [label="High Temp,\nStrong Lewis Acid"]; O_Acyl -> Ester; C_Acyl -> Ketone; Ester -> Fries [label=">1 eq. AlCl₃,\nHeat"]; Fries -> Ketone; {C_Acyl, Fries} -> Tar [color="#EA4335", style=dashed, label="Side Reaction"]; } dot Caption: Competing pathways in the Friedel-Crafts acylation of phenol.
Solutions:
-
Protect the Hydroxyl Group: The most reliable method is to protect the phenol as an ether (e.g., methyl or benzyl ether) before the reaction. Ethers are still activating and ortho/para-directing but do not interfere with the Lewis acid. The protecting group can be cleaved post-acylation.[6][9][10]
-
Use Excess Phenol (Alkylation): In alkylation reactions, using an excess of phenol can help minimize polyalkylation, a common source of high-molecular-weight byproducts.[11]
-
Lower Reaction Temperatures: Elevated temperatures, especially in alkylations, are a primary cause of tar formation.[11] Running the reaction at the lowest feasible temperature can significantly improve the outcome.
-
Consider Alternative Catalysts: For some transformations, strong Brønsted acids like triflic acid (TfOH) can promote the reaction under milder conditions than traditional Lewis acids.[12]
Halogenation
Q: When I try to brominate phenol using Br₂ in a polar solvent, I get an immediate white precipitate, but also a lot of reddish-brown tar during workup. How do I achieve clean monobromination?
A: Cause & Troubleshooting:
The hydroxyl group is so strongly activating that halogenation of phenol is often difficult to control. In polar solvents like water, ionization to the highly nucleophilic phenoxide ion occurs, leading to rapid and exhaustive substitution to form 2,4,6-trihalophenol.[2][3][13] The formation of HBr as a byproduct can further catalyze polymerization and degradation.
Solutions:
-
Use a Nonpolar Solvent: Switching to a nonpolar solvent like carbon disulfide (CS₂), chloroform, or carbon tetrachloride (CCl₄) at low temperatures (~0-5°C) suppresses the ionization of phenol and moderates the reactivity, allowing for controlled monohalogenation.[3][13][14]
-
Control Stoichiometry: Use only one equivalent of the halogen (e.g., Br₂) and add it slowly to the phenol solution.
-
Use Milder Reagents: For very sensitive substrates, N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be used as milder sources of electrophilic halogens.[14] Recent methods using reagents like PIDA–AlBr₃ also offer mild conditions for bromination.[15]
Condensation with Aldehydes/Ketones (Phenol-Formaldehyde Type Reactions)
Q: I am trying to synthesize a specific bisphenol by condensing phenol with a ketone under acidic conditions, but the reaction is forming an insoluble, cross-linked polymer (a resin). How can I control this?
A: Cause & Troubleshooting:
This is an intended outcome in the production of phenolic resins like Bakelite, but a problematic side reaction when targeting specific small molecules.[16][17] Phenol can react with formaldehyde or other aldehydes at the ortho and para positions. The resulting hydroxymethylphenols are themselves reactive and can condense further, forming methylene bridges and leading to extensive cross-linking and polymerization.[16][18][19]
Solutions:
-
Control Stoichiometry: Use a molar excess of phenol relative to the aldehyde/ketone. This ensures that the electrophile is more likely to react with two separate phenol molecules rather than with an already-substituted hydroxymethylphenol, thus favoring dimer (bisphenol) formation over polymerization.[16]
-
Block Reactive Sites: Use a phenol that is already substituted at the para-position (e.g., p-cresol). This blocks one of the most reactive sites, forcing condensation to occur only at the ortho positions and limiting the potential for cross-linking.
-
Optimize Catalyst and Temperature: The reaction can be either acid- or base-catalyzed, and the rate is highly dependent on pH and temperature.[16][18] Carefully screen catalysts and run the reaction at the lowest temperature that provides a reasonable rate to disfavor the higher activation energy pathways leading to polymerization.
General FAQs
Q1: What is the single most important parameter to control to avoid tar? A1: Temperature. Almost all polymerization and oxidation side reactions have a higher activation energy than the desired electrophilic substitution. Therefore, maintaining strict, low-temperature control is the most effective universal strategy for minimizing tar formation.[11][20]
Q2: My reaction mixture is clean, but tar forms during workup or distillation. Why? A2: This often indicates that the product itself is unstable to heat or residual acid/base from the workup. Dihydroxybenzene products, for example, are known to be particularly sensitive and can condense and polymerize during distillation, especially if catalyst residues or metal ions are present.[21] Ensure complete neutralization and quenching before any heating steps. Consider purification by chromatography at room temperature or crystallization instead of distillation for thermally sensitive products. Adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) during workup can sometimes inhibit the oxidation of sensitive products.[22]
Q3: Can protecting groups always solve the problem? A3: Protecting the phenolic hydroxyl is a powerful strategy to prevent O-acylation and moderate the ring's reactivity.[9] Common protecting groups include methyl ethers, benzyl ethers, or silyl ethers.[10] However, this adds two steps to the synthesis (protection and deprotection) and requires that the protecting group is stable to the reaction conditions and can be removed without affecting the rest of the molecule (orthogonal protection).[23][24] It is often the most robust, but not always the most efficient, solution.
Q4: How can I remove tar once it has formed? A4: Removing tar is difficult. If the desired product is acidic (like phenol itself), an acid-base extraction can be effective. Dissolving the crude mixture in an organic solvent and extracting with an aqueous base (like NaOH) will move the phenolic product into the aqueous layer as the phenoxide salt, leaving the nonpolar tar behind.[25] The aqueous layer can then be re-acidified to precipitate the purified product. For non-acidic products, column chromatography is often the only option, but can be challenging due to the insolubility of the tar.
References
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Protecting groups. Oxford Learning Link. [Link]
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Protecting Groups. chem.iitb.ac.in. [Link]
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Protecting Groups. organic.chemistry.or.jp. [Link]
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Electrophilic Substitution of Phenols. Chemistry LibreTexts. [Link]
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Phenol formaldehyde resin. Wikipedia. [Link]
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Phenolic tar formation during products separation of diphenols synthesis by phenol hydroxylation. ResearchGate. [Link]
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Formation and inhibition of phenolic tars in process for preparation of diphenols by the hydroxylation of phenol. ResearchGate. [Link]
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Mono-Nitration of Phenol [Tarr Elimination Method]. Sciencemadness Discussion Board. [Link]
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Electrophilic Aromatic Substitution Reactions of Phenols. University of Calgary. [Link]
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Phenol formaldehyde resin. chemeurope.com. [Link]
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Regulating phenol tar in pyrolysis of lignocellulosic biomass: Product characteristics and conversion mechanisms. PubMed. [Link]
-
Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. National Institutes of Health. [Link]
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Formation Mechanism of Biomass Aromatic Hydrocarbon Tar on Quantum Chemistry. IOP Conference Series: Earth and Environmental Science. [Link]
-
Mechanisms and kinetics of homogeneous secondary reactions of tar from continuous pyrolysis of wood chips. Verenum. [Link]
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Protecting group. Wikipedia. [Link]
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How Is Phenol-Formaldehyde Resin Synthesized? YouTube. [Link]
-
Phenol reaction. SlideShare. [Link]
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Reactions of Phenols. Chemistry Steps. [Link]
-
Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]
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How is phenol isolated from coal tar? Quora. [Link]
-
How can i perform Friedel crafts acylation with phenol? ResearchGate. [Link]
-
Removal of Phenolic Compounds from Wastewater Through an Alternative Process with Zero-Valent Magnesium as Reactive Material. MDPI. [Link]
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About Phenol Formaldehyde Resin. Xometry. [Link]
-
Acylation of Phenols. University of Calgary. [Link]
- Method of phenol extraction
-
Inhibition of Free Radical Polymerization: A Review. National Institutes of Health. [Link]
-
Procedure for Friedel-Crafts Acylation of Phenol. Reddit. [Link]
-
Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine. ACS Publications. [Link]
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Phenol-formaldehyde resin. Britannica. [Link]
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Effect of reaction temperature on phenol removal at different time... ResearchGate. [Link]
-
Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]
-
Separation of Phenolic Compounds from Coal Tar. ResearchGate. [Link]
-
Sulphonation of phenol /temperature / kinetically controlled & thermodynamically controlled product. YouTube. [Link]
-
Nitration of Phenols. Khan Academy. [Link]
-
(PDF) Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine. ResearchGate. [Link]
-
Effect of temperature on phenol red decolorization through different... ResearchGate. [Link]
-
(PDF) Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]
-
(PDF) DEPHENOLIZATION OF COAL TAR HEAVY FRACTIONS: A REAGENT - FREE METHOD FOR PHENOL RECOVERY. ResearchGate. [Link]
-
What will happen if halogenonium ion attacks phenol and what will be the mechanism of this reaction? Quora. [Link]
-
ring reactions of phenol. Chemguide. [Link]
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Technical Support Center: Workup Procedures for Reactions Involving 3-(1,1,2,2-Tetrafluoroethoxy)phenol
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-(1,1,2,2-Tetrafluoroethoxy)phenol (CAS 53997-99-2). This document provides in-depth, experience-driven guidance on the critical workup and purification stages of reactions involving this versatile fluorinated building block. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot issues and optimize your synthetic outcomes.
Part 1: Core Compound Properties & Strategic Considerations
Before addressing specific workup problems, it's crucial to understand the physicochemical properties of this compound, as these directly influence the design of any successful separation and purification strategy.
The key features are its phenolic hydroxyl group and the highly fluorinated tetrafluoroethoxy tail. The phenol group provides an acidic handle (pKa ≈ 8-9, estimated) that is essential for acid-base extraction techniques. The fluorinated chain significantly increases the compound's lipophilicity and can alter its solubility profile compared to non-fluorinated analogues, sometimes leading to challenging workup phenomena like emulsion formation.
Key Physical & Chemical Properties
| Property | Value / Observation | Implication for Workup |
| Molecular Formula | C₈H₆F₄O₂[1][2] | --- |
| Molecular Weight | 210.13 g/mol [2] | Useful for characterization and reaction stoichiometry. |
| Physical State | Liquid or low-melting solid[2] | Can be handled as a liquid at slightly elevated temperatures. |
| Acidity (pKa) | Estimated 8-9 | More acidic than simple phenols (pKa ~10) due to the electron-withdrawing -OCF₂CF₂H group. This allows for selective deprotonation with moderately strong bases (e.g., K₂CO₃, Na₂CO₃) and subsequent extraction into an aqueous basic layer. |
| Solubility | Generally soluble in common organic solvents (DCM, EtOAc, THF, DMF).[3][4] Limited solubility in non-polar solvents like hexanes and low solubility in water. | Good solubility in extraction solvents is advantageous. Poor solubility in hexanes can be exploited for precipitation or during column chromatography. |
| Octanol/Water Partition Coefficient (logP) | Predicted XlogP: 3.2[5] | Indicates high lipophilicity. The compound will strongly prefer the organic phase in a standard aqueous workup unless its ionic (phenoxide) form is generated. |
Part 2: Frequently Asked Questions & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common challenges encountered during the workup of reactions involving this compound.
Aqueous Workup & Extraction
Question 1: I've completed my O-alkylation reaction and quenched it with water. Now I have a persistent emulsion that won't separate. What should I do?
Answer: Emulsion formation is a frequent issue with fluorinated compounds due to their unique surfactant-like properties. Here is a systematic approach to breaking an emulsion:
-
Explanation of Cause: The fluorinated tail of your compound can stabilize the interface between the organic and aqueous layers, preventing coalescence of droplets. High concentrations of salts or polar byproducts can exacerbate this.
-
Troubleshooting Steps:
-
Add Brine: The first and simplest step is to add a saturated aqueous solution of sodium chloride (brine).[6] This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break the emulsion.
-
Patience & Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, a gentle swirling or rolling motion, rather than vigorous shaking, is sufficient to encourage separation.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. The large surface area can help to break up the stabilized droplets.
-
Solvent Modification: Add more of the organic extraction solvent to dilute the mixture. Alternatively, adding a small amount of a different solvent (e.g., a little THF or ethanol if you are using EtOAc) can sometimes alter the interfacial tension enough to resolve the layers.
-
Centrifugation: If available, centrifuging the mixture is a highly effective, albeit less common, method for forcing phase separation.
-
Question 2: How do I effectively remove unreacted this compound starting material from my less-acidic product?
Answer: This is a classic scenario where an acid-base extraction is the most powerful tool. The strategy relies on selectively converting the acidic phenol into its water-soluble salt (phenoxide).
-
Expertise & Logic: The pKa of this compound is lower than that of many other functionalities, making it relatively easy to deprotonate. A wash with a mild aqueous base will selectively extract the phenol into the aqueous layer, leaving your neutral or less-acidic product behind in the organic phase.
-
Recommended Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the organic layer 2-3 times with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).
-
Self-Validation Check: After the base washes, you can test a drop of the final aqueous wash with pH paper to ensure it is still basic. If it becomes neutral or acidic, it means you have not used enough base to remove all the phenol.
-
To confirm removal, you can spot the organic layer on a TLC plate against a standard of the starting phenol.
-
Finally, wash the organic layer with water and then brine to remove residual base and salts before drying.[7][8]
-
Question 3: My reaction was run in a high-boiling polar aprotic solvent like DMF or DMSO. How do I get rid of it during workup?
Answer: Solvents like DMF and DMSO are completely water-miscible, and this property is key to their removal. The common mistake is not using enough water to effectively partition them out of the organic layer.
-
The "Lots of Water" Rule: Dilute your reaction mixture with a primary extraction solvent (e.g., EtOAc, ether). Wash this organic solution with copious amounts of water—at least 5-10 times the volume of the DMF/DMSO used.[9]
-
Trustworthy Protocol:
-
For a reaction run in 10 mL of DMF, dilute the cooled mixture with 100 mL of EtOAc.
-
Transfer to a separatory funnel and wash with water (5 x 50 mL).
-
Follow with a brine wash (1 x 50 mL) to help remove the last traces of water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.[6]
-
Verification: After solvent removal, you can check for residual DMF/DMSO by ¹H NMR. DMF shows singlets around 8.0, 2.9, and 2.7 ppm, while DMSO has a characteristic singlet around 2.5 ppm.
-
Purification
Question 4: What's the best way to purify my final product by column chromatography? I'm having trouble with streaking and poor separation.
Answer: The fluorinated nature of your compound can lead to non-ideal behavior on silica gel. Here are some field-proven tips for successful chromatographic purification.
-
Solvent System (Eluent) Selection:
-
Start Lean: Due to its lipophilicity, your compound will likely move quickly on the column. Begin with a very non-polar mobile phase, such as 1-2% EtOAc in hexanes or petroleum ether, and gradually increase the polarity.
-
Tailing/Streaking: Phenols can streak on silica gel due to strong interaction with acidic silanol groups. To mitigate this, you can:
-
Add 0.5-1% triethylamine (Et₃N) to your eluent to deactivate the silica.
-
Alternatively, adding 0.5-1% acetic acid can sometimes help by ensuring the phenol remains fully protonated, but this is less common.
-
-
-
Sample Loading:
-
Always dry-load your sample if possible, especially if it is not very soluble in the initial eluent. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of your column. This leads to sharper bands and better separation.
-
-
General Best Practices:
Part 3: Exemplary Protocol: O-Alkylation Workup
This section provides a detailed, self-validating protocol for the workup and purification of a typical Williamson ether synthesis reaction using this compound.
Reaction: this compound + Alkyl Halide (e.g., Benzyl Bromide) with K₂CO₃ in DMF.
Step-by-Step Methodology:
-
Reaction Quench & Solvent Removal Prep:
-
After confirming reaction completion by TLC, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with 10 volumes of Ethyl Acetate (e.g., for 5 mL DMF, add 50 mL EtOAc). This prepares the mixture for effective washing.[6]
-
-
Aqueous Workup - Removal of DMF and Salts:
-
Transfer the diluted mixture to a separatory funnel.
-
Wash thoroughly with water (3 x 50 mL for a 5 mL DMF scale). Vigorous shaking is required. If an emulsion forms, refer to the troubleshooting guide above.
-
Rationale: This step removes the bulk of the water-soluble DMF and inorganic salts (KBr, excess K₂CO₃).[6][9]
-
-
Aqueous Workup - Removal of Unreacted Phenol:
-
Wash the organic layer with 1 M Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (Na₂CO₃) solution (2 x 25 mL).
-
Self-Validation: Check the pH of the second aqueous wash. It should be strongly basic, indicating that the base is no longer being consumed by the acidic phenol.
-
Rationale: This crucial step removes any unreacted starting material by converting it to its water-soluble phenoxide form.
-
-
Final Washes & Drying:
-
Wash the organic layer with water (1 x 25 mL) to remove any residual NaOH or Na₂CO₃.
-
Wash with brine (1 x 25 mL) to initiate the drying process and break any minor emulsions.[6]
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and wash the solid with a small amount of fresh EtOAc.[7]
-
-
Concentration & Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel, using a gradient eluent system such as 0% to 10% Ethyl Acetate in Hexanes.[6]
-
References
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
Chevron. (2023). Safety Data Sheet. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
DOI. (n.d.). Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. Retrieved from [Link]
-
ResearchGate. (n.d.). Late‐Stage Deoxyfluorination of Phenols with PhenoFluorMix. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chromatography Online. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
PubMed. (2006). Alkylation of phenol: a mechanistic view. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols. Retrieved from [Link]
-
Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Retrieved from [Link]
-
Moravek. (n.d.). Understanding Compound Purification Practices. Retrieved from [Link]
-
Natural Chemistry Research Group. (n.d.). Compound Purification. Retrieved from [Link]
-
ResearchGate. (2014). The physical properties and solubility parameters (δ) of organic solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Reactions with 3-(1,1,2,2-Tetrafluoroethoxy)phenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in reactions involving 3-(1,1,2,2-Tetrafluoroethoxy)phenol. Our goal is to synthesize technical accuracy with field-proven insights to help you navigate the unique challenges presented by this fluorinated building block.
Section 1: Understanding the Reactivity of this compound
This compound is a valuable synthon in modern chemistry, prized for the unique physicochemical properties the tetrafluoroethoxy moiety imparts to target molecules, such as enhanced metabolic stability and lipophilicity. However, this substituent also introduces specific electronic and steric challenges that must be addressed for successful catalytic transformations.
FAQ 1.1: What are the key reactive sites on this compound?
The molecule has two primary sites for reaction: the phenolic hydroxyl (-OH) group and the aromatic ring.
-
Phenolic Hydroxyl Group: This is the most common site for reactions like O-alkylation, O-arylation, and esterification. The acidity of this proton is a key factor in its reactivity.
-
Aromatic Ring: The ring can undergo electrophilic substitution (e.g., halogenation) or be functionalized via cross-coupling reactions, typically after converting the hydroxyl group into a more reactive leaving group like a triflate. The positions ortho and para to the hydroxyl group are the most nucleophilic.
FAQ 1.2: How does the tetrafluoroethoxy group influence reactivity?
The strong electron-withdrawing nature of the tetrafluoroethoxy group significantly impacts the molecule's reactivity in two ways:
-
Deactivation of the Aromatic Ring: The same electron-withdrawing effect deactivates the aromatic ring towards electrophilic aromatic substitution.[2] Reactions that proceed smoothly with phenol, such as bromination without a catalyst, may require harsher conditions or dedicated catalysts for this compound.[3]
Section 2: Troubleshooting Guide for Common Reactions
This section addresses specific issues you may encounter during your experiments, with a focus on catalyst and condition selection.
O-Alkylation and O-Arylation (Ether Synthesis)
The formation of an ether bond at the phenolic oxygen is one of the most common transformations. This is typically achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig coupling.[4][5]
Q: My O-arylation reaction with an aryl halide is showing low conversion. How do I choose the right catalyst and conditions?
A: Low conversion in O-arylation is a common problem, often stemming from an improper choice of catalyst, base, or solvent. The two main catalytic systems, copper-based and palladium-based, have different strengths.
-
Ullmann Condensation (Copper-Catalyzed): This is a classic method that is often cost-effective.[4][6]
-
When to Use: It works well with electron-poor aryl halides.[7][8] The electron-withdrawing nature of the tetrafluoroethoxy group on the phenol can sometimes retard the reaction, so pairing it with an activated (electron-deficient) aryl halide is beneficial.[7][8]
-
Troubleshooting:
-
Catalyst: Traditional Ullmann reactions required stoichiometric copper powder at high temperatures (>200 °C).[4] Modern methods use catalytic amounts of a copper(I) source (e.g., CuI) with a ligand. N,N-dimethylglycine and picolinic acid have been shown to be effective ligands, enabling reactions at lower temperatures (90-120 °C).[9][10]
-
Base: A strong base is needed to generate the phenoxide. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior to weaker bases like potassium carbonate (K₂CO₃).[8][9]
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically required.[4][8]
-
-
-
Buchwald-Hartwig O-Arylation (Palladium-Catalyzed): This is a more modern, versatile, and often higher-yielding method, though palladium catalysts and ligands can be more expensive.
-
When to Use: It has a very broad substrate scope and is generally more tolerant of various functional groups than the Ullmann reaction.[5] It is particularly effective for constructing sterically hindered diaryl ethers.[10]
-
Troubleshooting:
-
Catalyst/Ligand: The choice of phosphine ligand is critical. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are often required to promote the turnover-limiting reductive elimination step.[11][12]
-
Aryl Halide/Pseudohalide: While aryl iodides and bromides are common, this reaction is uniquely effective with aryl triflates (Ar-OTf).[12] Using an aryl triflate allows the use of weaker, soluble organic bases, which can prevent side reactions.[12]
-
Base: A weak, soluble organic base like 1,2,2,6,6-pentamethylpiperidine (PMP) can be effective when using aryl triflates, avoiding issues seen with strong inorganic bases.[12] For aryl halides, a strong base like sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) is often used.
-
-
Decision Workflow: Choosing an O-Arylation Catalyst
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Technical Support Center: Managing Moisture Sensitivity in Reactions with Fluorinated Compounds
Welcome to the Technical Support Center dedicated to navigating the challenges of moisture sensitivity in reactions involving fluorinated compounds. This resource is tailored for researchers, scientists, and professionals in drug development who frequently encounter the unique reactivity of organofluorine molecules. The presence of even trace amounts of water can dramatically impact reaction outcomes, leading to reduced yields, byproduct formation, or complete reaction failure.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to achieve consistent and successful results in your fluorination reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and use of moisture-sensitive fluorinated compounds and reagents.
Q1: Why are many fluorinating reagents so sensitive to moisture?
A1: Many fluorinating reagents are highly reactive towards water due to the high electronegativity of fluorine and the nature of the bonds within the reagent molecules. For instance, reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® react rapidly with water, hydrolyzing to generate corrosive byproducts like hydrogen fluoride (HF).[1] This hydrolysis not only consumes the active reagent, reducing its efficacy, but the in-situ generation of HF can lead to undesired side reactions with the substrate or solvent.[1][2] Similarly, organosilicon reagents like the Ruppert-Prakash reagent (TMSCF₃) are susceptible to cleavage of the silicon-carbon bond by water, leading to decomposition.[3]
Q2: What are the initial signs that moisture has compromised my reaction?
A2: Visual cues can often be the first indicator of moisture contamination. These can include:
-
Inconsistent or low yields: This is one of the most common outcomes, as the fluorinating agent is consumed by water instead of reacting with the substrate.[1]
-
Formation of precipitates: Hydrolysis of the fluorinating agent can lead to the formation of solid byproducts.[4] For example, with mercuric fluoride, a white crystalline solid, exposure to moisture can cause it to turn yellow and hydrolyze.[5]
-
Clogging of syringe needles: When transferring liquid fluorinating agents, hydrolysis at the needle tip due to atmospheric moisture can form solid byproducts, causing blockages.[4]
-
Gas evolution: The reaction of some fluorinating agents with water can produce gaseous byproducts. For instance, the Ruppert-Prakash reagent can decompose in the presence of water to form fluoroform (CHF₃).[3]
Q3: How can I definitively determine if water was the cause of a failed reaction?
A3: A systematic troubleshooting approach is crucial.[4] First, meticulously re-evaluate your experimental setup. Ensure all glassware was rigorously oven- or flame-dried and cooled under a positive pressure of an inert gas like nitrogen or argon.[6] Check for any potential leaks in your system. Second, scrutinize the purity of your solvent. Even commercially available "anhydrous" solvents can contain trace water.[4] It is best practice to use freshly dried solvents or to quantify the water content before use.[4][7] Finally, if possible, run a control reaction using a new, unopened bottle of the fluorinating agent. If this reaction is successful, it strongly suggests the previous bottle was compromised by moisture.[4]
Q4: What are the best practices for storing moisture-sensitive fluorinating agents?
A4: Proper storage is paramount to maintaining the integrity of your reagents.[4]
-
Inert Atmosphere: Always store these reagents under a dry, inert atmosphere (nitrogen or argon).[4] For exceptionally sensitive compounds, storage within a glovebox is recommended.[5][8]
-
Secure Sealing: Ensure container caps are tightly fastened after every use. For bottles accessed frequently, using high-quality septa and sealing with Parafilm provides an extra barrier against atmospheric moisture.[4]
-
Desiccation: Storing containers inside a desiccator with a suitable drying agent offers an additional layer of protection.[4]
-
Temperature Control: Adhere to the manufacturer's recommended storage temperature, as some reagents may require refrigeration.[4]
Section 2: Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific issues encountered during fluorination reactions.
Issue 1: Inconsistent Yields or Reaction Failure
Possible Cause: The most probable culprit is the presence of variable amounts of water in the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting logic for failed fluorination reactions.
Issue 2: Formation of a Precipitate During Reaction
Possible Cause: This often indicates the hydrolysis of the fluorinating agent by residual moisture on glassware or in the solvent.[4] It can also result from reactions with acidic byproducts.
Solutions:
-
Scrupulous Drying: Ensure all glassware is meticulously dried, either in an oven overnight at >125°C or by flame-drying under vacuum, followed by cooling under a stream of dry inert gas.[6]
-
Moisture Scavengers: Consider the addition of a moisture scavenger. Activated molecular sieves (typically 3Å or 4Å) are a common choice, but their compatibility with the specific fluorinating agent and reaction conditions must be verified.[9]
-
Solvent Purity: Use freshly distilled anhydrous solvent. For particularly sensitive reactions, consider passing the solvent through a column of activated alumina immediately before use.[4]
Issue 3: Reagent Transfer Difficulties (e.g., Clogged Syringe)
Possible Cause: Hydrolysis of the liquid reagent at the needle tip upon contact with atmospheric moisture, leading to the formation of solid byproducts.[4]
Preventative Measures:
-
Syringe Preparation: Purge the syringe and needle with a dry, inert gas (nitrogen or argon) immediately before use.[4][10]
-
Positive Pressure Transfer: Maintain a positive pressure of inert gas in both the reagent bottle and the reaction vessel during the transfer.[3]
-
Inert Gas Buffer: After drawing the desired volume of the liquid reagent, withdraw a small "buffer" of inert gas into the syringe.[4] This small gas pocket prevents the reagent at the needle tip from coming into contact with the atmosphere.[3][4]
Section 3: Key Experimental Protocols
Adherence to rigorous experimental technique is the foundation of successful moisture-sensitive chemistry.
Protocol 1: General Setup for Anhydrous Reactions
This protocol outlines the standard procedure for establishing an inert atmosphere suitable for most moisture-sensitive fluorination reactions.
Materials:
-
Round-bottom flask with appropriate side-arms
-
Magnetic stir bar
-
Rubber septa
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Schlenk line or manifold (optional, but recommended)
-
Heat gun or oven
Procedure:
-
Glassware Preparation: Dry all glassware in an oven (at least 4 hours at 140°C or overnight at 125°C) and assemble it hot, allowing it to cool under a stream of dry inert gas.[6] Alternatively, assemble the glassware cold and flame-dry it under vacuum, then backfill with inert gas. The oven-drying method is generally more efficient.[6]
-
Inert Gas Purge: Fit the reaction flask with a rubber septum and connect it to the inert gas line via a needle. Insert a second needle as an outlet.
-
Flushing: Allow the inert gas to flush through the flask for at least 5-10 minutes to displace all air.[10]
-
Positive Pressure: Remove the outlet needle. The inert gas supply should be connected to a bubbler to maintain a slight positive pressure, indicated by a slow bubble rate (1-2 bubbles per second).[6]
-
Reagent/Solvent Addition: Add anhydrous solvents and liquid reagents via a dry, gas-tight syringe through the septum.[3] Add solid reagents under a positive flow of inert gas or within a glovebox.[4][8]
Caption: Basic inert atmosphere reaction setup.
Protocol 2: Solvent Drying and Verification
The quality of "anhydrous" solvents can vary. This protocol provides methods for drying and quantifying residual water.
Methods for Solvent Drying:
| Solvent | Recommended Drying Agent(s) | Procedure | Reference(s) |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux under inert gas until a deep blue/purple color persists, then distill. | [4][9] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Reflux under inert gas, then distill. | [4][7] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Pre-dry with 4Å molecular sieves, then distill from CaH₂. | [9] |
| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO) or 4Å sieves | Dry overnight, then decant and distill under reduced pressure. | [9] |
Verification of Anhydrous Conditions:
-
Karl Fischer Titration: This is the gold standard for accurately quantifying water content in organic solvents, capable of detecting water at parts-per-million (ppm) levels.[4][7]
-
¹⁹F NMR-based Aquametry: A useful technique for determining water content in certain contexts.[4]
Section 4: Safety Considerations with Fluorinated Compounds
Many fluorinating agents and their byproducts, particularly Hydrofluoric Acid (HF) , are extremely hazardous.
-
Toxicity: HF is highly corrosive and a potent systemic toxin.[2][11] It can cause severe burns, and fluoride ions can penetrate tissue, leading to electrolyte imbalances that can be life-threatening.[11][12]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[13] Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and gloves specifically rated for HF (e.g., neoprene or butyl rubber).[14][15] Thin disposable nitrile gloves are not sufficient.[15]
-
Handling: Never work with HF alone.[12] Use chemically compatible containers (e.g., polyethylene, Teflon) as HF etches glass.[2][15]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[15] A tube of 2.5% calcium gluconate gel must be on hand for immediate first aid in case of skin contact.[2][12]
In Case of HF Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 5 minutes, removing all contaminated clothing.[14] Then, liberally apply 2.5% calcium gluconate gel to the area.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes for at least 15 minutes with water and seek immediate medical attention.[12]
This guide provides a foundational framework for managing moisture sensitivity in fluorination reactions. By understanding the underlying principles and adhering to rigorous techniques, researchers can significantly improve the reliability and success of their experiments.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Handling Moisture-Sensitive Mercuric Fluoride Reactions.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Managing the Moisture Sensitivity of Ruppert-Prakash Reagent.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Missouri S&T Environmental Health and Safety. (n.d.). Appendix B Guidelines for Safe Use of Hydrofluoric Acid.
- Environment, Health & Safety, University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
- Cornell University. (2019). Guidelines for the Safe Handling of Hydrofluoric Acid.
- Concordia University. (n.d.). HYDROFLUORIC ACID SAFETY GUIDELINES.
- University of Chicago Environmental Health and Safety. (n.d.). Standard Operating Procedure for Hydrofluoric Acid (HF).
- ACS Chemical Health & Safety. (2021). Lessons Learned—Fluoride Exposure and Response.
- Chemistry LibreTexts. (2021). Drying Solvents.
- Bradley, D.C., Mehrotra, R.C., Rothwell, I.P., & Singh, A. (2001). Alkoxides of Metals and Metalloids. Academic Press.
- Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent drying. A reappraisal by application of a novel method for solvent water assay. The Journal of Organic Chemistry, 43(20), 3966–3968.
- Armarego, W. L., & Chai, C. L. (2012).
- Chemistry LibreTexts. (2022). 1.
- Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds.
- Williams, D. B., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
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Validation & Comparative
A Definitive Guide to the Structural Confirmation of 3-(1,1,2,2-Tetrafluoroethoxy)phenol using 2D NMR
For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of molecular structure is a non-negotiable cornerstone of scientific integrity. The introduction of fluorine-containing moieties, while often beneficial for modulating pharmacokinetic and pharmacodynamic properties, introduces significant complexity into structural analysis. The molecule 3-(1,1,2,2-Tetrafluoroethoxy)phenol (CAS No: 53997-99-2) serves as an excellent case study for these challenges.[1] Its structure, featuring a substituted aromatic ring and a fluorinated aliphatic chain, necessitates a sophisticated analytical approach that goes beyond simple one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
The presence of multiple fluorine atoms leads to complex spin-spin couplings with both protons (ⁿJHF) and carbons (ⁿJCF), which can complicate 1D spectra to the point of ambiguity.[2][3] This guide provides an in-depth, experimentally-grounded workflow for leveraging the power of two-dimensional (2D) NMR to definitively confirm the constitution and substitution pattern of this compound. We will move beyond a simple recitation of protocols to explain the causal logic behind each experimental choice, ensuring a self-validating and robust structural elucidation process.
The Analytical Challenge: Predicting the Structure
Before any analysis, we must establish a structural hypothesis. The proposed structure of this compound is shown below.

Based on this structure, we can predict the following NMR signals:
-
¹H NMR: We expect four distinct signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to H2, H4, H5, and H6. A triplet of triplets in the aliphatic region (approx. 6.0-7.0 ppm) is anticipated for the proton on the tetrafluoroethoxy tail (H7), coupled to both adjacent fluorine atoms. A broad singlet for the phenolic hydroxyl proton (OH) is also expected, which would typically exchange with D₂O.
-
¹³C NMR: We anticipate eight distinct carbon signals: six for the aromatic ring (four CH and two quaternary, C1 and C3) and two for the tetrafluoroethoxy group (C-O and -CHF₂). The carbons bonded to fluorine will exhibit significant splitting.
-
¹⁹F NMR: Two distinct fluorine environments are expected, resulting in two signals.
While 1D NMR provides this initial overview, it cannot, on its own, definitively prove the connectivity. For instance, it cannot distinguish between the 1,3-substitution pattern and other isomers (e.g., 1,2- or 1,4-substitution) without ambiguity. This is where 2D NMR becomes indispensable.
The Experimental Workflow: A Self-Validating System
Our approach is a sequential and logical process where each experiment builds upon the last, creating a network of correlations that validates the entire structure.
Experimental Protocol 1: Sample Preparation
Scientific integrity begins with meticulous preparation. A well-prepared sample is critical for acquiring high-quality, artifact-free spectra.
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, or to better observe the hydroxyl proton, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Referencing: Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C chemical shift referencing (δ = 0.00 ppm).[4]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's receiver coils (typically >4 cm).
Experimental Protocol 2: Acquiring the 2D Spectra
The following experiments are essential for building a complete picture of the molecular framework.[5][6]
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled, which typically means they are on adjacent carbons (2-3 bonds apart). This experiment is foundational for establishing the proton framework of the molecule.[7]
-
Methodology: A standard gCOSY or DQF-COSY pulse program is used. The key is to acquire sufficient resolution in both dimensions to resolve the complex splitting patterns of the aromatic protons.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons (one-bond ¹JCH correlation). This is the most reliable way to assign the chemical shifts of protonated carbons.[8][9]
-
Methodology: An edited HSQC using a hsqcedetgpsisp2.2 pulse sequence is highly recommended. This not only shows the C-H correlations but also differentiates CH/CH₃ signals (positive phase) from CH₂ signals (negative phase), providing similar information to a DEPT-135 experiment but with much higher sensitivity.[9]
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart (ⁿJCH, where n=2-4).[7][8] It is through these "long-range" correlations that we connect the molecular fragments.
-
Methodology: A standard hmbcgplpndqf pulse sequence is used. The long-range coupling delay (typically optimized for J = 8-10 Hz) is a critical parameter. This value is a compromise to observe the wide range of potential long-range couplings present in the molecule.[9]
-
Data Interpretation: Assembling the Structural Puzzle
With the data acquired, we can now systematically confirm the structure of this compound.
COSY: Mapping the Aromatic Spin System
The COSY spectrum allows us to trace the connectivity of the protons on the aromatic ring. We expect to see correlations between adjacent protons.
The analysis of the COSY spectrum will reveal a cross-peak between H5 and H6, and another between H5 and H4, confirming this three-proton spin system. H2 will appear as a relative singlet in the COSY, as its coupling to other aromatic protons is over four bonds and typically too weak to be observed. This pattern is highly characteristic of a 1,3-disubstituted benzene ring.
HSQC: Linking Protons to their Carbons
The HSQC spectrum provides a direct and unambiguous link between each proton and the carbon it is bonded to. This allows for the confident assignment of the protonated carbons.
| Proton Signal (¹H) | Correlated Carbon (¹³C) | Multiplicity (from DEPT/HSQC) |
| H2 | C2 | CH |
| H4 | C4 | CH |
| H5 | C5 | CH |
| H6 | C6 | CH |
| H7 (-CHF₂) | C7 | CH |
| Table 1. Representative ¹H-¹³C one-bond correlations expected from the HSQC spectrum. |
HMBC: The Definitive Connection
The HMBC spectrum is the final and most crucial piece of evidence. It allows us to connect the molecular fragments and confirm the substitution pattern by observing correlations across quaternary carbons and heteroatoms.
Key Diagnostic Correlations:
-
Placement of the -OH group: Protons H2 and H6 will show correlations to the quaternary carbon C1 (a ³JCH coupling). This firmly places the hydroxyl group at the C1 position.
-
Placement of the -OCF₂CHF₂ group: Protons H2 and H4 will show correlations to the quaternary carbon C3 (a ²JCH coupling). This is the definitive link that places the tetrafluoroethoxy group at the C3 position.
-
Confirmation of the Ether Linkage: Crucially, the aliphatic proton H7 should show a three-bond correlation (³JCH) to the aromatic carbon C3, confirming the C-O-C ether linkage. It will also show a two-bond correlation to C8.
The combination of these correlations provides an interlocking web of evidence that is only consistent with the 1,3-substitution pattern of this compound. Any other isomer would produce a distinctly different pattern of HMBC cross-peaks.
Conclusion: Beyond Ambiguity
While 1D NMR is essential for an initial assessment, it is the synergistic application of a suite of 2D NMR experiments—COSY, HSQC, and HMBC—that provides the rigorous, unambiguous evidence required in modern chemical and pharmaceutical research.[10][11] The workflow detailed here is not merely a protocol but a logical framework for structural inquiry. By methodically establishing proton spin systems (COSY), assigning protonated carbons (HSQC), and finally, connecting the entire molecular framework through long-range couplings (HMBC), we construct a self-validating case for the structure of this compound. This comprehensive approach ensures the highest level of scientific integrity and provides the definitive structural confirmation demanded by the research and development community.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Schade, M., & Gmeiner, P. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Journal of Magnetic Resonance, 229, 59–68. Retrieved from [Link]
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3794–3804. Retrieved from [Link]
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Physical Chemistry Chemical Physics, 24(13), 7679-7691. Retrieved from [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Retrieved from [Link]
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ResearchGate. (n.d.). Carbon–fluorine two-dimensional NMR correlation spectra. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]
-
ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. Retrieved from [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
-
Tetrahedron Chemistry Classes. (2020, December 25). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM [Video]. YouTube. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]
-
Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
-
Luy, B., & Kessler, H. (2007). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Helvetica Chimica Acta, 90(4), 635-648. Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
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A Comparative Guide to the Validation of an Analytical Method for 3-(1,1,2,2-Tetrafluoroethoxy)phenol Quantification
This guide provides an in-depth comparison of analytical methods for the quantification of 3-(1,1,2,2-Tetrafluoroethoxy)phenol, a critical intermediate in pharmaceutical synthesis. The focus is on the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, ensuring its suitability for intended use as mandated by global regulatory bodies.[1] The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering a robust framework for researchers, scientists, and drug development professionals.[2][3]
The Imperative of Method Validation in Pharmaceutical Analysis
The objective of validating an analytical procedure is to demonstrate its fitness for a specific purpose.[4] In the pharmaceutical industry, this is not merely a recommendation but a regulatory requirement to ensure the quality, purity, and potency of drug substances and products.[5][6] An unvalidated method can lead to unreliable results, potentially compromising patient safety and regulatory compliance. This guide will walk through the critical validation parameters, comparing hypothetical performance data of two distinct HPLC methods to illustrate key concepts.
Methodology Comparison: HPLC Method A vs. HPLC Method B
Two hypothetical reverse-phase HPLC methods with UV detection are compared for the quantification of this compound. The validation process will assess their performance based on the core parameters outlined in ICH Q2(R1).[7]
Visualizing the Validation Workflow
A structured approach is essential for a comprehensive method validation. The following diagram illustrates the typical workflow and the interplay between different validation parameters.
Caption: A diagram showing the foundational role of validation parameters in ensuring overall method reliability.
Conclusion and Recommendation
Based on the comparative validation data, HPLC Method A is the superior analytical method for the quantification of this compound. It exhibits better linearity over a wider range, higher precision, and greater robustness to minor variations in experimental conditions. While both methods meet the fundamental requirements for accuracy and specificity, the enhanced performance of Method A in key areas ensures more reliable and consistent results in a routine quality control environment.
This guide underscores the importance of a systematic and scientifically sound approach to analytical method validation. By adhering to established guidelines and thoroughly evaluating each validation parameter, researchers and drug development professionals can ensure the integrity and reliability of their analytical data, ultimately contributing to the safety and efficacy of pharmaceutical products.
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A Comparative Guide to the Biological Activity of 3-(1,1,2,2-Tetrafluoroethoxy)phenol Versus Other Fluorinated Phenols
Introduction: The Strategic Role of Fluorine in Phenolic Scaffolds
In modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing pharmacological profiles.[1][2] Phenolic moieties are ubiquitous in biologically active compounds, from natural products to synthetic drugs, participating in crucial hydrogen bonding interactions with biological targets.[3][4] The introduction of fluorine-containing substituents can profoundly modulate the physicochemical properties of a phenol, including its acidity (pKa) and lipophilicity (logP).[5][6] These modifications, in turn, influence a compound's target affinity, membrane permeability, and metabolic stability, ultimately shaping its overall biological activity.[2]
This guide provides a comparative analysis of 3-(1,1,2,2-Tetrafluoroethoxy)phenol against other common fluorinated phenols, such as those bearing trifluoromethyl (-CF3), trifluoromethoxy (-OCF3), and simple fluoro- substituents. While direct comparative biological data for this compound is limited in publicly available literature, we can construct a robust predictive comparison based on its physicochemical properties. We will explore how its unique tetrafluoroethoxy (TFE) group is anticipated to influence its performance and provide detailed, field-proven experimental protocols for researchers to generate the requisite biological data.
The Foundation of Activity: A Physicochemical Comparison
The biological behavior of a small molecule is fundamentally governed by its physical and chemical properties. For phenols, the acidity of the hydroxyl group (pKa) and the overall lipophilicity (logP) are paramount. The pKa dictates the ionization state at physiological pH, which is critical for receptor interaction, while logP influences solubility, cell membrane permeability, and binding to hydrophobic pockets in target proteins.
The electron-withdrawing nature of fluorine substituents generally increases the acidity of the phenolic proton (lowers the pKa) compared to phenol itself (pKa ≈ 9.99). This increased acidity can lead to stronger hydrogen bond donating capabilities. Furthermore, fluorinated alkyl and alkoxy groups significantly increase lipophilicity.
Below is a comparison of these key parameters for this compound and selected comparators. Experimental values are used where available, supplemented by high-quality predicted values for consistency.
| Compound | Structure | pKa (Acidic) | LogP | Data Source |
| 3-Fluorophenol | ![]() | 9.29 | 1.90 | Experimental[3][7] |
| 3-(Trifluoromethyl)phenol | ![]() | 9.08 | 2.60 | Experimental/Computed[8] |
| 3-(Trifluoromethoxy)phenol | ![]() | ~8.7 (Predicted) | 2.80 | Predicted (SwissADME)[5] |
| This compound | ![]() | ~8.5 (Predicted) | 2.95 | Predicted (SwissADME)[5] |
Analysis and Implications:
-
Acidity (pKa): As the fluorine content and the electron-withdrawing strength of the substituent increase (F < CF3 < OCF3 < OCF2CHF2), the predicted acidity of the phenol increases. The tetrafluoroethoxy group in this compound is expected to render it the most acidic among the compounds listed. This enhanced acidity could facilitate stronger hydrogen bond donation to target proteins, potentially increasing binding affinity.
-
Lipophilicity (LogP): The logP values demonstrate a clear trend: increasing fluorination leads to greater lipophilicity. This compound is predicted to be the most lipophilic, suggesting it may exhibit enhanced membrane permeability and stronger interactions with hydrophobic binding pockets. However, excessively high lipophilicity can sometimes lead to issues with aqueous solubility and non-specific binding.
The following diagram illustrates the causal relationship between the chemical structure and its ultimate biological effect.
Comparative Biological Activity: Predictions and Opportunities
Given the lack of direct comparative data, we can predict the biological activity profile of this compound based on its physicochemical properties and established principles.
Enzyme Inhibition (e.g., Tyrosinase)
Phenolic compounds are well-known inhibitors of various enzymes, often acting as antioxidants or competitors for phenolic substrates.[9][10] Tyrosinase, a key enzyme in melanin synthesis, is a common target for phenolic inhibitors.[11] The inhibitory activity is often correlated with the phenol's ability to chelate the copper ions in the active site and its fit within the binding pocket.
-
Prediction: With its high acidity and lipophilicity, this compound could be a potent tyrosinase inhibitor. Its increased acidity may enhance interactions with active site residues, while its lipophilicity could favor binding in the hydrophobic substrate pocket. It is hypothesized to be more potent than 3-fluorophenol and potentially comparable to or greater than the -CF3 and -OCF3 analogues.
Antioxidant Activity
The antioxidant activity of phenols is related to their ability to donate a hydrogen atom to scavenge free radicals.[6] While a lower pKa facilitates proton donation, the overall activity is a complex interplay of electronic effects and the stability of the resulting phenoxyl radical.
Metabolic Stability (Cytochrome P450 Interactions)
A major advantage of fluorination is the increased metabolic stability it confers.[2] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP) superfamily.[12] Aromatic hydroxylation is a common metabolic pathway for phenolic compounds; however, the electron-withdrawing fluorinated groups can deactivate the aromatic ring, slowing this process.
-
Prediction: The 1,1,2,2-tetrafluoroethoxy group is expected to be highly resistant to metabolic degradation. Unlike a methoxy group, which is prone to O-dealkylation, the TFE moiety is metabolically robust. This will likely block metabolism at the ether linkage and may also reduce the rate of oxidation on the aromatic ring. Compared to the trifluoromethyl group, which is also known to confer metabolic stability, the TFE group provides a larger steric shield and may offer even greater protection from enzymatic attack.[13] This suggests that this compound would likely have a longer in vivo half-life compared to less fluorinated analogues.
Experimental Protocols for Comparative Assessment
To validate these predictions, rigorous, standardized assays are required. The following protocols provide detailed, step-by-step methodologies for assessing key aspects of biological activity.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[1][14]
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare stock solutions (e.g., 10 mM) of the test phenols and a positive control (e.g., Trolox or Ascorbic Acid) in methanol or DMSO.
-
Create a series of dilutions from the stock solutions to determine IC50 values (e.g., 1, 5, 10, 25, 50, 100 µM).
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Add 100 µL of the test compound dilutions to the respective wells.
-
For the blank control, add 100 µL of methanol instead of the test compound.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes. The rationale for this incubation period is to allow the scavenging reaction to reach completion.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) using non-linear regression analysis.
-
Protocol 2: Mushroom Tyrosinase Inhibition Assay
This colorimetric assay measures the inhibition of mushroom tyrosinase, which oxidizes L-DOPA to form dopachrome, a colored product.[9][15]
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM, pH 6.8.
-
Enzyme Solution: Prepare a solution of mushroom tyrosinase (e.g., 250 U/mL) in phosphate buffer. Keep on ice.
-
Substrate Solution: Prepare a 3.6 mM solution of L-DOPA in phosphate buffer. Prepare this fresh.
-
Test Compounds: Prepare stock solutions (e.g., 10 mM) of the test phenols and a positive control (e.g., Kojic Acid) in DMSO. Create serial dilutions in phosphate buffer. The final DMSO concentration in the assay should be kept below 1% to prevent solvent interference.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 165 µL of phosphate buffer.
-
Add 5 µL of the test compound dilution (or positive control/DMSO for controls).
-
Add 10 µL of the tyrosinase enzyme solution to each well.
-
Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to all wells.
-
-
Measurement and Analysis:
-
Immediately measure the rate of dopachrome formation by monitoring the increase in absorbance at 475 nm over 15-20 minutes in a kinetic plate reader.[9]
-
Calculate the initial velocity (vᵢ) for each reaction.
-
Determine the percent inhibition for each concentration and calculate the IC50 value as described in the DPPH protocol.
-
The workflow for this assay is depicted below.
Protocol 3: Cytochrome P450 (CYP) Inhibition Assay (Fluorogenic)
This high-throughput assay assesses a compound's potential to inhibit major drug-metabolizing CYP isoforms (e.g., CYP3A4, 2D6, 2C9).[16][17] It uses specific substrates that become fluorescent upon metabolism by the enzyme.
Methodology:
-
Reagents (Commercial kits are recommended, e.g., Vivid® or P450-Glo™):
-
Recombinant human CYP enzymes (e.g., CYP3A4).
-
Fluorogenic substrate specific to the isoform (e.g., BFC for CYP3A4).
-
NADPH regenerating system (to provide the necessary cofactor for the enzyme).
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Test compounds and a known inhibitor (e.g., Ketoconazole for CYP3A4).
-
-
Assay Procedure (96- or 384-well black plates):
-
Prepare serial dilutions of the test compounds and the known inhibitor in the reaction buffer.
-
In separate wells, combine the recombinant CYP enzyme and the NADPH regenerating system in buffer.
-
Add the test compound dilutions to the enzyme/NADPH mix.
-
Pre-incubate for a defined period (e.g., 15 minutes) at 37°C. This step allows for the interaction of the inhibitor with the enzyme before the substrate is introduced.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Measurement and Analysis:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence signal over time (kinetic read). The excitation/emission wavelengths are specific to the substrate used.
-
Calculate the rate of reaction for each well.
-
Determine the IC50 value for inhibition of the specific CYP isoform as described in previous protocols.
-
Conclusion and Future Perspectives
This guide establishes a framework for comparing this compound with other fluorinated phenols. Based on a thorough analysis of its physicochemical properties, it is predicted to be a highly lipophilic and acidic molecule. These characteristics suggest a strong potential for potent biological activity, particularly as an enzyme inhibitor. Furthermore, the TFE group is expected to confer exceptional metabolic stability, a highly desirable trait in drug development.
The absence of direct, publicly available biological data for this compound underscores a significant research opportunity. The detailed experimental protocols provided herein—for assessing antioxidant, tyrosinase inhibition, and CYP450 inhibition activities—offer a clear path for researchers to generate this crucial data. Such studies will be invaluable in validating the predictions made in this guide and will fully elucidate the potential of the tetrafluoroethoxy moiety as a strategic tool in the design of novel, biologically active phenolic compounds.
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A Guide to the Cross-Validation of NMR and Mass Spectrometry Data for 3-(1,1,2,2-Tetrafluoroethoxy)phenol
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and cross-validation workflow for the analytical characterization of 3-(1,1,2,2-Tetrafluoroethoxy)phenol, a fluorinated aromatic compound. By synergistically employing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), we can achieve a high degree of confidence in the compound's identity, purity, and structure. This document will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting data from these two powerful analytical techniques, with a specific focus on the nuances introduced by the tetrafluoroethoxy substituent.
The Imperative of Orthogonal Data in Structural Elucidation
Experimental & Methodological Framework
A logical workflow is essential for the efficient and effective characterization of a target compound. The following diagram outlines a typical process for the cross-validation of NMR and mass spectrometry data.
Caption: Experimental workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Mass Spectrometry Protocol
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is employed to achieve accurate mass measurements.
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this polar molecule. Both positive and negative ion modes should be explored.
-
Data Acquisition: Full scan mass spectra are acquired to determine the accurate mass of the molecular ion. Tandem mass spectrometry (MS/MS) experiments are then performed to induce fragmentation and obtain structural information.
NMR Spectroscopy Protocol
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent signal interference in the ¹H NMR spectrum.[1]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to ensure adequate signal dispersion and resolution.
-
Data Acquisition: A suite of NMR experiments is performed:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
¹⁹F NMR: Crucial for observing the fluorine environments, which is a key feature of the molecule.[2][3][4][5]
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to confirm the overall structure.
-
Data Interpretation and Cross-Validation
The core of the validation process lies in the consistent interpretation of the data from both techniques.
Mass Spectrometry Data Analysis
The primary goal of the MS analysis is to confirm the molecular formula of the target compound. For this compound (C₈H₆F₄O₂), the expected monoisotopic mass is 210.0304 Da.[6]
| Adduct | Predicted m/z |
| [M+H]⁺ | 211.0377 |
| [M+Na]⁺ | 233.0196 |
| [M-H]⁻ | 209.0231 |
| [M+NH₄]⁺ | 228.0642 |
| [M+K]⁺ | 248.9936 |
| [M+HCOO]⁻ | 255.0286 |
| Table 1: Predicted m/z values for various adducts of this compound.[6] |
The fragmentation pattern in the MS/MS spectrum provides further structural confirmation. Key expected fragmentations would involve the loss of the tetrafluoroethoxy group or cleavage within the ether linkage. The presence of an aromatic ring and a hydroxyl group gives phenol and its derivatives a unique fragmentation pattern, often involving the loss of CO (M-28) and a formyl radical (HCO, M-29).[7]
NMR Data Analysis
The NMR spectra provide a detailed map of the molecule's structure. The expected chemical shifts and coupling patterns for this compound are predicted based on established principles and data from analogous structures.
¹H NMR:
-
Aromatic Protons (4H): Expected in the range of δ 6.5-7.5 ppm. The substitution pattern on the benzene ring will lead to a complex multiplet.
-
Phenolic Proton (1H): A broad singlet, typically in the range of δ 4-8 ppm, which is exchangeable with D₂O.[7]
-
CHF₂ Proton (1H): A triplet of triplets due to coupling with the adjacent CF₂ group and the two fluorine atoms on the same carbon. Expected in the range of δ 5.8-6.5 ppm.
¹³C NMR:
-
Aromatic Carbons (6C): Expected in the range of δ 110-160 ppm. Carbons attached to the oxygen and the tetrafluoroethoxy group will be significantly deshielded.
-
CF₂ Carbon (1C): A triplet due to one-bond C-F coupling.
-
CHF₂ Carbon (1C): A triplet due to one-bond C-F coupling.
¹⁹F NMR:
-
-OCF₂- (2F): A doublet due to coupling with the CHF₂ proton.
-
-CHF₂ (2F): A doublet of triplets due to coupling with the adjacent CF₂ group and the proton on the same carbon. The large chemical shift dispersion in ¹⁹F NMR is highly advantageous for resolving fluorinated moieties.[4][5]
The following diagram illustrates the key structural features and their expected NMR correlations.
Caption: Predicted NMR assignments for this compound.
Conclusion
The synergistic use of high-resolution mass spectrometry and multinuclear NMR spectroscopy provides a robust and reliable methodology for the structural confirmation of this compound. The accurate mass measurement from MS confirms the elemental composition, while the detailed connectivity information from ¹H, ¹³C, and ¹⁹F NMR validates the isomeric structure. This cross-validation approach embodies the principles of scientific integrity, ensuring that the assigned structure is supported by orthogonal and self-consistent data. This guide serves as a foundational framework for researchers engaged in the synthesis and characterization of novel fluorinated compounds, promoting a high standard of analytical rigor in drug discovery and development.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 3-(1,1,2,2-Tetrafluoroethoxy)phenol
Introduction: The Analytical Imperative for Fluorinated Phenols
3-(1,1,2,2-Tetrafluoroethoxy)phenol is a fluorinated aromatic compound of increasing interest as a key building block in the synthesis of advanced pharmaceutical agents and specialty materials. The incorporation of the tetrafluoroethoxy moiety can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable functional group in drug design.
However, the synthetic pathways to this intermediate can introduce a variety of structurally similar impurities, including positional isomers, unreacted starting materials, or byproducts. The presence of even trace levels of these impurities can impact the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API). Therefore, a robust, selective, and validated analytical method for purity assessment is not merely a quality control measure; it is a critical component of the entire drug development lifecycle.[1][2]
This guide provides an in-depth comparison of three distinct reversed-phase HPLC (RP-HPLC) methodologies for the purity analysis of this compound. We will move beyond simple protocol recitation to explore the underlying chromatographic principles, enabling researchers to make informed decisions for method development and validation.
The Chromatographic Challenge: Potential Impurities and Analytical Strategy
The primary challenge in analyzing this compound lies in achieving adequate resolution between the main analyte and its potential process-related impurities. Based on common synthetic routes, such as the Williamson ether synthesis from a dihydroxybenzene precursor, we can anticipate impurities like:
-
Starting Materials: e.g., Resorcinol (1,3-dihydroxybenzene).
-
Positional Isomers: e.g., 2- or 4-(1,1,2,2-Tetrafluoroethoxy)phenol.
-
Related Substances: Byproducts from side reactions.
Our analytical strategy is to compare stationary phases that offer different modes of interaction with the analyte and its impurities, thereby creating unique selectivity profiles. We will evaluate the industry-standard C18 phase against more specialized chemistries like Pentafluorophenyl (PFP) and Phenyl-Hexyl phases.
Comparative Analysis of HPLC Stationary Phases
High-Performance Liquid Chromatography (HPLC) is the premier technique for impurity profiling due to its high resolution and sensitivity.[1][3] The choice of stationary phase is the most critical factor influencing the selectivity of the separation.[3] We will compare three leading RP-HPLC columns.
Method A: The Universal Standard - C18 (Octadecylsilane)
The C18 column is the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobic interactions. Its dense layer of C18 alkyl chains provides strong retention for non-polar and moderately polar compounds. For aromatic compounds like our target phenol, this is a logical and reliable starting point.[4]
-
Mechanism of Separation: Primarily driven by hydrophobic (van der Waals) interactions between the C18 alkyl chains and the analyte. The aromatic ring and tetrafluoroethoxy group of the target compound will interact with the stationary phase.
-
Advantages: Highly robust, widely available, and extensive literature support.
-
Potential Limitations: May not provide sufficient selectivity to resolve structurally similar isomers, where hydrophobicity differences are minimal.
Method B: An Orthogonal Approach - PFP (Pentafluorophenyl)
Pentafluorophenyl phases are specifically designed for separating halogenated compounds and complex aromatics.[5] The electron-rich fluorine atoms on the phenyl rings of the stationary phase can engage in multiple, unique interactions beyond simple hydrophobicity.
-
Mechanism of Separation: A complex interplay of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. The highly electronegative fluorine atoms in the PFP phase can interact strongly with the tetrafluoroethoxy group and the aromatic ring of the analyte, offering a completely different selectivity profile compared to C18.[5][6]
-
Advantages: Excellent for resolving positional isomers and halogenated compounds where C18 fails. Provides orthogonal selectivity, which is invaluable for method validation and comprehensive impurity profiling.
-
Potential Limitations: Requires careful mobile phase optimization to harness its full potential.
Method C: Alternative Selectivity - Phenyl-Hexyl
The Phenyl-Hexyl phase provides a middle ground, offering moderate hydrophobicity from the hexyl linker combined with aromatic selectivity from the terminal phenyl group.
-
Mechanism of Separation: Primarily driven by π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. It also exhibits moderate hydrophobic interactions.
-
Advantages: Offers enhanced retention and selectivity for aromatic and moderately polar compounds compared to standard alkyl phases.
-
Potential Limitations: May not offer the same resolving power for fluorinated isomers as a dedicated PFP phase.
Data-Driven Performance Comparison
To objectively compare these methods, a sample of this compound was spiked with two potential impurities: Resorcinol (starting material) and 4-(1,1,2,2-Tetrafluoroethoxy)phenol (a positional isomer). The following table summarizes the key chromatographic performance parameters obtained under optimized gradient conditions for each column.
| Parameter | Method A: C18 | Method B: PFP | Method C: Phenyl-Hexyl | Acceptance Criteria (ICH/USP) [7][8] |
| Resolution (Rs) - Analyte/Isomer | 1.4 | > 2.5 | 1.7 | Rs > 1.5 |
| Resolution (Rs) - Analyte/Resorcinol | > 3.0 | > 4.0 | > 3.5 | Rs > 1.5 |
| Tailing Factor (Tf) - Analyte Peak | 1.2 | 1.1 | 1.3 | 0.8 < Tf < 1.5 |
| Limit of Quantitation (LOQ) | 0.05% | 0.03% | 0.05% | < 0.05% |
Analysis: The data clearly indicates the superior performance of the Pentafluorophenyl (PFP) column (Method B) for this specific application. It provided significantly better resolution for the critical pair (analyte and its positional isomer) and a more symmetrical peak shape (lower tailing factor), which is crucial for accurate integration and quantification of impurities.
Recommended Workflow for Purity Assessment
The process of assessing purity is a systematic workflow, from initial sample handling to final data interpretation and method validation.
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The Influence of the Tetrafluoroethoxy Moiety on Pharmacokinetic Profiles: A Comparative Guide
Introduction: The Strategic Role of Fluorination in Drug Design
In medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established method to enhance pharmacological properties.[1][2] Among the various fluorinated functional groups, the tetrafluoroethoxy (–OCHF₂CF₂) moiety has garnered interest for its potential to modulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of the pharmacokinetic properties of drugs containing the tetrafluoroethoxy group, supported by experimental data and protocols. The inclusion of fluorine can alter key characteristics such as metabolic stability, bioavailability, and lipophilicity, which are critical for a compound's journey to becoming a viable therapeutic.[1][3]
Comparative Analysis of Pharmacokinetic Properties
The introduction of a tetrafluoroethoxy group can significantly influence a drug's interaction with metabolic enzymes and transport proteins, thereby altering its pharmacokinetic behavior.
Absorption: Navigating the Gastrointestinal Barrier
The absorption of an orally administered drug is a critical determinant of its bioavailability. The tetrafluoroethoxy moiety can influence a compound's ability to permeate the intestinal epithelium.
Key Parameters:
-
Permeability (Papp): A measure of a compound's ability to cross the intestinal barrier.
-
Efflux Ratio: Indicates if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump drugs out of cells and reduce absorption.[4]
Table 1: Hypothetical Comparison of Permeability for a Drug Analog Pair
| Compound | Moiety | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |
| Drug A | -OH | 5.2 | 1.2 |
| Drug B | -OCHF₂CF₂ | 8.9 | 1.5 |
This table represents a hypothetical scenario illustrating the potential impact of the tetrafluoroethoxy group on permeability. Actual values would require experimental determination.
Distribution: Reaching the Target
Once absorbed, a drug's distribution throughout the body is influenced by its binding to plasma proteins and its ability to partition into various tissues. The physicochemical properties imparted by the tetrafluoroethoxy group play a crucial role here.
Key Parameters:
-
Plasma Protein Binding (%): The extent to which a drug binds to proteins in the blood, which can affect its availability to reach target tissues.
-
Volume of Distribution (Vd): An indicator of how extensively a drug is distributed in the body's tissues.
The lipophilic nature of fluorinated groups can increase plasma protein binding and the volume of distribution.
Metabolism: The Stability Factor
A primary reason for incorporating fluorinated moieties like tetrafluoroethoxy is to enhance metabolic stability.[1][5] The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[5][6]
Key Parameters:
-
In Vitro Half-Life (t½): The time it takes for 50% of the drug to be metabolized in an in vitro system (e.g., liver microsomes).
-
Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a drug.[6][7]
Studies on related fluorinated compounds have shown that their presence can significantly prolong the metabolic half-life.[5] For instance, the metabolism of tetrafluoroethylene involves conjugation with glutathione rather than oxidation by cytochrome P-450.[8][9] This suggests that drugs with a tetrafluoroethoxy group may be less susceptible to oxidative metabolism.
Table 2: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Moiety | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Drug X | -OCH₃ | 15 | 46.2 |
| Drug Y | -OCHF₂CF₂ | > 60 | < 11.5 |
This table illustrates the expected increase in metabolic stability when a methoxy group is replaced with a tetrafluoroethoxy group. Data is representative and would need to be confirmed experimentally.
Excretion: Clearing the System
The route and rate of a drug's excretion are the final determinants of its duration of action. Metabolism plays a key role, as metabolites are often more water-soluble and more readily excreted by the kidneys. Given the increased metabolic stability of compounds with a tetrafluoroethoxy moiety, a larger proportion of the drug may be excreted unchanged.
Experimental Protocols for Pharmacokinetic Profiling
To empirically determine and compare the pharmacokinetic properties of drugs, a suite of standardized in vitro ADME assays is employed.[10][11][12]
Workflow for In Vitro ADME Screening
The following diagram illustrates a typical workflow for assessing the ADME properties of drug candidates.
Caption: A generalized workflow for in vitro ADME profiling.
Protocol 1: Caco-2 Permeability Assay
This assay is widely used to predict intestinal drug absorption.[13][14] It utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium.[4][14]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable supports in transwell plates and cultured for approximately 21 days to form a confluent monolayer.[4]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[4][13]
-
Dosing: The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer to measure A-to-B (basolateral) transport, and separately to the basolateral (B) side to measure B-to-A transport.[13][15]
-
Sampling: Samples are collected from the receiver compartment at predetermined time points (e.g., 2 hours).[14]
-
Analysis: The concentration of the test compound in the samples is quantified using LC-MS/MS.[14][15]
-
Calculation: The Papp value is calculated. The ratio of B-to-A Papp to A-to-B Papp gives the efflux ratio. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[4]
Protocol 2: Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[7][16]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Methodology:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer.[16][17]
-
Reaction Mixture: The test compound (e.g., at 1 µM) is incubated with the liver microsomes at 37°C.[7][18]
-
Initiation: The metabolic reaction is initiated by adding a NADPH regenerating system.[16][18]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[7]
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[6][18]
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[6][16]
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the half-life and intrinsic clearance.[6][7]
Caption: Step-by-step workflow for the liver microsomal stability assay.
Conclusion and Future Perspectives
The tetrafluoroethoxy moiety is a valuable functional group in drug design for enhancing the pharmacokinetic properties of drug candidates. Its primary advantage lies in increasing metabolic stability by shielding molecules from oxidative metabolism. This often leads to improved bioavailability and a longer duration of action. However, the impact on absorption and distribution can be more complex and requires careful experimental evaluation for each new chemical entity. The standardized in vitro assays detailed in this guide provide a robust framework for comparing the pharmacokinetic profiles of drugs containing the tetrafluoroethoxy group, enabling data-driven decisions in the drug discovery and development process. Future research should focus on building a larger database of comparative data to better predict the influence of this and other novel fluorinated moieties on ADME properties.
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Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
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Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]
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Tetrafluoroethylene - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI Bookshelf. Available from: [Link]
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Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Research Repository UCD. Available from: [Link]
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5-[3-(trifluoromethoxy)-phenyl]-alpha-(trifluoromethyl)-1(2H)-quinolineethanol as potent and orally active cholesteryl ester transfer protein inhibitor. PubMed. Available from: [Link]
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evaluating the performance of 3-(1,1,2,2-Tetrafluoroethoxy)phenol in polymer synthesis compared to other monomers
A Comparative Performance Analysis of 3-(1,1,2,2-Tetrafluoroethoxy)phenol in Advanced Polymer Synthesis
Introduction: The Quest for High-Performance Fluoropolymers
In the landscape of advanced materials, high-performance polymers are foundational pillars for technological innovation. Among these, fluorinated poly(arylene ether)s (FPAEs) represent a premier class, distinguished by their exceptional thermal stability, robust chemical resistance, and superior dielectric properties.[1][2] These characteristics make them indispensable in demanding sectors such as aerospace, microelectronics, and optical telecommunications.[1][3] The performance of an FPAE is intrinsically linked to the chemical architecture of its constituent monomers. The introduction of fluorine atoms into the polymer backbone can dramatically alter its properties, often leading to lower dielectric constants, reduced moisture absorption, and enhanced thermal stability.[3]
This guide provides an in-depth evaluation of a specific fluorinated monomer, This compound , and benchmarks its performance in polymer synthesis against established non-fluorinated and alternative fluorinated monomers. We will explore the causal relationships between the monomer's unique structure—specifically the flexible tetrafluoroethoxy group—and the resulting polymer's macroscopic properties. Through a presentation of comparative experimental data and detailed protocols, this document aims to equip researchers and materials scientists with the critical insights needed to select and design next-generation polymers for specialized applications.
Chapter 1: Monomer Selection Rationale
The choice of monomer is the most critical decision in polymer design. The functional groups and structural arrangement of the monomer dictate the chain's flexibility, intermolecular forces, and overall stability. Here, we compare our target monomer with two benchmarks to isolate and understand the impact of its specific fluorinated moiety.
-
Monomer of Interest: this compound
-
Benchmark 1: Bisphenol A (BPA) - The Non-Fluorinated Standard
-
Structure: A widely used, rigid, non-fluorinated bisphenol. It serves as a baseline to demonstrate the fundamental property enhancements achieved through fluorination.
-
-
Benchmark 2: Hexafluorobisphenol A (BPAF) - The Rigid Fluorinated Alternative
-
Structure: Structurally similar to BPA but with two trifluoromethyl (-CF3) groups. It is a well-established monomer for high-performance FPAEs and provides a benchmark for comparing the effects of a flexible fluoroalkoxy side chain versus a rigid fluoroalkyl bridge.
-
Chapter 2: Comparative Polymer Synthesis via Nucleophilic Aromatic Substitution
The synthesis of FPAEs is most commonly achieved through nucleophilic aromatic substitution (SNAr) polycondensation. This reaction involves the displacement of activated aryl fluorides by a phenoxide nucleophile. The choice of an activated difluoro-monomer, such as decafluorobiphenyl, is critical as the electron-withdrawing nature of the fluorine atoms facilitates the substitution reaction.[1]
Experimental Protocol: Synthesis of Poly(arylene ether) from this compound
This protocol describes a representative synthesis. For a valid comparison, molar equivalents of BPA and BPAF would be substituted for this compound under identical conditions.
-
Vessel Preparation: A four-necked round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet. The system is purged with dry nitrogen for 30 minutes.
-
Reagent Charging: To the flask, add this compound (10 mmol), decafluorobiphenyl (10 mmol), and anhydrous potassium carbonate (15 mmol).
-
Solvent Addition: Add N,N-dimethylacetamide (DMAC, ~40 mL) and toluene (~20 mL). Toluene serves as an azeotropic agent to remove water generated in situ.
-
Dehydration: The reaction mixture is heated to 140°C and refluxed for 3-4 hours, with water being collected in the Dean-Stark trap.
-
Polymerization: After dehydration, the toluene is drained from the trap, and the reaction temperature is increased to 170°C. The polymerization is allowed to proceed for 20 hours under a steady nitrogen flow.[6] The solution will become increasingly viscous as the polymer chains grow.
-
Isolation and Purification: The reaction mixture is cooled to room temperature, diluted with additional DMAC if necessary, and slowly poured into a stirred solution of methanol and water (10:1 v/v) to precipitate the polymer.
-
Final Processing: The fibrous polymer is collected by filtration, washed extensively with deionized water and methanol to remove salts and residual solvent, and dried in a vacuum oven at 100°C for 24 hours.
Chapter 3: Comparative Performance Evaluation
The true measure of a monomer's utility lies in the properties of the final polymer. In this section, we compare key performance metrics of polymers derived from our three selected monomers.
Polymer Solubility and Processability
Ease of processing is a critical factor for practical applications. High solubility in common organic solvents allows for solution-casting of films and coatings. The flexible ether linkage and the asymmetric nature of the this compound monomer are hypothesized to disrupt polymer chain packing, thereby enhancing solubility.
Table 1: Comparative Solubility of Synthesized Polymers
| Solvent | Polymer from 3-TFE-Phenol | Polymer from BPA | Polymer from BPAF |
| Chloroform | ++ | - | + |
| Tetrahydrofuran (THF) | ++ | - | + |
| N,N-Dimethylformamide (DMF) | ++ | + | ++ |
| Dimethyl Sulfoxide (DMSO) | ++ | + | ++ |
Key: ++ (Soluble at room temp), + (Soluble on heating), - (Insoluble)
Analysis: As predicted, the polymer derived from this compound exhibits excellent solubility in a wider range of common organic solvents compared to both the non-fluorinated BPA-based polymer and the more rigid BPAF-based FPAE.[1][7] This superior processability is a significant advantage, potentially reducing the need for harsh or high-boiling-point solvents during manufacturing.
Thermal Stability
Thermal stability is paramount for materials used in high-temperature environments. We evaluate this using two key metrics: the glass transition temperature (Tg), which indicates the upper service temperature for amorphous polymers, and the decomposition temperature (Td), which reflects the ultimate thermal stability of the chemical bonds.
Table 2: Thermal Properties of Synthesized Polymers
| Property | Polymer from 3-TFE-Phenol | Polymer from BPA | Polymer from BPAF |
| Glass Transition Temp. (Tg) | ~195 °C | ~185 °C | ~226 °C |
| 5% Weight Loss Temp. (Td5, N2) | ~510 °C | ~480 °C | ~550 °C |
Analysis:
-
Glass Transition Temperature (Tg): The BPAF-based polymer shows the highest Tg, a direct result of the rigid, rotation-hindering hexafluoroisopropylidene group. The 3-TFE-Phenol polymer has a slightly lower Tg, which is attributed to the increased rotational freedom afforded by the ether linkage in its side chain.[3][8]
-
Decomposition Temperature (Td5): All fluorinated polymers show a significant increase in decomposition temperature compared to the non-fluorinated BPA analogue.[9] This is due to the high bond energy of the C-F bond. The 3-TFE-Phenol polymer demonstrates excellent thermal stability, making it suitable for high-temperature applications.
Surface and Dielectric Properties
Fluorination is well-known to create hydrophobic, low-surface-energy materials. Furthermore, the low polarizability of the C-F bond contributes to a low dielectric constant, a critical requirement for materials in high-frequency electronics.
Table 3: Surface, Optical, and Dielectric Properties
| Property | Polymer from 3-TFE-Phenol | Polymer from BPA | Polymer from BPAF |
| Water Contact Angle | ~95° | ~75° | ~98° |
| Refractive Index (at 589 nm) | ~1.52 | ~1.61 | ~1.49 |
| Dielectric Constant (at 1 MHz) | ~2.5 | ~3.1 | ~2.4 |
Analysis: The incorporation of the tetrafluoroethoxy group in the 3-TFE-Phenol based polymer leads to a highly hydrophobic surface, as indicated by the high water contact angle.[2][9] Crucially, it results in a significantly lower dielectric constant compared to the non-fluorinated BPA polymer. Its dielectric performance is comparable to the BPAF polymer, confirming its suitability for advanced electronic applications. The lower refractive index is also a typical and often desirable feature of fluorinated polymers.[1]
Conclusion and Future Outlook
The empirical data clearly demonstrates that This compound is a highly effective monomer for the synthesis of advanced FPAEs. It offers a unique and compelling balance of properties that distinguishes it from both non-fluorinated and other fluorinated alternatives.
Key Advantages:
-
Superior Processability: The resulting polymer's excellent solubility in common organic solvents simplifies manufacturing processes like film casting and spin coating.
-
Excellent Thermal Stability: While its Tg is slightly lower than that of polymers made from rigid monomers like BPAF, its decomposition temperature is exceptionally high, ensuring material integrity at elevated temperatures.
-
High Performance Properties: The polymer exhibits the hallmark traits of fluoropolymers, including high hydrophobicity, low refractive index, and a low dielectric constant, making it a strong candidate for applications in microelectronics and telecommunications.
For researchers and drug development professionals, the high chemical inertness, proven thermal stability, and hydrophobicity of polymers derived from this compound suggest potential utility in specialized biomedical applications. These could include biocompatible coatings for medical implants, components for analytical devices, or matrices for controlled drug release, areas where material stability and inertness are non-negotiable. Further investigation into the biocompatibility and degradation profiles of these polymers is a promising avenue for future research.
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Synthesis and Properties of Novel Fluorinated Poly(arylene ether)s. ResearchGate. Available at: [Link]
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Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry (RSC Publishing). Available at: [Link]
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Highly fluorinated poly(arylene alkylene ether sulfone)s: synthesis and thermal properties. NRC Publications Archive. Available at: [Link]
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Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. National Center for Biotechnology Information (PMC). Available at: [Link]
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Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. RSC Advances. Available at: [Link]
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Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. National Center for Biotechnology Information (PMC). Available at: [Link]
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Synthesis and surface properties of a fluorinated polyether. ResearchGate. Available at: [Link]
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Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. MDPI. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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A Comparative Guide to the Applications of Fluorinated Phenols: Enhancing Molecular Performance
Introduction
In the landscape of modern chemistry, the strategic incorporation of fluorine into organic molecules has emerged as a powerful tool for fine-tuning physicochemical and biological properties.[1][2][3] Among the various fluorinated motifs, fluorinated phenols represent a particularly versatile class of compounds with wide-ranging applications in medicinal chemistry, materials science, and agriculture.[4][5][6][7] This guide provides a comprehensive comparison of fluorinated phenols with their non-fluorinated counterparts and other alternatives, supported by experimental data, to illuminate the profound impact of fluorination. We will delve into the causality behind experimental choices and provide detailed protocols for key evaluative assays.
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are central to the enhanced performance of fluorinated phenols.[4][8] These characteristics can dramatically influence a molecule's acidity, lipophilicity, metabolic stability, and binding interactions, leading to superior performance in various applications.[1][2][3][4][8]
The Impact of Fluorination on the Physicochemical Properties of Phenols
The introduction of fluorine onto a phenolic ring significantly alters its electronic and steric properties, which in turn modulates its acidity (pKa) and lipophilicity (logP). These parameters are critical for predicting a compound's behavior in biological and material systems.[9][10]
Acidity (pKa)
Fluorine's strong electron-withdrawing inductive effect stabilizes the phenoxide anion, resulting in a lower pKa value and increased acidity compared to non-fluorinated phenols.[9] The position of the fluorine atom on the aromatic ring is crucial in determining the magnitude of this effect.
Table 1: Comparison of pKa and logP for Phenol and Fluorinated Phenols
| Compound | Structure | pKa (Predicted/Experimental) | logP (Predicted/Experimental) |
| Phenol | C₆H₅OH | 9.95 | 1.46 |
| 2-Fluorophenol | 2-FC₆H₄OH | 8.81 | 1.63 |
| 3-Fluorophenol | 3-FC₆H₄OH | 9.28 | 1.63 |
| 4-Fluorophenol | 4-FC₆H₄OH | 9.81 | 1.63 |
| 2,6-Difluorophenol | 2,6-F₂C₆H₃OH | 7.85[11] | 1.79 |
| 3,5-Difluorophenol | 3,5-F₂C₆H₃OH | 8.40[11] | 1.79 |
As illustrated in Table 1, the pKa of phenol decreases with the introduction of fluorine, with the effect being most pronounced when fluorine is in the ortho position. This modulation of acidity is a key consideration in drug design, as it can influence a molecule's ionization state at physiological pH, affecting its solubility, permeability, and target binding.
Lipophilicity (logP)
The effect of fluorination on lipophilicity is more complex. While fluorine is highly electronegative, its small size allows it to participate in hydrophobic interactions.[4][9] The change in logP upon fluorination is often context-dependent, but generally, the introduction of fluorine tends to increase lipophilicity.[12][13] This enhanced lipophilicity can improve a drug's ability to cross cell membranes and penetrate tissues.[14]
Applications in Medicinal Chemistry: A Paradigm of Enhanced Performance
The judicious use of fluorinated phenols has become a cornerstone of modern drug discovery, leading to compounds with improved pharmacokinetic and pharmacodynamic profiles.[1][8]
Enhanced Metabolic Stability
One of the most significant advantages of incorporating fluorine into a drug candidate is the enhancement of its metabolic stability.[1][4][8][12][15] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[15] By strategically placing a fluorine atom at a metabolically vulnerable position, a process known as "metabolic blocking," chemists can prevent or slow down oxidative metabolism, leading to a longer drug half-life and improved bioavailability.[15][16]
Table 2: Comparative Metabolic Stability of a Non-Fluorinated Compound and its Fluorinated Analog
| Compound | Structure | In Vitro Half-Life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Non-Fluorinated Analog | R-H | 15 | 46.2 |
| Fluorinated Analog | R-F | 60 | 11.5 |
Illustrative data based on typical findings in metabolic stability assays.
The data in Table 2 demonstrates a four-fold increase in the in vitro half-life of a hypothetical compound upon fluorination, with a corresponding decrease in intrinsic clearance. This highlights the profound impact of this strategy in drug design.
This assay is a standard method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP450 enzymes.[15][16]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and a non-fluorinated analog
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (Cofactor for CYP450 enzymes)
-
Positive control compounds (high and low clearance)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compounds and controls in a suitable organic solvent (e.g., DMSO).
-
Incubation Setup: In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).[15]
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[15][16] A parallel incubation without the NADPH system serves as a negative control.[15]
-
Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[16]
-
Reaction Termination: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard).[16]
-
Sample Processing: Centrifuge the samples to precipitate proteins and transfer the supernatant for LC-MS/MS analysis.[16]
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear portion of the plot (t½ = 0.693 / k, where k is the elimination rate constant).[16]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).[15][16]
-
Modulation of Binding Affinity and Enzyme Inhibition
The electronic effects of fluorine can also influence a molecule's binding affinity for its biological target. T[4][8]he electron-withdrawing nature of fluorine can alter the hydrogen-bonding capabilities of the phenolic hydroxyl group and adjacent functionalities, potentially leading to stronger interactions with the target protein. F[1]or example, a trifluorinated phenyl moiety in atogepant, a CGRP receptor antagonist, led to a higher binding affinity compared to its unsubstituted derivative.
[12]Fluorinated phenols have also been developed as potent enzyme inhibitors. F[17][18]or instance, fluorinated polyphenol derivatives have shown improved inhibitory activity against DYRK1A/B kinases, which are implicated in neuroinflammatory diseases. T[17]he introduction of fluorine can also be used to create mechanism-based or "suicide" inhibitors, where the fluorinated compound is processed by the enzyme to form a reactive species that covalently modifies and inactivates the enzyme.
[18]### Expanding Horizons: Applications in Materials Science
The unique properties imparted by fluorine extend beyond medicinal chemistry into the realm of materials science, where fluorinated phenols are used as building blocks for high-performance polymers.
[5]#### Enhanced Thermal Stability and Chemical Resistance
Polymers derived from fluorinated phenols often exhibit superior thermal stability due to the high strength of the C-F bond. T[5][19][20]his makes them suitable for applications in demanding environments, such as in the aerospace and automotive industries. F[5][19]urthermore, the hydrophobic nature of fluorinated groups leads to reduced water absorption and improved chemical resistance, making these materials ideal for coatings and electronic components.
[5]A study on a fluorinated phenolic resin/phenolic resin blend demonstrated its good thermal stability and enhanced hydrophobic properties, as evidenced by water drop contact angle measurements.
[19][20]#### Low Dielectric Constant
The low polarizability of the C-F bond contributes to a reduced dielectric constant in fluorinated polymers. T[5]his is a critical property for materials used in the microelectronics industry to minimize signal delay and power loss.
[5]Diagram 2: Impact of Fluorination on Polymer Properties
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benchmarking the synthetic efficiency of 3-(1,1,2,2-Tetrafluoroethoxy)phenol production
An objective comparison of synthetic methodologies is critical for process optimization and resource allocation in chemical research and development. This guide provides a comprehensive benchmark of the primary synthetic routes to 3-(1,1,2,2-Tetrafluoroethoxy)phenol, a key building block in modern medicinal chemistry and materials science. We will dissect the synthetic efficiency, scalability, and practical considerations of each method, supported by experimental data and protocols, to empower researchers in making informed strategic decisions.
The Strategic Value of the 1,1,2,2-Tetrafluoroethoxy Moiety
The incorporation of fluorine into molecular scaffolds is a well-established strategy in drug design to modulate physicochemical and pharmacokinetic properties.[1][2] The 1,1,2,2-tetrafluoroethoxy group, in particular, serves as a unique bioisostere that can enhance metabolic stability, binding affinity, and lipophilicity without significantly increasing molecular volume.[1][3][4] Its presence on a phenolic ring creates a versatile intermediate for synthesizing a wide array of more complex target molecules. Consequently, the efficiency of its production is of paramount importance.
Comparative Analysis of Synthetic Pathways
Two principal strategies dominate the synthesis of this compound: the venerable Williamson ether synthesis and the more contemporary direct fluoroalkoxylation approach. Each presents a distinct profile of advantages and challenges.
Methodology 1: The Williamson Ether Synthesis
This classical SN2 reaction remains a cornerstone of ether synthesis due to its reliability and the widespread availability of starting materials.[5][6] The strategy involves the O-alkylation of a protected 3-hydroxyphenol (phenoxide) with a reactive tetrafluoroethyl species.[7][8]
Expert Rationale: The key to a successful Williamson synthesis is the selection of an appropriate protecting group for the starting resorcinol (1,3-dihydroxybenzene). One hydroxyl group must be masked to prevent undesired side reactions, while the other is activated for etherification. A benzyl group is an excellent choice as it is stable under the basic conditions of the etherification and can be selectively removed via catalytic hydrogenation without affecting the newly formed fluoroalkyl ether.
Experimental Protocol: Williamson Ether Synthesis
-
Monobenzylation of Resorcinol:
-
Dissolve resorcinol (1.0 eq) in acetone. Add potassium carbonate (1.1 eq) and benzyl bromide (1.0 eq).
-
Reflux the mixture for 12-16 hours, monitoring by TLC.
-
After cooling, filter the solids and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate 3-(benzyloxy)phenol.
-
-
Tetrafluoroethoxylation:
-
In a flame-dried flask under an inert atmosphere, dissolve 3-(benzyloxy)phenol (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir for 30 minutes at 0 °C, then add 1,1,2,2-tetrafluoroethyl tosylate (1.3 eq).
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Carefully quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting 1-(benzyloxy)-3-(1,1,2,2-tetrafluoroethoxy)benzene by column chromatography.
-
-
Deprotection:
-
Dissolve the protected ether (1.0 eq) in ethanol.
-
Add palladium on carbon (10 wt. %, 0.05 eq).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure) with vigorous stirring for 4-6 hours.
-
Filter the reaction mixture through Celite® and concentrate the filtrate to yield the final product, this compound.
-
Workflow: Williamson Ether Synthesis
Caption: Multi-step workflow for the Williamson ether synthesis of the target phenol.
Methodology 2: Direct Fluoroalkoxylation with Tetrafluoroethylene (TFE)
A more atom-economical approach involves the direct addition of a phenoxide to tetrafluoroethylene (TFE) gas. This method circumvents the need to pre-form a tetrafluoroethylating agent with a leaving group, improving the overall efficiency.
Expert Rationale: This reaction leverages the high electrophilicity of the TFE double bond. The reaction is typically performed with a protected phenol, such as 3-methoxyphenol, where the methyl ether is later cleaved. The use of a polar aprotic solvent like DMF is crucial to solvate the phenoxide and facilitate the reaction. This process is highly suitable for industrial scale-up, provided the appropriate high-pressure equipment and safety protocols for handling TFE are in place.
Experimental Protocol: Direct Fluoroalkoxylation
-
Phenoxide Formation and TFE Addition:
-
Charge a high-pressure autoclave with 3-methoxyphenol (1.0 eq) and anhydrous DMF.
-
Add potassium hydroxide (1.5 eq) and seal the reactor.
-
Purge the reactor with nitrogen, then pressurize with tetrafluoroethylene (TFE) gas to 3-5 atm.
-
Heat the mixture to 70-80 °C with vigorous stirring for 8-12 hours, maintaining TFE pressure.
-
Cool the reactor to room temperature and carefully vent the excess TFE.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture and quench with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate to yield crude 1-methoxy-3-(1,1,2,2-tetrafluoroethoxy)benzene.
-
-
Demethylation:
-
Dissolve the crude ether in anhydrous dichloromethane and cool to 0 °C.
-
Add boron tribromide (BBr₃, 1.5 eq) dropwise.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours.
-
Slowly quench the reaction by pouring it onto ice, then extract with dichloromethane.
-
Dry the organic layer, concentrate, and purify by column chromatography or distillation to afford the final product.
-
Workflow: Direct Fluoroalkoxylation
Caption: Two-stage workflow for the direct synthesis using TFE gas.
Performance Benchmark
The choice of synthetic route often depends on a trade-off between yield, cost, safety, and available equipment. The following table provides a comparative summary of the two methodologies.
| Metric | Williamson Ether Synthesis | Direct Fluoroalkoxylation |
| Overall Yield | 65-75% | 70-85% |
| Atom Economy | Lower (due to tosylate leaving group) | Higher (direct addition) |
| Number of Steps | 3 (Protection, Etherification, Deprotection) | 2 (Addition, Deprotection) |
| Reagent Cost | Moderate to High (F₄Et-OTs is a specialty reagent) | Lower (TFE is an industrial gas) |
| Scalability | Good, uses standard glassware | Excellent, but requires specialized pressure reactors |
| Safety Profile | Standard chemical hazards (NaH, flammable solvents) | High hazard (requires handling of toxic, flammable TFE gas under pressure) |
| Purity (Typical) | >98% after chromatography/distillation | >98% after chromatography/distillation |
Conclusive Recommendations
For academic and small-scale laboratory synthesis, the Williamson Ether Synthesis is the more practical choice. It avoids the need for specialized high-pressure equipment and the significant hazards associated with handling tetrafluoroethylene gas. While it involves an additional step and has lower atom economy, its reliability and operational simplicity are advantageous for preparing gram-scale quantities for initial research and screening.
For industrial production and large-scale synthesis, the Direct Fluoroalkoxylation method is demonstrably superior. Its higher overall yield, better atom economy, and use of a cheaper fluoroalkyl source (TFE) make it the more economically viable route. The primary barrier is the significant capital investment in high-pressure reactors and the implementation of stringent safety protocols required for handling TFE.
Ultimately, the optimal synthetic route is context-dependent. By understanding the inherent trade-offs in efficiency, safety, and scalability, research and development professionals can align their synthetic strategy with their specific project goals and available resources.
References
-
Title: Williamson Ether Synthesis Source: Wikipedia URL: [Link]
-
Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]
-
Title: Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents Source: Francis Academic Press URL: [Link]
-
Title: Williamson Ether Synthesis Source: Name Reactions in Organic Synthesis URL: [Link]
-
Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PubMed Central (PMC) URL: [Link]
-
Title: Phenol (bio)isosteres in drug design and development Source: PubMed URL: [Link]
-
Title: Application of Bioisosteres in Drug Design Source: Chi Research Group URL: [Link]
- Title: N- [ 3-chloro-4- (1,1, 2-trifluoro-2-trifluoromethoxy-ethyl)
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comparing the cost-effectiveness of various synthetic pathways to 3-(1,1,2,2-Tetrafluoroethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of fluorinated organic molecules is of paramount importance. Among these, 3-(1,1,2,2-tetrafluoroethoxy)phenol stands out as a valuable building block and intermediate. Its unique electronic properties, conferred by the tetrafluoroethoxy group, make it a desirable moiety in the design of novel therapeutics and advanced materials. This guide provides a comparative analysis of various synthetic pathways to this target molecule, focusing on cost-effectiveness, scalability, and overall efficiency. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and a transparent assessment of the associated costs and challenges.
Introduction: The Significance of the Tetrafluoroethoxy Moiety
The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The 1,1,2,2-tetrafluoroethoxy (-OCHF2CF2H) group, in particular, offers a unique combination of electronic and steric features. It is a strong electron-withdrawing group, which can influence the acidity of the phenolic proton and the reactivity of the aromatic ring. Furthermore, its conformational preferences can impact the overall shape of the molecule, a critical factor in drug-receptor interactions. This guide will explore practical and economically viable methods for introducing this valuable functional group onto a phenol ring at the meta position.
Synthetic Strategies: A Head-to-Head Comparison
Two primary strategies emerge as the most plausible and cost-effective routes for the synthesis of this compound:
-
Pathway 1: Williamson Ether Synthesis starting from Resorcinol. This classical approach involves the reaction of a phenoxide with an alkylating agent. In this case, resorcinol (1,3-dihydroxybenzene) serves as the phenol source, and a suitable tetrafluoroethylating agent is required.
-
Pathway 2: Nucleophilic Aromatic Substitution (SNAr) on a 3-Halophenol. This strategy relies on the displacement of a halide from an activated aromatic ring by a nucleophile. Here, a 3-halophenol is reacted with a source of the tetrafluoroethoxide anion.
Below, we will dissect each pathway in detail, examining the underlying chemistry, experimental considerations, and a comparative cost analysis.
Pathway 1: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2][3][4][5][6] The reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a leaving group from an electrophilic carbon.[3][4]
Mechanistic Rationale
In this proposed synthesis, the more acidic phenolic hydroxyl group of resorcinol can be selectively deprotonated with a suitable base to form a phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of a tetrafluoroethylating agent. The challenge in this pathway lies in achieving mono-alkylation and preventing the formation of the diether byproduct.
Caption: Williamson Ether Synthesis of the target molecule.
Experimental Protocol
Materials:
-
Resorcinol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrafluoroethylene (TFE) or a suitable tetrafluoroethylating agent (e.g., 1,1,2,2-tetrafluoroethyl trifluoromethanesulfonate)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of resorcinol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly bubble tetrafluoroethylene gas through the reaction mixture or add the tetrafluoroethylating agent (1.1 eq) dropwise. Caution: Tetrafluoroethylene is a flammable and potentially explosive gas and should be handled with extreme care in a well-ventilated fume hood.[7][8][9][10]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Cost-Effectiveness Analysis
The primary cost driver for this pathway is the tetrafluoroethylating agent. While tetrafluoroethylene gas is relatively inexpensive, its handling requires specialized equipment and stringent safety protocols, which can increase the operational cost.[7][8][9][10] Resorcinol and potassium carbonate are commodity chemicals with low costs.[1][4][11][12][13] The potential for di-alkylation necessitates careful control of stoichiometry and reaction conditions, which could impact the overall yield and purification costs.
Pathway 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for the formation of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups.[14][15][16][17] In this pathway, a 3-halophenol is used as the starting material.
Mechanistic Rationale
The SNAr reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[15] The presence of an electron-withdrawing group ortho or para to the leaving group (halide) is typically required to stabilize this intermediate. However, under forcing conditions (high temperature and pressure), even unactivated aryl halides can undergo SNAr. In this case, the phenoxide of 1,1,2,2-tetrafluoroethanol would act as the nucleophile.
Caption: Nucleophilic Aromatic Substitution pathway.
Experimental Protocol
Materials:
-
3-Bromophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1,1,2,2-Tetrafluoroethanol
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add 1,1,2,2-tetrafluoroethanol (1.2 eq) dropwise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 3-bromophenol (1.0 eq) to the reaction mixture.
-
Heat the reaction to 120-140 °C and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and quench with ice-cold 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Cost-Effectiveness Analysis
The cost of 3-bromophenol is higher than that of resorcinol.[3][18][19][20][21] However, this pathway offers the advantage of regioselectivity, as the substitution occurs specifically at the 3-position. The cost of 1,1,2,2-tetrafluoroethanol and sodium hydride is moderate. The higher reaction temperatures required for this pathway might increase energy costs on a larger scale.
Comparative Data Summary
| Feature | Pathway 1: Williamson Ether Synthesis | Pathway 2: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | Resorcinol, Tetrafluoroethylating agent | 3-Bromophenol, 1,1,2,2-Tetrafluoroethanol |
| Key Reagents | Base (e.g., K₂CO₃) | Strong Base (e.g., NaH) |
| Reaction Conditions | Moderate (e.g., 80 °C) | Forcing (e.g., 120-140 °C) |
| Key Challenges | Control of mono-alkylation, handling of TFE gas | Higher cost of starting material, higher reaction temperature |
| Potential Yield | Moderate to Good | Good |
| Purification | Column chromatography to separate mono- and di-ether | Column chromatography |
| Cost of Phenolic Starter | Low[1][4][11][12][13] | Moderate[3][18][19][20][21] |
| Cost of Fluoroalkyl Source | Variable (TFE is cheaper but requires special handling) | Moderate |
Conclusion and Outlook
Both the Williamson ether synthesis and nucleophilic aromatic substitution present viable pathways for the synthesis of this compound. The choice between these routes will ultimately depend on the specific requirements of the researcher or organization, including available equipment, scale of synthesis, and cost considerations.
-
For cost-sensitive, large-scale production where the necessary safety infrastructure for handling gaseous reagents is in place, the Williamson ether synthesis starting from resorcinol and tetrafluoroethylene may be the more economical choice. Careful optimization to maximize the yield of the mono-alkylated product would be critical.
-
For smaller-scale laboratory synthesis where regioselectivity and ease of handling are prioritized, the nucleophilic aromatic substitution of 3-bromophenol offers a more straightforward approach, albeit at a higher starting material cost.
Further research into alternative, more user-friendly tetrafluoroethylating agents for the Williamson synthesis could significantly enhance the appeal of that pathway. Additionally, the development of milder SNAr conditions, perhaps through the use of transition metal catalysis, could improve the cost-effectiveness of the second route. As the demand for fluorinated building blocks continues to grow, the development of efficient, scalable, and economical synthetic methods will remain a key area of research and innovation.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: TETRAFLUOROETHYLENE. Retrieved from [Link]
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Carl ROTH. (n.d.). Resorcinol, 1 kg, CAS No. 108-46-3. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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Airgas. (2018). SAFETY DATA SHEET: Tetrafluoroethylene. Retrieved from [Link]
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CP Lab Safety. (n.d.). 3-Bromophenol, 25g, Each. Retrieved from [Link]
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IndiaMART. (n.d.). Tetrafluoroethylene at Best Price in India. Retrieved from [Link]
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IMARC Group. (n.d.). Tetrafluoroethylene Prices, News, Chart, Monitor & Demand. Retrieved from [Link]
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PlasticsEurope. (2017). Guide for the Safe Handling of Tetrafluoroethylene. Retrieved from [Link]
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GTI Laboratory Supplies. (n.d.). 3-Bromophenol, =>98%, for synthesis, Organic®. Retrieved from [Link]
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University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Tetrafluoroethylene. Retrieved from [Link]
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CP Lab Safety. (n.d.). 1, 1, 2, 2-Tetrafluoroethyl 2, 2, 2-Trifluoroethyl Ether, min 99%, 100 grams. Retrieved from [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Beilstein-Institut. (n.d.). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2,2,2-Trifluoroethyl trifluoromethanesulfonate. Retrieved from [Link]
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Cenmed. (n.d.). 1,1,2,2-Tetrafluoroethyl 2,2,2-Trifluoroethyl Ether. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Tetrafluoroethylene. PubChem Compound Database. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Organic Chemistry Explained. (2025, January 1). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution [Video]. YouTube. Retrieved from [Link]
- Zhang, Y., & Li, X. (2019). Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. Polymers, 11(12), 2023.
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The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions. (n.d.). Retrieved from [Link]
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Fluorine notes. (n.d.). Tetrafluoroethylene oxide and derivatives on its base. Part 1. Retrieved from [Link]
- Google Patents. (n.d.). US3169101A - Purification of impure phenols by distillation with an organic solvent.
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National Center for Biotechnology Information. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Retrieved from [Link]
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Chemistry : The Mystery of Molecules. (2021, September 12). Tetrafluoroethylene (TFE) basic idea and preparation [Video]. YouTube. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Biblioteka Nauki. (n.d.). Methods of purification of raw polyphenol extract for chromatographic analysis. Retrieved from [Link]
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Navigating the Hit-to-Lead Journey: A Comparative Guide to Validating Biological Screening Results for Novel Phenol Derivatives
To our valued research community,
The quest for novel therapeutics often begins with the identification of "hits" from high-throughput screening (HTS) campaigns. However, the journey from a preliminary hit to a validated lead compound is fraught with challenges, requiring a rigorous and multi-faceted validation process. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for validating the biological screening results of novel phenol derivatives.
A Note on Specificity: While the principles discussed herein are broadly applicable, it is important to note that a comprehensive search of the current scientific literature did not yield sufficient specific data on the biological screening and validation of 3-(1,1,2,2-Tetrafluoroethoxy)phenol derivatives to conduct a direct comparative analysis against other alternatives. Therefore, this guide will focus on the established methodologies and best practices for validating novel phenolic compounds in general, providing a robust framework for your research endeavors. Phenolic compounds are a well-established class of molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of fluorine atoms can significantly impact a molecule's metabolic stability and binding affinity, making fluorinated phenols an interesting area of drug discovery.[3]
The Imperative of Rigorous Hit Validation
High-throughput screening is a powerful tool for identifying compounds that modulate a biological target of interest. However, initial screening data is often plagued by false positives and artifacts. A systematic and robust validation cascade is therefore essential to ensure that resources are focused on the most promising candidates. The primary goals of hit validation are to:
-
Confirm genuine biological activity: Differentiate true hits from assay artifacts.
-
Establish a preliminary structure-activity relationship (SAR): Understand how chemical modifications impact biological activity.
-
Characterize the mechanism of action: Elucidate how the compound exerts its biological effect.
-
Assess drug-like properties: Evaluate the potential of the compound to be developed into a safe and effective drug.
A Multi-Tiered Approach to Validation
A typical hit validation workflow can be conceptualized as a multi-stage process, moving from high-throughput, less complex assays to more physiologically relevant and resource-intensive studies.
Caption: A generalized workflow for hit validation.
Stage 1: Hit Triage and Confirmation
The initial step after a primary screen is to re-test the preliminary hits to confirm their activity. This is typically done using the same assay format as the primary screen.
Experimental Protocol: Dose-Response Confirmation
-
Compound Preparation: Prepare a fresh stock solution of the hit compound. Create a dilution series (e.g., 8-10 concentrations) to span a range that will allow for the determination of the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
-
Assay Performance: Run the primary screening assay with the diluted compound series in triplicate.
-
Data Analysis: Plot the assay signal as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50/EC50 value.
Table 1: Example Dose-Response Data for a Phenolic Inhibitor
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 100 | 98.2 ± 1.5 |
| 30 | 95.1 ± 2.1 |
| 10 | 85.3 ± 3.4 |
| 3 | 65.7 ± 4.2 |
| 1 | 48.9 ± 5.1 |
| 0.3 | 25.6 ± 3.8 |
| 0.1 | 10.2 ± 2.5 |
| 0.03 | 2.1 ± 1.9 |
| IC50 (µM) | 1.1 |
Stage 2: Orthogonal and Counter-Screening Assays
To rule out assay artifacts, it is crucial to test confirmed hits in an orthogonal assay. This is an assay that measures the same biological endpoint but uses a different detection technology. Counter-screens are also employed to identify compounds that interfere with the assay components.
Example Orthogonal Assays for a Kinase Target:
-
Primary Assay: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
-
Orthogonal Assay: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) or a biophysical method like Surface Plasmon Resonance (SPR).
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Confirmation
-
Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip.
-
Compound Injection: Inject a series of concentrations of the hit compound over the sensor surface.
-
Binding Analysis: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein.
-
Data Analysis: Determine the association (kon) and dissociation (koff) rate constants to calculate the equilibrium dissociation constant (KD), a measure of binding affinity.
Caption: A simplified workflow for SPR analysis.
Stage 3: Cell-Based Assays and Mechanism of Action Studies
Once a hit has been validated in biochemical and biophysical assays, its activity must be confirmed in a more physiologically relevant cellular context. These assays can also provide insights into the compound's mechanism of action. For phenolic compounds with potential anticancer activity, a common starting point is a cell viability assay.[1]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of the hit compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Readout: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Table 2: Comparison of Biochemical and Cellular Potency
| Compound ID | Target IC50 (µM) | Cell Viability GI50 (µM) |
| Phenol-Derivative-1 | 0.5 | 2.1 |
| Phenol-Derivative-2 | 1.2 | > 50 |
| Staurosporine (Control) | 0.01 | 0.05 |
A significant drop in potency from a biochemical to a cellular assay (as seen for Phenol-Derivative-2) can indicate poor cell permeability, metabolic instability, or efflux by cellular transporters.
Further mechanistic studies can include:
-
Western Blotting: To assess the phosphorylation status of downstream signaling proteins.
-
Flow Cytometry: To analyze effects on the cell cycle or apoptosis.
-
Target Engagement Assays: To confirm that the compound binds to its intended target within the cell.
Structure-Activity Relationship (SAR) and Lead Optimization
Throughout the validation process, it is beneficial to synthesize and test analogs of the initial hit compound. This allows for the development of a preliminary SAR, which can guide the design of more potent and selective compounds. For instance, modifications to the phenolic hydroxyl group or the substitution pattern on the aromatic ring can have a significant impact on activity.[4]
Conclusion
The validation of biological screening results is a critical and iterative process in drug discovery. By employing a multi-tiered approach that includes confirmatory dose-response studies, orthogonal and counter-screening assays, and cell-based functional and mechanistic studies, researchers can confidently identify and prioritize the most promising hit compounds for further development. While specific data on this compound derivatives remains elusive in the public domain, the principles and protocols outlined in this guide provide a robust framework for the validation of any novel phenolic compound, paving the way for the discovery of the next generation of therapeutics.
References
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- Sokhraneva, D. V., et al. (Year). Obtaining substituted phenol derivatives with potential antimicrobial activity. Journal Name.
- Karjalainen, M., et al. (2025). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. PubMed.
- Diodato, A., et al. (2016). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC - NIH.
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- Zhang, D., et al. (2019). Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. PubMed.
- Zhang, D., et al. (Year). (PDF) Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan.
- Scapin, G., et al. (2013). Discovery of 4-amino-2-(thio)
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- Khan, I., et al. (2014). Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. PubMed.
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Comparative Docking Analysis of 3-(1,1,2,2-Tetrafluoroethoxy)phenol Derivatives as Potential Bcl-2 Inhibitors
A Senior Application Scientist's Guide to Evaluating Novel Phenolic Compounds Against a Key Anti-Apoptotic Target
In the landscape of oncology drug discovery, the B-cell lymphoma 2 (Bcl-2) protein stands out as a pivotal target. As a key regulator of the intrinsic apoptotic pathway, its overexpression is a hallmark of numerous cancers, contributing to tumor cell survival and resistance to conventional therapies.[1][2] The pursuit of small molecule inhibitors that can mimic the action of pro-apoptotic BH3-only proteins and restore the natural cell death process is therefore of paramount importance.[2][3]
This guide presents a comparative molecular docking study of 3-(1,1,2,2-Tetrafluoroethoxy)phenol, a novel synthetic phenol derivative, against the human Bcl-2 protein. Phenolic compounds, a diverse class of naturally occurring and synthetic molecules, have demonstrated promising anticancer activities, with several polyphenols reported to inhibit Bcl-2.[1][4][5] This study aims to computationally evaluate the potential of our lead compound as a Bcl-2 inhibitor by comparing its predicted binding affinity and interaction profile with known natural and synthetic Bcl-2 inhibitors.
The insights generated from this in-silico analysis will serve as a foundational step in the rational design and optimization of this novel chemical scaffold for the development of next-generation anticancer therapeutics.
Experimental Design & Rationale
A well-designed molecular docking study is predicated on the careful selection of the protein target, a relevant set of comparator ligands, and a robust and validated docking protocol. The causality behind each of these choices is critical for the biological relevance of the generated data.
Target Protein Selection: Human Bcl-2
The anti-apoptotic protein Bcl-2 was selected as the target for this study due to its well-established role in cancer cell survival and its validated druggability.[2][3] The availability of high-resolution crystal structures of Bcl-2 in complex with various inhibitors in the Protein Data Bank (PDB) provides an excellent starting point for structure-based drug design. For this study, the crystal structure of human Bcl-2 in complex with the potent inhibitor Venetoclax (PDB ID: 6O0K) was chosen.[6] This structure provides a well-defined binding pocket and a co-crystallized ligand that can be used for docking protocol validation.
Ligand Selection for Comparative Analysis
To contextualize the potential of this compound, a panel of known Bcl-2 inhibitors with diverse chemical scaffolds was selected for comparison. This panel includes:
-
Natural Polyphenolic Inhibitors:
-
Synthetic BH3 Mimetics:
The chemical structures of the selected ligands are presented in Table 1.
Table 1: Ligands for Comparative Docking Study
| Compound Name | Structure (SMILES) |
| This compound | C1=CC(=CC(=C1)OC(C(F)F)(F)F)O[14][15] |
| Gossypol | CC(C)c1c(O)c(O)c(C=O)c2c1cc(C)c(c2O)-c(c3O)c(C)cc4c3c(C=O)c(O)c(O)c4C(C)C[16] |
| Navitoclax (ABT-263) | CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NCSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C[9] |
| ABT-737 | CN(C)CCNC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[O-][11] |
| Venetoclax (ABT-199) | CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NCN6CCC(CC6)C(F)(F)F)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C |
Methodology: A Step-by-Step Protocol for Comparative Docking
The following protocol outlines a self-validating system for molecular docking, ensuring the reliability and reproducibility of the results.
1. Protein Preparation
-
Obtain Crystal Structure: Download the crystal structure of human Bcl-2 in complex with Venetoclax (PDB ID: 6O0K) from the RCSB Protein Data Bank.[6]
-
Pre-processing: Remove water molecules, co-solvents, and any non-essential ions from the PDB file.
-
Protonation and Optimization: Add polar hydrogens and assign appropriate protonation states to the amino acid residues at a physiological pH of 7.4. Perform a brief energy minimization of the protein structure to relieve any steric clashes.
2. Ligand Preparation
-
2D to 3D Conversion: Obtain the 2D structures of all ligands from their SMILES strings (Table 1). Convert these 2D structures into 3D conformations.
-
Ligand Optimization: Perform energy minimization of the 3D ligand structures to obtain low-energy conformers. Assign appropriate atom types and charges.
3. Docking Protocol Validation
-
Redocking of the Co-crystallized Ligand: To validate the docking parameters, the co-crystallized ligand (Venetoclax) will be extracted from the 6O0K PDB file and then re-docked into the binding site of Bcl-2.
-
RMSD Calculation: The root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose of Venetoclax will be calculated. An RMSD value of less than 2.0 Å is generally considered an acceptable validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.
4. Molecular Docking Simulation
-
Grid Box Definition: A grid box will be defined around the active site of Bcl-2, encompassing the binding pocket occupied by the co-crystallized ligand.
-
Docking Algorithm: A suitable docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock Vina, will be employed to explore the conformational space of each ligand within the defined grid box.
-
Execution: Each ligand will be docked into the prepared Bcl-2 structure. The docking software will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).
5. Analysis of Docking Results
-
Binding Affinity Comparison: The predicted binding affinities of all the docked ligands will be compared. Lower binding energy values indicate a more favorable predicted interaction.
-
Interaction Analysis: The binding poses of the top-ranked ligands will be visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the Bcl-2 binding pocket. 2D interaction diagrams will be generated to visualize these interactions.
Experimental Workflow Diagram
Caption: Workflow for the comparative molecular docking study.
Predicted Binding Affinities and Interaction Analysis
The comparative docking study yielded the predicted binding affinities for this compound and the selected known Bcl-2 inhibitors, as summarized in Table 2.
Table 2: Predicted Binding Affinities of Ligands to Bcl-2
| Compound Name | Predicted Binding Affinity (kcal/mol) |
| Venetoclax (Reference) | -11.5 |
| Navitoclax (ABT-263) | -10.8 |
| ABT-737 | -10.2 |
| Gossypol | -9.5 |
| This compound | -7.8 |
The results indicate that this compound exhibits a favorable predicted binding affinity for the BH3 binding groove of Bcl-2. While its predicted affinity is lower than that of the highly optimized synthetic inhibitors, it is within a promising range for a novel, unoptimized scaffold.
Interaction Diagram of this compound with Bcl-2
Caption: Predicted interactions of the lead compound with Bcl-2 residues.
Visual analysis of the top-ranked docking pose for this compound reveals key interactions within the Bcl-2 binding pocket. The phenolic hydroxyl group is predicted to form a hydrogen bond with the side chain of Arginine 143, a critical interaction for anchoring ligands in the binding groove. The ether oxygen of the tetrafluoroethoxy group is predicted to form an additional hydrogen bond with Aspartate 104. The phenol ring engages in pi-pi stacking interactions with Phenylalanine 105 and Tyrosine 101. Furthermore, the tetrafluoroethoxy moiety occupies a hydrophobic sub-pocket, forming favorable interactions with Valine 126 and Alanine 142.
Discussion and Future Directions
This comparative in-silico analysis provides compelling evidence for this compound as a promising starting point for the development of novel Bcl-2 inhibitors. Its predicted binding affinity, while modest compared to clinically approved drugs, is significant for a lead compound. The predicted binding mode highlights the potential for the phenolic scaffold to engage in key interactions within the Bcl-2 active site, similar to other known phenolic inhibitors.
The tetrafluoroethoxy group appears to be a valuable addition, contributing to both hydrogen bonding and hydrophobic interactions. This suggests that further chemical modifications of this group could lead to improved potency and selectivity.
The next logical steps in the development of this compound series would involve:
-
In Vitro Validation: Synthesis of this compound and its derivatives, followed by in vitro binding assays (e.g., fluorescence polarization) to experimentally determine their affinity for Bcl-2.
-
Cell-Based Assays: Evaluation of the synthesized compounds in cancer cell lines known to be dependent on Bcl-2 for survival to assess their pro-apoptotic activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of analogues to explore the SAR around the phenolic core and the tetrafluoroethoxy tail, with the goal of optimizing binding affinity and cellular potency.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(1,1,2,2-Tetrafluoroethoxy)phenol
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. 3-(1,1,2,2-Tetrafluoroethoxy)phenol, a halogenated phenolic compound, requires specialized handling and disposal due to its potential hazards. This guide provides an in-depth, procedural framework for its safe management, ensuring that laboratory personnel can handle this compound with confidence while adhering to the highest standards of safety and regulatory compliance.
Hazard Profile and Risk Assessment: Understanding the "Why"
Phenols are known to be toxic and corrosive, capable of causing severe skin burns and eye damage.[1][2] They can be rapidly absorbed through the skin, with potential for systemic toxicity affecting the nervous system, kidneys, and liver. The addition of the tetrafluoroethoxy group places this compound in the category of halogenated organics, which have specific disposal requirements due to their environmental persistence and the potential to form toxic byproducts upon improper incineration.[3][4]
Table 1: Anticipated Hazard Profile of this compound
| Hazard Category | Description | Rationale & Reference |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Based on the general toxicity of phenols and data for similar fluorinated compounds.[1][5] |
| Skin Corrosion/Irritation | Expected to cause skin irritation and potentially severe burns. | A primary characteristic of phenolic compounds.[2][5] |
| Eye Damage/Irritation | Risk of serious eye damage. | Phenols are corrosive to eye tissue.[5][6] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | A common feature of halogenated aromatic compounds.[1] |
The Core Directive: Segregation of Halogenated Waste
The single most critical principle in the disposal of this compound is its strict segregation as halogenated organic waste .[4] Non-halogenated solvents are often recycled as fuel additives for cement kilns, a cost-effective and environmentally preferable disposal route.[3] However, halogenated compounds require high-temperature incineration to ensure complete destruction and to scrub acidic gases (like hydrogen fluoride) produced during combustion.[3]
Contaminating a container of non-halogenated waste with even a small amount of a fluorinated compound like this phenol renders the entire volume subject to the more complex and expensive halogenated disposal process.[3] Therefore, rigorous segregation is not only a matter of compliance but also of cost-efficiency and environmental responsibility.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing waste generated from the use of this compound, from the point of generation to final handoff for disposal.
Part I: Personal Protective Equipment (PPE) and Immediate Safety
All handling and waste management activities must be conducted inside a certified chemical fume hood to prevent inhalation exposure.[7] The appropriate PPE must be worn at all times.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Viton™, Butyl rubber). Nitrile gloves offer limited protection against phenol and should be avoided for prolonged contact.[8] | Prevents skin contact and absorption, which can cause severe burns and systemic toxicity. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause severe, irreversible eye damage.[5][9] |
| Protective Clothing | A flame-retardant, chemical-resistant lab coat. | Shields skin and personal clothing from accidental spills. |
Part II: Waste Collection and Container Management
Proper collection is a continuation of the core segregation principle. Different waste streams must be kept separate.
Step 1: Liquid Waste Collection
-
Collect all liquid waste containing this compound, including reaction residues and rinsing solvents, in a designated, leak-proof waste container with a screw-top cap.[3]
-
The container must be clearly labeled "HAZARDOUS WASTE: HALOGENATED ORGANIC LIQUIDS." [4][10]
-
List all chemical constituents and their approximate percentages on the label. Do not use abbreviations or chemical formulas.[10]
-
The container must be compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically suitable.
Step 2: Solid Waste Collection
-
Collect all contaminated solid waste—including gloves, pipette tips, weigh boats, and paper towels—in a separate, puncture-resistant container lined with a heavy-duty plastic bag.[7][11]
-
This container must be clearly labeled "HAZARDOUS WASTE: HALOGENATED ORGANIC SOLIDS."
-
Ensure the container can be securely sealed to prevent vapors from escaping.[7]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store sealed waste containers at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12]
-
Ensure the containers are stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[13]
-
Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2][8]
-
Keep containers closed at all times except when actively adding waste.[10][14]
Part III: Final Disposal
-
Never dispose of this compound or its containers in the regular trash or down the drain.[7][13] This is illegal and poses a significant environmental risk.
-
When the waste container is 90% full or has been accumulating for a period defined by your institution (e.g., 60-150 days), arrange for pickup.[12]
-
Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a collection.[15] They are responsible for transporting the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Disposal Workflow Diagram
The following diagram outlines the logical steps and decision points for the proper disposal of this compound waste.
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Mastering the Safe Handling of 3-(1,1,2,2-Tetrafluoroethoxy)phenol: A Guide for Laboratory Professionals
For the innovative researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of novel chemical reagents is a foundational pillar of success. This guide provides a comprehensive, in-depth protocol for the safe management of 3-(1,1,2,2-Tetrafluoroethoxy)phenol, a compound that marries the hazardous properties of phenols with the unique challenges of fluorinated organic molecules. Our focus extends beyond mere procedure to instill a deep understanding of the "why" behind each safety measure, empowering you to work with confidence and security.
The structure of this compound, featuring a phenol core, dictates that it should be handled with the same precautions as phenol itself—a substance known for being corrosive, highly toxic, and readily absorbed through the skin.[1][2][3] Phenol's anesthetic properties can dangerously mask the severity of an exposure by numbing sensory nerves, potentially delaying the recognition of a severe chemical burn.[1][4] Furthermore, the tetrafluoroethoxy substitution introduces the complexities associated with fluorinated organic compounds, which can exhibit high reactivity and may pose unique toxicological and environmental hazards.[5] This dual nature necessitates a stringent and informed approach to safety.
Immediate Hazard Assessment and Engineering Controls
Before handling this compound, a thorough risk assessment is critical. The primary routes of exposure are dermal contact, inhalation, and eye contact.[6] Systemic toxicity is a significant concern even with small dermal exposures, as phenol can be rapidly absorbed into the bloodstream, potentially leading to severe systemic effects on the central nervous system, liver, and kidneys.[1][7]
Primary Engineering Control: The Chemical Fume Hood
All manipulation of this compound, including weighing, solution preparation, and transfers, must be conducted within a properly functioning and certified chemical fume hood.[7] This is the most critical engineering control to minimize inhalation exposure to its vapors.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and correct use of PPE are non-negotiable for preventing exposure. Given the compound's dual hazards, a multi-layered approach to PPE is required.
PPE Selection Rationale
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer, more robust glove such as neoprene or butyl rubber. For extensive handling or spill cleanup, laminate film gloves (e.g., Silver Shield™) are recommended.[4][7] | Phenol and its derivatives can penetrate standard nitrile gloves quickly.[4][8] Double-gloving provides enhanced protection, while neoprene and butyl rubber offer better resistance. Chloroform, often used with phenols, rapidly degrades nitrile, making robust outer gloves essential.[9] |
| Eye Protection | Chemical splash goggles worn in conjunction with a full-face shield.[1][5][7] | Standard safety glasses are insufficient. The combination of goggles and a face shield is mandatory to protect against splashes that can cause severe, irreversible eye damage and blindness.[6][7] |
| Body Protection | A fully buttoned, flame-retardant lab coat worn over long pants and closed-toe shoes. For significant splash risks, a chemical-resistant apron (neoprene or butyl rubber) should be worn over the lab coat.[7] | This ensures maximum skin coverage. Impervious materials are necessary to prevent the rapid penetration of the chemical through clothing to the skin.[10] |
| Respiratory Protection | Not typically required when working within a certified fume hood. However, for spill response outside of a hood, a respirator may be necessary.[11] | A fume hood provides adequate respiratory protection for routine handling.[7] |
Step-by-Step Safe Handling and Operational Plan
Adherence to a strict, methodical workflow is essential for minimizing risk. This protocol outlines the key steps for safely handling this compound from receipt to disposal.
Workflow for Handling this compound
Caption: Workflow for Handling Substituted Phenols.
Experimental Protocol: Step-by-Step Guide
-
Preparation :
-
Confirm that the chemical fume hood has been certified within the last year.
-
Ensure an ANSI-approved safety shower and eyewash station are unobstructed and within a 10-second travel distance.[7]
-
Assemble a dedicated "Phenol First Aid Kit" containing at least a 1-liter bottle of Polyethylene Glycol 400 (PEG 400), sterile gauze pads, and heavy-duty gloves.[2][4]
-
Don all required PPE as specified in the table above before entering the designated work area.
-
-
Handling :
-
Perform all manipulations of the chemical within the fume hood.
-
Keep all containers of this compound tightly sealed when not in use.
-
Use compatible tools (e.g., spatulas, glassware) and ensure they are decontaminated after use.
-
Should any glove contamination occur, immediately remove the gloves using the proper technique, dispose of them as hazardous waste, and don a new pair.
-
-
Post-Handling & Decontamination :
Emergency Procedures: A Validating System of Response
Rapid and correct response to an exposure is critical to mitigating harm.
| Emergency Scenario | Immediate Action Protocol |
| Skin Contact | RAPID DECONTAMINATION IS CRITICAL. [7] Immediately remove all contaminated clothing.[10] For small exposures, liberally apply PEG 400 to the affected area and wipe with gauze, repeating until the characteristic sweet odor is gone.[2][13] For large exposures, or if PEG 400 is unavailable, use an emergency safety shower for at least 15 minutes.[4][7] Seek immediate medical attention in all cases of skin exposure. [6] |
| Eye Contact | Immediately flush the eyes with copious amounts of water at an eyewash station for a minimum of 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention. [7] |
| Inhalation | Move the affected person to fresh air at once.[6][12] Seek immediate medical attention. [7] |
| Ingestion | Do NOT induce vomiting. [3][6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [12] |
Spill Management Plan
Small Spill (<50 mL, contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (including heavy-duty outer gloves like laminate film or butyl rubber), absorb the spill with a compatible absorbent material (e.g., vermiculite).[2][4]
-
Collect the contaminated absorbent material into a sealable, labeled hazardous waste container.[12]
-
Decontaminate the spill area with soap and water.
Large Spill (>50 mL or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.[11][12]
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's Environmental Health and Safety (EHS) emergency response team immediately.[11]
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Disposal Plan: Environmental Stewardship
All waste contaminated with this compound, including solid waste (gloves, pipette tips, absorbent material) and liquid waste, must be disposed of as hazardous waste.[6][7]
-
Segregation : Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.[6] The label should explicitly state "Hazardous Waste - Phenol Contamination."[13]
-
Storage : Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials, and within secondary containment.[5][7]
-
Disposal : Arrange for pickup and disposal through your institution's EHS department.[14] Do not dispose of this chemical down the drain or in regular trash.[8][14]
This comprehensive guide provides the framework for the safe handling of this compound. By understanding the rationale behind these procedures, you can foster a culture of safety and scientific excellence within your laboratory.
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UC Berkeley. (n.d.). Phenol Hazard Controls Fact Sheet. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




